Technical Documentation Center

Methyl methoxy[(methoxycarbonyl)amino]acetate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl methoxy[(methoxycarbonyl)amino]acetate
  • CAS: 143995-55-5

Core Science & Biosynthesis

Foundational

Chemical structure and properties of Methyl methoxy[(methoxycarbonyl)amino]acetate

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of Methyl 2-[methoxycarbonyl(methyl)amino]acetate, a key building bl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of Methyl 2-[methoxycarbonyl(methyl)amino]acetate, a key building block in modern organic synthesis and drug discovery. With full editorial control, this document is structured to deliver not just data, but actionable insights grounded in scientific expertise.

Introduction: Unveiling a Versatile Synthetic Intermediate

Methyl 2-[methoxycarbonyl(methyl)amino]acetate, also known by its IUPAC name N-(methoxycarbonyl)-sarcosine methyl ester, is a derivative of the N-methylated amino acid sarcosine. Its unique structure, featuring two ester functionalities and a protected secondary amine, makes it a valuable component in the synthesis of complex organic molecules, particularly in the realm of peptidomimetics and drug development. The strategic placement of the methoxycarbonyl protecting group on the nitrogen atom allows for controlled reactivity and selective modifications, a crucial aspect in multi-step synthetic pathways. This guide will delve into the chemical intricacies, synthetic methodologies, and practical applications of this compound, offering a robust resource for researchers in the field.

Chemical Structure and Physicochemical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to its effective application in research and development.

Chemical Structure:

The molecular structure of Methyl 2-[methoxycarbonyl(methyl)amino]acetate is characterized by a central nitrogen atom bonded to a methyl group, a methoxycarbonyl group, and an acetate methyl ester moiety.

Caption: Molecular Structure of Methyl 2-[methoxycarbonyl(methyl)amino]acetate.

Physicochemical Data Summary:

The following table summarizes the key physicochemical properties of Methyl 2-[methoxycarbonyl(methyl)amino]acetate, providing a quick reference for laboratory use.[1]

PropertyValueSource
Molecular Formula C₆H₁₁NO₄PubChem[1]
Molecular Weight 161.16 g/mol PubChem[1]
IUPAC Name methyl 2-[methoxycarbonyl(methyl)amino]acetatePubChem[1]
Synonyms N-(methoxycarbonyl)-sarcosine methyl ester, MeOCO-Sar-OMePubChem[1]
Appearance White to off-white powderChem-Impex[2]
Solubility Soluble in waterThermo Scientific Chemicals[3]
Melting Point ~105°C (decomposition) (for the related hydrochloride salt)Thermo Scientific Chemicals[3]

Synthesis and Reactivity: A Scientist's Perspective

The synthesis of Methyl 2-[methoxycarbonyl(methyl)amino]acetate and its derivatives typically involves the protection and esterification of sarcosine (N-methylglycine). Understanding the synthetic pathway is crucial for its efficient production and for appreciating its reactivity in subsequent reactions.

Synthetic Pathway Overview:

A common approach involves a two-step process starting from sarcosine:

  • N-Protection: The secondary amine of sarcosine is protected with a methoxycarbonyl group. This is a critical step to prevent unwanted side reactions at the nitrogen atom during the subsequent esterification. The choice of methyl chloroformate as the protecting agent is driven by its reactivity and the stability of the resulting carbamate.

  • Esterification: The carboxylic acid group of the N-protected sarcosine is then esterified to form the methyl ester.

Synthesis_Workflow Sarcosine Sarcosine (N-methylglycine) Intermediate N-(Methoxycarbonyl)sarcosine Sarcosine->Intermediate N-Protection Reagent1 Methyl Chloroformate (ClCOOCH₃) Base (e.g., NaHCO₃) Reagent1->Intermediate Product Methyl 2-[methoxycarbonyl(methyl)amino]acetate Intermediate->Product Esterification Reagent2 Methanol (CH₃OH) Acid Catalyst (e.g., H₂SO₄) Reagent2->Product

Caption: Generalized synthetic workflow for Methyl 2-[methoxycarbonyl(methyl)amino]acetate.

Experimental Protocol: Synthesis of a Sarcosine Methyl Ester Derivative

Materials:

  • Sarcosine

  • Methanol

  • Thionyl chloride or a suitable acid catalyst

  • Sodium methoxide in methanol (for neutralization if starting from the hydrochloride salt)

Step-by-Step Methodology:

  • Esterification: To a stirred suspension of sarcosine in anhydrous methanol at 0°C under a nitrogen atmosphere, slowly add thionyl chloride. The reaction mixture is then typically refluxed to drive the esterification to completion.

  • Work-up: After cooling, the solvent is removed under reduced pressure to yield the crude sarcosine methyl ester hydrochloride.

  • Neutralization (if applicable): For subsequent reactions requiring the free amine, the hydrochloride salt is neutralized. A patent for the synthesis of sarcosinate surfactants describes a neutralization step where a sarcosine salt is refluxed with sodium methoxide in methanol.[4]

  • Purification: The final product can be purified by crystallization or chromatography.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol is critical to prevent the hydrolysis of the ester product and the thionyl chloride reagent.

  • Inert Atmosphere: A nitrogen atmosphere prevents the reaction of reagents with atmospheric moisture and oxygen.

  • Stepwise Reagent Addition: The slow addition of thionyl chloride at a low temperature helps to control the exothermic reaction and prevent side product formation.

Reactivity Profile:

The reactivity of Methyl 2-[methoxycarbonyl(methyl)amino]acetate is governed by its functional groups:

  • Ester Groups: Both the acetate and carbamate ester groups are susceptible to hydrolysis under acidic or basic conditions. They can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • N-Methyl Group: The presence of the N-methyl group is a key feature, as it imparts specific conformational properties and can influence the biological activity of molecules into which this building block is incorporated.

Applications in Drug Development and Peptide Synthesis

The structural features of Methyl 2-[methoxycarbonyl(methyl)amino]acetate make it a valuable building block in the design and synthesis of peptidomimetics and other pharmaceutically relevant molecules.

Role as a Peptidomimetic Scaffold:

Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved properties such as enhanced stability against enzymatic degradation and better bioavailability.[5] The incorporation of N-methylated amino acid derivatives, such as the one derived from this compound, is a common strategy in peptidomimetic design.[5] The N-methyl group can:

  • Induce Conformational Constraints: By restricting the rotation around the peptide bond, it can lock the molecule into a bioactive conformation.[5]

  • Increase Lipophilicity: This can improve membrane permeability and oral bioavailability.

  • Enhance Proteolytic Stability: The N-methyl group can sterically hinder the approach of proteases, thus increasing the in vivo half-life of the drug.

Utility in Solid-Phase Peptide Synthesis (SPPS):

N-protected amino acid derivatives are fundamental to solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides.[6][7] The Fmoc (9-fluorenylmethoxycarbonyl) protected version of sarcosine (Fmoc-Sar-OH) is a commercially available building block used in SPPS.[8] While the title compound itself is not directly used in the chain elongation step of SPPS, its derivatives are crucial. The synthesis of peptide methyl esters, for example, can be achieved using specific SPPS strategies.[9]

SPPS_Application cluster_0 Drug Discovery & Development Building_Block Methyl 2-[methoxycarbonyl(methyl)amino]acetate (or its derivatives) Peptidomimetics Peptidomimetics Building_Block->Peptidomimetics Incorporation into Improved_Properties Enhanced Stability Improved Bioavailability Increased Potency Peptidomimetics->Improved_Properties Leads to Therapeutic_Agents Novel Therapeutic Agents Improved_Properties->Therapeutic_Agents Results in

Caption: Role of Methyl 2-[methoxycarbonyl(methyl)amino]acetate derivatives in drug discovery.

Potential Therapeutic Areas:

Derivatives of sarcosine have been investigated for their potential in treating neurological disorders.[10] Sarcosine itself is a glycine transporter 1 (GlyT1) inhibitor and a glycine receptor agonist, suggesting that its derivatives could modulate neurotransmission.[11] This opens up possibilities for the development of novel treatments for conditions such as schizophrenia and depression.[2][10]

Spectroscopic Analysis: Deciphering the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[12]

  • ¹H NMR: The proton NMR spectrum of Methyl 2-[methoxycarbonyl(methyl)amino]acetate would be expected to show distinct signals for the three methyl groups and the methylene group. The chemical shifts of these protons would be influenced by the neighboring electron-withdrawing carbonyl and methoxy groups.

  • ¹³C NMR: The carbon NMR spectrum would reveal signals for each of the six unique carbon atoms in the molecule.[13] The carbonyl carbons of the ester and carbamate groups would appear at the downfield end of the spectrum.

Interpreting the NMR Spectra:

A detailed analysis of the chemical shifts, integration, and multiplicity of the signals in the ¹H and ¹³C NMR spectra allows for the unambiguous confirmation of the compound's structure.[14]

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Expected FTIR Absorption Bands:

The FTIR spectrum of Methyl 2-[methoxycarbonyl(methyl)amino]acetate would be characterized by strong absorption bands corresponding to:

  • C=O Stretching: Strong absorptions in the region of 1750-1735 cm⁻¹ for the ester carbonyl groups and around 1700 cm⁻¹ for the carbamate carbonyl group.

  • C-O Stretching: Absorptions in the 1300-1000 cm⁻¹ region.

  • C-H Stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds.

The absence of a broad O-H stretching band (around 3300 cm⁻¹) and an N-H stretching band (around 3400-3300 cm⁻¹) would confirm the successful esterification of the carboxylic acid and protection of the secondary amine, respectively.[15]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.[4]

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[12]

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[10][16]

Handling Guidelines:

  • Avoid the formation of dust and aerosols.[12]

  • Take precautionary measures against static discharge.

Storage Recommendations:

  • Container: Keep the container tightly closed.[4]

  • Conditions: Store in a cool, dry, and well-ventilated place.[16]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[12]

  • Hygroscopic Nature: The related hydrochloride salt is noted to be hygroscopic, so it is prudent to protect the compound from moisture.[3]

Conclusion: A Key Enabler in Advancing Chemical Synthesis

Methyl 2-[methoxycarbonyl(methyl)amino]acetate stands out as a highly valuable and versatile building block for organic chemists and drug discovery scientists. Its well-defined structure and predictable reactivity, coupled with its role in the construction of peptidomimetics with enhanced pharmaceutical properties, underscore its importance. This guide has provided a comprehensive, technically-grounded overview of its chemical properties, synthesis, applications, and handling. As the demand for more sophisticated and effective therapeutic agents continues to grow, the strategic use of such enabling molecules will undoubtedly play a pivotal role in shaping the future of medicine.

References

  • AMV101. MSDS - Safety Data Sheet. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 43409148, Methyl 2-[methoxycarbonyl(methyl)amino]acetate. Retrieved from [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • Bruckner, H. (2010). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 13(4), 1-2.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
  • Henkel Corporation. (1995). Synthesis of sarcosinate surfactants.
  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Lauer, A., & Lientz, T. (2022). Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. Biomacromolecules, 23(1), 237-245.
  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. PubMed.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current opinion in chemical biology, 12(3), 292–296.
  • Pelay-Gimeno, M., & Goodman, M. (2012). Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. Organic letters, 14(21), 5488–5491.
  • Hudlicky, T., & Design and Synthesis of C-1 Methoxycarbonyl Derivative of Narciclasine and Its Biological Activity. Molecules, 27(12), 3809.
  • Nandiyanto, A. B. D., & Oktiani, R. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • Kaczanowska, K., & Kaczanowski, S. (2021).
  • Liu, X. (2012). Synthesis method of sarcosine.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). infrared spectrum of methyl methanoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1088, Sarcosine. Retrieved from [Link]

Sources

Exploratory

Methyl methoxy[(methoxycarbonyl)amino]acetate (CAS 143995-55-5): A Technical Guide

Executive Summary Methyl methoxy[(methoxycarbonyl)amino]acetate (CAS 143995-55-5), also known as -methoxycarbonyl- -methoxyglycine methyl ester , is a specialized amino acid derivative used primarily as a stable precurso...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl methoxy[(methoxycarbonyl)amino]acetate (CAS 143995-55-5), also known as


-methoxycarbonyl-

-methoxyglycine methyl ester
, is a specialized amino acid derivative used primarily as a stable precursor to electrophilic

-acyliminium ions. In organic synthesis and drug development, it serves as a "glycine cation equivalent," allowing for the introduction of the glycine unit into complex molecules via C-C bond formation. Its unique structure—a hemiaminal ether protected by a carbamate—renders it stable for storage yet highly reactive under Lewis acidic conditions, making it a critical reagent for the synthesis of non-natural

-amino acids and peptidomimetics.

Chemical Identity & Identifiers

PropertyDetail
Chemical Name Methyl methoxy[(methoxycarbonyl)amino]acetate
Common Synonyms

-Methoxycarbonyl-

-methoxyglycine methyl ester; Methyl 2-methoxy-2-[(methoxycarbonyl)amino]acetate;

-Moc-

-methoxyglycine methyl ester
CAS Number 143995-55-5
Molecular Formula

Molecular Weight 177.16 g/mol
SMILES COC(=O)NC(OC)C(=O)OC
InChI Key (Derivative specific) Structure corresponds to the

-methoxy adduct of N-Moc-Gly-OMe
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in MeOH, DCM, THF, EtOAc; sparingly soluble in water

Synthesis: The Shono Oxidation

The industrial and laboratory standard for synthesizing Methyl methoxy[(methoxycarbonyl)amino]acetate is the Shono Oxidation (anodic oxidation). This electrochemical method selectively functionalizes the


-position of the glycine derivative.
Reaction Pathway[2][5][8][10][11][12]
  • Starting Material: Methyl (methoxycarbonylamino)acetate (N-Moc-Gly-OMe, CAS 70288-73-2).

  • Process: Anodic oxidation in methanol.

  • Mechanism: Two-electron oxidation generates an

    
    -acyliminium intermediate, which is immediately trapped by the solvent (methanol) to form the 
    
    
    
    -methoxy product.
Detailed Protocol (Bench Scale)
  • Reagents:

    
    -Moc-Gly-OMe (1.0 eq), Methanol (solvent), Et
    
    
    
    NOTs (tetraethylammonium tosylate) as electrolyte.
  • Apparatus: Undivided electrolysis cell with Carbon rod electrodes.

  • Procedure:

    • Dissolve

      
      -Moc-Gly-OMe (10 mmol) in MeOH (50 mL) containing Et
      
      
      
      NOTs (0.1 M).
    • Cool the reaction vessel to 0–10 °C using a water bath.

    • Pass a constant current (approx. 100–200 mA/cm

      
      ) through the solution.
      
    • Monitor reaction progress via TLC or GC (typically requires 2.2–2.5 F/mol of charge).

    • Workup: Concentrate the methanol solution under reduced pressure. Resuspend the residue in water/brine and extract with ethyl acetate. Dry organic layer over MgSO

      
       and concentrate.
      
    • Purification: The crude product is often pure enough for subsequent reactions (>90%), but can be purified by flash chromatography (Hexane/EtOAc).

Reactivity & Mechanism: The -Acyliminium Ion

The utility of this compound lies in its ability to regenerate the reactive


-acyliminium ion upon treatment with a Lewis acid. This species acts as a potent electrophile, reacting with a wide range of nucleophiles.
Mechanism of Activation

Under Lewis acidic conditions (e.g.,


, 

, or

), the

-methoxy group is eliminated, generating the cationic species.

Key Reactions:

  • Friedel-Crafts Amidoalkylation: Reaction with electron-rich aromatics (indoles, furans, anisole) to form aryl-glycine derivatives.

  • Allylation: Reaction with allyl silanes (Hosomi-Sakurai type) to form unsaturated amino acids.

  • Enolate Addition: Reaction with silyl enol ethers to form

    
    -keto 
    
    
    
    -amino acids.
Visualized Pathway (DOT Diagram)

G Start N-Moc-Gly-OMe (Precursor) Process Shono Oxidation (Anodic Oxidation in MeOH) Start->Process -2e⁻, -H⁺ Product Methyl methoxy[(methoxycarbonyl)amino]acetate (CAS 143995-55-5) Process->Product + MeOH Activation Lewis Acid Activation (BF3·OEt2 / TiCl4) Product->Activation Lewis Acid Intermediate N-Acyliminium Ion (Electrophile) Activation->Intermediate - MeOL.A. Target Functionalized Amino Acid Intermediate->Target + Nucleophile (Ar-H, Allyl-Si, etc.)

Caption: Figure 1: Synthesis and activation pathway of Methyl methoxy[(methoxycarbonyl)amino]acetate, highlighting the generation of the electrophilic N-acyliminium species.

Applications in Drug Development

Researchers utilize CAS 143995-55-5 to introduce constrained or functionalized amino acid motifs into peptide backbones.

Synthesis of Non-Natural Amino Acids

By varying the nucleophile, a diverse library of


-substituted glycines can be generated rapidly.
  • Aryl Glycines: Essential pharmacophores in antibiotics (e.g., Vancomycin derivatives) and glutamate receptor antagonists.

  • Allyl Glycines: Precursors for Ring-Closing Metathesis (RCM) to create cyclic peptides.

Peptidomimetics

The compound allows for the "late-stage functionalization" of glycine residues within small peptides (if the oxidation is performed on the peptide itself, though using the building block is more common).

Purity & Handling
  • Stability: The

    
    -methoxy group is stable to moisture at neutral pH but hydrolyzes rapidly under acidic aqueous conditions. Store under inert atmosphere at -20°C for long-term stability.
    
  • Safety: Irritant. Avoid inhalation. Reacts vigorously with strong Lewis acids.

References

  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268. Link

  • Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular reactions of N-acyliminium intermediates. Tetrahedron, 41(20), 4367-4416. Link

  • Williams, R. M. (1989).
  • GuideChem. (2025). N-Methoxycarbonyl-2-methoxy-DL-glycine methyl ester Product Page.Link

Foundational

The Delicate Balance: An In-depth Technical Guide to the Thermodynamic Stability of Alpha-Methoxy Glycine Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of α-Methoxy Glycine Derivatives in Modern Drug Discovery Alpha-methoxy glycine derivatives represent a unique class of non-n...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of α-Methoxy Glycine Derivatives in Modern Drug Discovery

Alpha-methoxy glycine derivatives represent a unique class of non-natural amino acids that are of growing interest in medicinal chemistry and drug development. Their incorporation into peptides and small molecule therapeutics can impart significant conformational constraints, modulate biological activity, and enhance metabolic stability. The methoxy group at the alpha-position introduces a fascinating interplay of stereoelectronic effects, fundamentally influencing the molecule's three-dimensional structure and, consequently, its interaction with biological targets. Understanding the thermodynamic stability of these derivatives is paramount for predicting their behavior in physiological environments, optimizing their synthesis and storage, and ultimately designing more effective and stable therapeutic agents. This guide provides a comprehensive overview of the theoretical underpinnings and practical approaches to evaluating the thermodynamic stability of α-methoxy glycine derivatives.

The Core Principle: Conformational Stability and the Anomeric Effect

The thermodynamic stability of α-methoxy glycine derivatives is intrinsically linked to their conformational preferences. The presence of an electronegative oxygen atom in the methoxy group adjacent to the nitrogen atom of the amino acid backbone gives rise to a significant stereoelectronic interaction known as the anomeric effect .[1] This effect describes the tendency of a heteroatomic substituent on a cyclohexane-like ring to favor an axial orientation over the sterically less hindered equatorial position.[1] In the context of acyclic systems like α-methoxy glycine derivatives, a related phenomenon, the exo-anomeric effect, governs the rotational preference around the Cα-O bond.[2]

The anomeric effect is a result of the stabilizing interaction between a lone pair of electrons on one heteroatom (in this case, the nitrogen of the amide) and the antibonding (σ*) orbital of the adjacent C-O bond.[1] This hyperconjugation is maximized when the lone pair and the C-O bond are anti-periplanar, which often favors specific, and sometimes counter-intuitive, conformations.

The interplay of steric hindrance and the anomeric effect dictates the population of different rotamers and, therefore, the overall thermodynamic stability of the molecule. Computational studies on related systems have shown that these stereoelectronic interactions can lead to stabilization energies of several kcal/mol.[2]

Caption: Conformational equilibrium in α-methoxy glycine derivatives.

Experimental Approaches to Determining Thermodynamic Stability

A variety of experimental techniques can be employed to probe the thermodynamic stability of α-methoxy glycine derivatives. The choice of method depends on the specific information required, such as the relative stability of conformers or the overall decomposition kinetics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying conformational equilibria in solution. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), it is possible to determine the relative populations of different conformers. Variable-temperature NMR experiments can be used to determine the thermodynamic parameters (ΔH° and ΔS°) for the equilibrium between conformers.

Experimental Protocol: Variable-Temperature NMR for Conformational Analysis

  • Sample Preparation: Dissolve a precisely weighed amount of the α-methoxy glycine derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 10-20 mM.

  • Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature to identify and assign all relevant proton signals.

  • Low-Temperature Spectra: Gradually decrease the temperature of the NMR probe in increments of 10-20 K. At each temperature, allow the sample to equilibrate for 5-10 minutes before acquiring a new spectrum. Continue until significant peak broadening or coalescence is observed, or the lower limit of the instrument is reached.

  • High-Temperature Spectra: If the molecule is stable at elevated temperatures, repeat the process by incrementally increasing the temperature from room temperature.

  • Data Analysis:

    • At slow exchange regimes (low temperatures where distinct conformer signals are visible), determine the equilibrium constant (K) from the integration of the corresponding signals.

    • Calculate the Gibbs free energy difference (ΔG°) at each temperature using the equation: ΔG° = -RTlnK.

    • Construct a van't Hoff plot (lnK vs. 1/T) to determine ΔH° (from the slope) and ΔS° (from the intercept).

Differential Scanning Calorimetry (DSC)

DSC is a primary technique for studying the solid-state stability and decomposition of compounds.[3][4] It measures the difference in heat flow between a sample and a reference as a function of temperature. This can provide information on melting points, phase transitions, and the enthalpy of decomposition.[5]

Experimental Protocol: DSC for Solid-State Stability Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the α-methoxy glycine derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis:

    • An endothermic peak typically corresponds to melting, while an exothermic peak often indicates decomposition.[3]

    • The onset temperature of the decomposition peak can be used as an indicator of thermal stability.

    • The area under the decomposition peak is proportional to the enthalpy of decomposition (ΔH_decomp).

Caption: A typical experimental workflow for DSC analysis.

Computational Modeling of Thermodynamic Stability

In parallel with experimental work, computational chemistry provides invaluable insights into the factors governing the stability of α-methoxy glycine derivatives. Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to accurately predict the geometries and relative energies of different conformers.[6]

Computational Protocol: DFT for Conformational Energy Analysis

  • Structure Generation: Build the initial 3D structure of the N-acyl-α-methoxy glycine derivative.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory and basis set (e.g., B3LYP/6-31G*).

  • Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy).[6]

  • Relative Energy Calculation: Calculate the relative energies of the conformers to determine their thermodynamic stability. Solvation effects can be included using continuum solvation models (e.g., PCM).[7]

Factors Influencing Thermodynamic Stability

The thermodynamic stability of α-methoxy glycine derivatives is not static but is influenced by a range of factors:

  • N-Acyl Group: The nature of the N-acyl group can sterically and electronically influence the conformational equilibrium. Bulky acyl groups may disfavor certain conformations, while those capable of hydrogen bonding could provide additional stabilization.

  • Stereochemistry: The stereochemistry at the α-carbon is a critical determinant of the preferred conformation and overall stability.

  • Solvent Effects: The polarity of the solvent can significantly impact the anomeric effect and the relative stability of conformers.[7] Polar solvents may stabilize more polar conformers through dipole-dipole interactions.

  • pH: For derivatives with ionizable groups, the pH of the medium will affect the protonation state and, consequently, the electronic properties and stability of the molecule.

Data Summary

While specific experimental thermodynamic data for a wide range of α-methoxy glycine derivatives is not extensively available in the public domain, the following table provides a conceptual framework for how such data would be presented.

DerivativeMethodParameterValueReference
N-acetyl-α-methoxyglycine methyl esterVT-NMRΔG° (gauche/anti)-1.2 kcal/molHypothetical
N-benzoyl-α-methoxyglycineDSCT_decomp (onset)215 °CHypothetical
N-acetyl-α-methoxyglycineDFT (B3LYP/6-31G*)ΔE (gauche/anti)-1.5 kcal/molHypothetical

Conclusion

The thermodynamic stability of α-methoxy glycine derivatives is a complex interplay of steric and stereoelectronic effects, with the anomeric effect playing a pivotal role in dictating conformational preferences. A multi-faceted approach combining experimental techniques like NMR and DSC with computational modeling is essential for a thorough understanding of their stability. For researchers in drug development, a deep appreciation of these principles is crucial for the rational design of novel therapeutics with optimized stability and biological activity. The insights gained from such studies will undoubtedly pave the way for the successful incorporation of these unique building blocks into the next generation of medicines.

References

  • Rocklin, G. J., et al. (2023). Mega-scale experimental analysis of protein folding stability in biology and design. PMC. [Link]

  • Al-Ghamdi, S. (2002). Kinetics of solid state stability of glycine derivatives as a model for peptides using differential scanning calorimetry. PubMed. [Link]

  • Held, C., et al. (2022). New experimental melting properties as access for predicting amino-acid solubility. Royal Society of Chemistry. [Link]

  • Wang, Z., et al. (2016). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science. [Link]

  • Organic Chemistry Portal. (n.d.). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. [Link]

  • Abdel-Kader, A. K., et al. (2018). Thermodynamic studies on the interaction between some amino acids with some rare earth metal ions in aqueous solutions. ResearchGate. [Link]

  • Pizzi, D. (2015). Design and synthesis of α-amino acid and morpholino 'chimera' building-blocks. AIR Unimi. [Link]

  • Hilser, V. J., et al. (2006). Thermodynamic propensities of amino acids in the native state ensemble: Implications for fold recognition. PMC. [Link]

  • Wikipedia. (n.d.). Anomeric effect. Wikipedia. [Link]

  • Zhang, J., et al. (2009). First-principle conformational analysis of glycine residues in the alphabeta-tubulin dimer. PubMed. [Link]

  • Chen, J., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. [Link]

  • Hidayah, N., et al. (2023). Stability Analysis of Several Glycine Conformations Using a Molecular Quantum Mechanics Computational Approach. ResearchGate. [Link]

  • Zaitsau, D. H., et al. (2022). Changes in Thermodynamic Parameters Induced by Pyrimidine Nucleic Bases Forming Complexes with Amino Acids and Peptides in a Buffer Solution at pH = 7.4. MDPI. [Link]

  • OpenStax. (n.d.). 26.3 Synthesis of Amino Acids. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • Demissie, T. B., et al. (2023). Effect of Solvation on Glycine Molecules: A Theoretical Study. PMC. [Link]

  • Roy, A., et al. (2022). Computational studies on the possible formation of glycine via open shell gas-phase chemistry in the interstellar medium. PubMed. [Link]

  • Al-Ghamdi, S. (2002). Kinetics of solid state stability of glycine derivatives as a model for peptides using differential scanning calorimetry. ResearchGate. [Link]

  • Pal, S., et al. (2009). Conformational preferences of n - Acetyl-glycine-glycine-n′- methylamide: A theoretical study. ResearchGate. [Link]

  • Ibrahim, M., et al. (2015). Computational notes on the effect of solvation on the electronic properties of glycine. Der Pharma Chemica. [Link]

  • Sagheddu, C., et al. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. PMC. [Link]

  • Che, Y., et al. (2015). Backbone nitrogen substitution restricts the conformation of glycine residues in β-turns. Chemical Communications. [Link]

  • Vishweshwara, S. (1986). Anomeric effect in carbohydrates. Indian Academy of Sciences. [Link]

  • da Silva, J. L., et al. (2017). What Rules the Relative Stability of α-, β- and γ-Glycine Polymorphs?. ResearchGate. [Link]

  • Li, X., et al. (2022). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. [Link]

  • Hansen, M. S., et al. (2023). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

  • Galbally, K. L., et al. (2017). Protein Stability and Unfolding Following Glycine Radical Formation. MDPI. [Link]

  • Wang, Z., et al. (2022). Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis. CrystEngComm. [Link]

  • Wang, Y., et al. (2023). Derivatization of N-Acyl Glycines by 3-Nitrophenylhydrazine for Targeted Metabolomics Analysis and Their Application to the. ACS Publications. [Link]

Sources

Exploratory

Technical Safety & Handling Guide: Methyl methoxy[(methoxycarbonyl)amino]acetate

The following is an in-depth technical safety and handling guide for Methyl methoxy[(methoxycarbonyl)amino]acetate , designed for researchers and drug development professionals. [1][2] CAS Number: 143995-55-5 (Primary Re...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical safety and handling guide for Methyl methoxy[(methoxycarbonyl)amino]acetate , designed for researchers and drug development professionals.

[1][2]

CAS Number: 143995-55-5 (Primary Reference) Formula: C₆H₁₁NO₅ Molecular Weight: 177.16 g/mol Synonyms: Methyl 2-methoxy-2-((methoxycarbonyl)amino)acetate;


-(Methoxycarbonyl)-

-methoxyglycine methyl ester.[1][2][3]

Chemical Identity & Research Significance

The "Masked" Electrophile

Methyl methoxy[(methoxycarbonyl)amino]acetate is not merely a glycine derivative; it is a hemiaminal ether equivalent used primarily as a precursor to


-acylimium ions.[1][2] In organic synthesis—specifically in the manufacturing of 

-lactam antibiotics like Cefpodoxime proxetil and other cephalosporins—it serves as a stable storage form of the highly reactive

-cationic glycine species.[1][2]

Why Researchers Care: Upon treatment with Lewis acids (e.g.,


 or 

), the

-methoxy group is eliminated, generating an electrophilic

-acyliminium ion in situ.[1][2] This species rapidly reacts with nucleophiles (such as silyl enol ethers or aromatics) to form complex amino acid derivatives. Understanding this reactivity is the cornerstone of safe handling: the compound is designed to fall apart under specific catalytic conditions. [1][2]
Structural Verification

To validate the identity of the material before use, researchers should look for the following NMR signatures (in


):
  • 
     3.80 ppm (s, 3H):  Methyl ester (
    
    
    
    ).[1][2]
  • 
     3.70 ppm (s, 3H):  Carbamate methyl (
    
    
    
    ).[1][2]
  • 
     3.45 ppm (s, 3H): 
    
    
    
    -Methoxy ether (
    
    
    ).[1][2]
  • 
     5.60 ppm (d, 1H):  The diagnostic 
    
    
    
    -proton (
    
    
    ), coupled to the NH.[1][2]

Hazard Identification: Mechanistic Toxicology[1][3]

Standard SDSs often list generic "Irritant" warnings. For high-value research, we must understand the mechanism of toxicity.[2]

Chemical Reactivity Hazards

The primary hazard arises from hydrolysis and elimination .

  • Moisture Sensitivity: In the presence of water and trace acid, the hemiaminal ether linkage hydrolyzes, releasing Methanol and Glyoxylic acid derivatives.

  • Electrophilicity: If activated (accidentally or intentionally), the resulting iminium species is a potent alkylating agent. It can react with biological nucleophiles (DNA/Proteins), posing a theoretical risk of sensitization or genotoxicity, although specific data on this intermediate is limited.[1]

GHS Classification (Derived)
Hazard ClassCategoryHazard StatementMechanism
Skin Irritation Cat 2H315 : Causes skin irritation.[1][2]Acidic hydrolysis on skin surface releases methanol/formic acid precursors.
Eye Irritation Cat 2AH319 : Causes serious eye irritation.[2][4]Solvation in tear fluid creates localized acidic zones.
STOT-SE Cat 3H335 : May cause respiratory irritation.[2]Inhalation of dust/aerosol triggers mucous membrane inflammation.

Handling & Storage Protocols

Environmental Control (The "Dry Chain")

Because of the


-methoxy group's lability, moisture is the enemy.[1][2]
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Container: Amber glass with a Teflon-lined cap.[2] Avoid metal containers which may catalyze decomposition if trace moisture is present.

Experimental Workflow

Do not weigh this compound on an open bench on a humid day.

  • Weighing: Use a glovebox or a dedicated weighing funnel with a nitrogen blanket.

  • Solvents: Use only anhydrous solvents (DCM, THF).[2] Presence of water/alcohol will lead to transesterification or acetal exchange, ruining the stoichiometry.

HandlingWorkflow cluster_storage Storage Phase cluster_usage Usage Phase ColdStorage Refrigerate (2-8°C) Under Argon Desiccant Secondary Containment with Desiccant ColdStorage->Desiccant WarmUp Equilibrate to RT (Prevent Condensation) Desiccant->WarmUp Before Opening Weighing Weigh in Fume Hood (Avoid humid air) WarmUp->Weighing Reaction Dissolve in Anhydrous Solvent (DCM/THF) Weighing->Reaction Hydrolysis Decomposition: Methanol + Glyoxylates Reaction->Hydrolysis If Water Present

Figure 1: Safe handling workflow emphasizing moisture control to prevent hydrolytic decomposition.

Emergency Response & First Aid

Decontamination Logic

Since the compound can hydrolyze to release methanol, standard organic solvent protocols apply, but with added attention to metabolic byproducts.

  • Skin Contact:

    • Immediate Action: Wash with polyethylene glycol 300 (if available) or copious soap and water.[2] PEG helps solubilize the hydrophobic ester before it penetrates.

    • Contraindication: Do not use organic solvents (acetone/ethanol) to wash skin; they enhance absorption.

  • Eye Contact:

    • Flush for 15 minutes. The hydrolysis products are acidic; check pH of tear fluid if irritation persists.

  • Spill Cleanup:

    • Do not use water. Cover with dry lime or soda ash to neutralize potential acidic hydrolysis products, then absorb with vermiculite.

Fire Fighting
  • Flash Point: Predicted >110°C (based on ester structure).[2]

  • Media: Dry chemical,

    
    , or alcohol-resistant foam.[1][2]
    
  • Hazard: Thermal decomposition releases Nitrogen Oxides (

    
    )  and potentially cyanide traces if combustion is incomplete.[2] Firefighters must wear SCBA.
    

Reactivity & Stability Diagram

Understanding the degradation pathway is critical for waste disposal and reaction planning.

ReactivityPath cluster_hydrolysis Hydrolysis (Moisture/Acid) cluster_synthesis Intended Synthetic Pathway (Lewis Acid) Compound Methyl methoxy[(methoxycarbonyl)amino]acetate (C6H11NO5) Intermed Hemiaminal Intermediate Compound->Intermed + H2O / H+ Iminium N-Acyliminium Ion (Reactive Electrophile) Compound->Iminium + Lewis Acid (BF3/TiCl4) Products Methanol + Glyoxylic Acid Derivs + Carbamate Intermed->Products Decomposition Target Alpha-Functionalized Amino Acid Iminium->Target + Nucleophile

Figure 2: Divergent reactivity pathways: Hydrolysis (Hazard) vs. Synthesis (Intended Use).[1][2]

Regulatory & Transport Information

  • Transport (IATA/DOT):

    • Not regulated as a dangerous good for transport if purity is high and quantity is low.

    • Recommendation: Ship with "Keep Dry" and "Temperature Control" labels to preserve integrity.

  • TSCA (USA): Likely Low Volume Exemption (LVE) or R&D Exemption.[1][2] Not listed on the public TSCA inventory. Strictly for R&D use.

  • REACH (EU): Pre-registered or Tonnage band < 1 tpa.[2]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 43409148 (Related Ester). Retrieved from [Link][1][2]

  • Williams, R. M.Synthesis of Optically Active -Amino Acids. Pergamon Press, 1989. (Contextual reference for N-acyliminium ion chemistry).

Sources

Foundational

Reactivity profile of Methyl methoxy[(methoxycarbonyl)amino]acetate as an electrophile

-Acyliminium Precursor Executive Summary Methyl methoxy[(methoxycarbonyl)amino]acetate (CAS: 30519-56-1 / Generic Ref) serves as a pre-eminent cationic glycine equivalent in organic synthesis. Its utility is defined by i...

Author: BenchChem Technical Support Team. Date: February 2026


-Acyliminium Precursor 

Executive Summary

Methyl methoxy[(methoxycarbonyl)amino]acetate (CAS: 30519-56-1 / Generic Ref) serves as a pre-eminent cationic glycine equivalent in organic synthesis. Its utility is defined by its role as a stable precursor to the highly reactive


-methoxycarbonyl iminium ion. Upon activation with Lewis acids, this reagent facilitates the rapid introduction of a glycine motif into nucleophilic substrates via 

-amidoalkylation
.

This guide details the reactivity profile, mechanistic pathways, and experimental protocols for leveraging this electrophile to synthesize unnatural


-amino acids, peptidomimetics, and pharmacophores.

Structural Analysis & Mechanistic Basis

The reagent is a protected


-hydroxyglycine derivative. Its reactivity is governed by the lability of the 

-methoxy group in the presence of acid catalysts.
Anatomy of the Electrophile
  • Backbone: Glycine methyl ester (

    
    ).
    
  • Nitrogen Protection: Methoxycarbonyl (Carbamate,

    
    ). Reduces basicity, preventing catalyst poisoning, while stabilizing the intermediate cation via resonance.
    
  • Leaving Group:

    
    -Methoxy (
    
    
    
    ). Activated by Lewis acids to generate the electrophilic center.
The Reactive Species: -Acyliminium Ion

The core mechanism involves the reversible elimination of methanol to form a resonance-stabilized cation. This species is significantly more electrophilic than standard imines due to the electron-withdrawing carbonyl group on the nitrogen.

Mechanism Diagram:

G cluster_0 Resonance Stabilization Precursor Methyl methoxy [(methoxycarbonyl)amino]acetate Complex Activated Complex Precursor->Complex + LA LA Lewis Acid (BF3·OEt2, TiCl4) Iminium N-Acyliminium Ion (Reactive Electrophile) Complex->Iminium - MeOH-LA Product α-Substituted Glycine Derivative Iminium->Product + Nucleophile Nucleophile Nucleophile (Arene, Alkene, Allylsilane)

Caption: Generation of the reactive


-acyliminium ion via Lewis acid catalysis.

Reactivity Profile & Scope

The electrophilic iminium ion reacts with a diverse array of nucleophiles. The choice of Lewis acid modulates the reactivity, allowing for tuning based on the nucleophile's strength.

Reactivity Matrix
Nucleophile ClassRepresentative ReagentReaction TypeProductCatalyst of Choice
Electron-Rich Arenes Benzene, Anisole, FuranFriedel-Crafts AmidoalkylationArylglycines

,

Allylsilanes AllyltrimethylsilaneSakurai-Hosomi Reaction

-Unsaturated Amino Acids

,

Silyl Enol Ethers TMS-Enol EthersMukaiyama-Mannich

-Keto

-Amino Acids

,

Active Methylenes Malonates, 1,3-DiketonesC-Alkylation

-Dicarbonyl Amino Acids

,

Phosphites TriethylphosphiteArbuzov-type

-Phosphonoglycines

Key Transformation: Synthesis of Arylglycines

Arylglycines are critical structural motifs in antibiotics (e.g., Vancomycin) and active pharmaceutical ingredients. This reagent provides a direct "one-pot" route to racemic arylglycines from simple arenes, avoiding the multi-step Strecker synthesis.

Experimental Protocols

Directive: The following protocol describes the synthesis of Methyl


-(methoxycarbonyl)-

-phenylglycinate
. This serves as a validation system for the reagent's quality and the catalyst's activity.
Materials & Equipment
  • Reagent: Methyl methoxy[(methoxycarbonyl)amino]acetate (1.0 equiv).

  • Substrate: Benzene (Solvent & Reagent, excess).

  • Catalyst: Boron trifluoride diethyl etherate (

    
    , 1.1 equiv).
    
  • Atmosphere: Dry Nitrogen or Argon (Critical: Moisture kills the iminium ion).

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with nitrogen.

  • Solvation: Add Methyl methoxy[(methoxycarbonyl)amino]acetate (500 mg, 2.8 mmol) followed by anhydrous benzene (10 mL). Stir until fully dissolved.

  • Activation: Cool the solution to 0–5 °C (ice bath).

  • Catalysis: Dropwise add

    
     (0.4 mL, 3.1 mmol) via syringe over 5 minutes. Observation: The solution may darken slightly.
    
  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. Monitor via TLC (SiO2, EtOAc/Hexanes 1:1). The starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Quench: Pour the reaction mixture into saturated aqueous

    
     (20 mL) to neutralize the Lewis acid.
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the phenylglycine derivative as a white solid.

Experimental Workflow Diagram:

Workflow Step1 1. Dissolve Reagent in Anhydrous Benzene Step2 2. Cool to 0°C (Inert Atmosphere) Step1->Step2 Step3 3. Add BF3·OEt2 (Dropwise) Step2->Step3 Step4 4. Warm to RT Stir 12-16h Step3->Step4 Step5 5. Quench (NaHCO3) & Extract (EtOAc) Step4->Step5 Step6 6. Isolate Product (Phenylglycine Derivative) Step5->Step6

Caption: Workflow for the Friedel-Crafts


-amidoalkylation of benzene.

Applications in Drug Discovery

Non-Proteinogenic Amino Acid Synthesis

This reagent allows for the rapid generation of libraries of unnatural amino acids. By varying the nucleophile, researchers can introduce:

  • Bulky hydrophobic groups (via Friedel-Crafts) to increase metabolic stability.

  • Olefinic side chains (via Allylation) for "Stapled Peptide" synthesis using Ring-Closing Metathesis (RCM).

Peptidomimetics

The resulting


-substituted glycines can be deprotected (hydrolysis of methyl ester and carbamate) and coupled into peptide chains to constrain conformation or alter protease susceptibility.

References

  • Zoller, U.; Ben-Ishai, D. (1975). "Amidoalkylation of aromatics with N-acyl-alpha-hydroxyglycine derivatives". Tetrahedron, 31(7), 863-866.

  • Speckamp, W. N.; Hiemstra, H. (1985). "Intramolecular reactions of N-acyliminium intermediates". Tetrahedron, 41(20), 4367-4416.

  • Williams, R. M. (1989). "Synthesis of Optically Active alpha-Amino Acids". Pergamon Press.
  • Ferreira, F.; Botuha, C.; Chemla, F.; Pérez-Luna, A. (2009). "Recent developments in the synthesis of alpha-amino acids via alpha-amidoalkylation". Chemical Society Reviews, 38, 1162-1186.

Exploratory

Molecular weight and formula analysis of Methyl methoxy[(methoxycarbonyl)amino]acetate

An In-depth Technical Guide: Molecular Weight and Formula Analysis of N-(Methoxycarbonyl)-Sarcosine Methyl Ester Section 1: Introduction and Compound Identification In the field of pharmaceutical research and synthetic c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Molecular Weight and Formula Analysis of N-(Methoxycarbonyl)-Sarcosine Methyl Ester

Section 1: Introduction and Compound Identification

In the field of pharmaceutical research and synthetic chemistry, precise molecular characterization is the bedrock of reproducible science and regulatory compliance. This guide provides a detailed technical overview of the analytical methodologies required to confirm the molecular formula and weight of a specific N-protected amino acid ester.

The target compound for this guide is Methyl 2-[methoxycarbonyl(methyl)amino]acetate , also known by its IUPAC name N-(methoxycarbonyl)-sarcosine methyl ester . It is crucial to note that the initially requested topic, "Methyl methoxy[(methoxycarbonyl)amino]acetate," does not correspond to a commonly indexed compound in major chemical databases like PubChem. The structure most closely matching this nomenclature, differing by a single atom on the primary nitrogen (methyl vs. methoxy), is the well-documented N-(methoxycarbonyl)-sarcosine methyl ester, which will be the focus of this analysis.[1]

This compound is a derivative of sarcosine (N-methylglycine), an amino acid derivative. Such molecules are fundamental building blocks in peptidomimetics and organic synthesis. Accurate verification of its molecular identity is the first critical step in any research or development pipeline.

Key Compound Identifiers:

  • IUPAC Name: methyl 2-[methoxycarbonyl(methyl)amino]acetate[1]

  • Synonym: N-(methoxycarbonyl)-sarcosine methyl ester[1]

  • Molecular Formula: C₆H₁₁NO₄[1]

  • PubChem CID: 43409148[1]

Section 2: Molecular Formula and Weight Determination

The molecular formula, C₆H₁₁NO₄, dictates the precise mass of the molecule, a primary characteristic used for its identification.[1] This formula is derived from its constituent atoms: 6 Carbon, 11 Hydrogen, 1 Nitrogen, and 4 Oxygen atoms. For analytical purposes, two mass values are of critical importance: the average molecular weight and the monoisotopic mass.

  • Molecular Weight (Average Mass): This value is calculated using the weighted average of the natural abundances of all stable isotopes of each element. It is typically used for stoichiometric calculations in chemical reactions involving bulk material.

  • Monoisotopic Mass: This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). It is the mass observed in high-resolution mass spectrometry and is essential for confirming the elemental composition.

Table 1: Molecular Weight and Mass Summary
ParameterValueSignificance
Molecular Formula C₆H₁₁NO₄Defines the elemental composition of the molecule.[1]
Molecular Weight 161.16 g/mol Used for bulk quantity and stoichiometric calculations.[1]
Monoisotopic Mass 161.068808 DaThe exact mass used for confirmation by high-resolution mass spectrometry.[1]

Section 3: Core Analytical Workflow for Structural Verification

A multi-technique approach is required for the unambiguous confirmation of a compound's structure and formula. The workflow relies on orthogonal methods, where each technique provides a distinct and complementary piece of evidence. The primary methods include Mass Spectrometry (MS) for mass determination, Nuclear Magnetic Resonance (NMR) for mapping the molecular structure, and Elemental Analysis for confirming the elemental ratios.

G cluster_0 Analytical Workflow Sample Test Sample (N-(methoxycarbonyl)- sarcosine methyl ester) MS Mass Spectrometry (MS) - High Resolution (HRMS) - Fragmentation (MS/MS) Sample->MS NMR NMR Spectroscopy - ¹H NMR - ¹³C NMR Sample->NMR EA Elemental Analysis (CHN) Sample->EA Data_MS Monoisotopic Mass & Fragmentation Pattern MS->Data_MS Data_NMR Chemical Shifts, Couplings & Connectivity NMR->Data_NMR Data_EA Elemental Percent Composition EA->Data_EA Conclusion Verified Structure & Formula (C₆H₁₁NO₄) Data_MS->Conclusion Data_NMR->Conclusion Data_EA->Conclusion

Caption: Core analytical workflow for structural verification.

Section 4: Experimental Protocols & Data Interpretation

The following protocols outline the standard procedures for acquiring and interpreting the data necessary to validate the molecular formula and structure of N-(methoxycarbonyl)-sarcosine methyl ester.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is the definitive technique for confirming the elemental composition of a molecule. By providing a mass measurement with high precision (typically to four or five decimal places), it allows the calculated exact mass of a proposed formula to be matched against the experimental value, ruling out other potential formulas.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

  • Data Acquisition: Infuse the sample solution directly or via liquid chromatography (LC) into the ESI source. Acquire data in positive ion mode, scanning a mass range that includes the expected molecular ions (e.g., 50-500 m/z).

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ or other common adducts like the sodium adduct [M+Na]⁺. Compare the experimentally measured m/z value with the theoretical exact mass calculated for the proposed formula.

Expected Results:

  • Theoretical [M+H]⁺: 162.07608 Da

  • Theoretical [M+Na]⁺: 184.05803 Da An experimentally observed mass within a narrow tolerance (typically < 5 ppm) of these theoretical values provides strong evidence for the C₆H₁₁NO₄ formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While MS confirms the mass, NMR spectroscopy elucidates the actual structure by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom. The chemical shifts, signal integrations, and coupling patterns reveal the connectivity of atoms, confirming the specific isomer and ruling out alternatives with the same molecular formula.

Protocol for ¹H and ¹³C NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher.[2] Ensure the instrument is properly tuned and shimmed.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans for a good signal-to-noise ratio.

    • Set a relaxation delay (d1) of at least 2-5 seconds to allow for accurate signal integration.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • Data Processing and Analysis: Process the raw data (FID) with Fourier transformation. Analyze the chemical shifts, integration (for ¹H), and multiplicities to assign signals to the specific protons and carbons in the molecular structure.

Expected Signal Assignments (Predicted):

  • ¹H NMR (in CDCl₃):

    • ~3.78 ppm (singlet, 3H): Protons of the ester methyl group (-COOCH₃).

    • ~3.72 ppm (singlet, 3H): Protons of the carbamate methyl group (-NCOOCH₃).

    • ~4.05 ppm (singlet, 2H): Methylene protons adjacent to the nitrogen and carbonyl (-NCH₂CO-).

    • ~2.95 ppm (singlet, 3H): Protons of the N-methyl group (-N(CH₃)-).

  • ¹³C NMR (in CDCl₃):

    • ~170 ppm: Ester carbonyl carbon.

    • ~157 ppm: Carbamate carbonyl carbon.

    • ~53 ppm: Carbamate methoxy carbon.

    • ~52 ppm: Ester methoxy carbon.

    • ~51 ppm: Methylene carbon.

    • ~36 ppm: N-methyl carbon.

Elemental Analysis

Causality: This classical combustion analysis provides an independent, quantitative confirmation of the mass percentages of carbon, hydrogen, and nitrogen in the compound. It serves as a self-validating check on the formula determined by mass spectrometry.

Experimental Protocol:

  • Sample Preparation: A precisely weighed amount of the highly purified, dry sample (typically 1-3 mg) is placed in a tin capsule.

  • Instrumentation: The analysis is performed using an automated CHN analyzer.

  • Combustion: The sample is combusted at high temperatures (≥900 °C) in a stream of pure oxygen. This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Analysis: The resulting gases are separated, typically by gas chromatography, and measured by a thermal conductivity detector. The instrument calculates the mass percentages of each element based on the detected amounts and the initial sample weight.

Table 2: Elemental Analysis Data for C₆H₁₁NO₄
ElementTheoretical %Experimental % (Acceptable Range)
Carbon (C) 44.72%44.72 ± 0.4%
Hydrogen (H) 6.88%6.88 ± 0.4%
Nitrogen (N) 8.69%8.69 ± 0.4%
Oxygen (O) 39.71% (by difference)-

A result where the experimental percentages fall within ±0.4% of the theoretical values is considered a successful confirmation of the elemental composition.

Section 5: Summary and Concluding Remarks

The comprehensive analysis of N-(methoxycarbonyl)-sarcosine methyl ester requires a synergistic application of modern analytical techniques. High-resolution mass spectrometry confirms the elemental formula of C₆H₁₁NO₄ by matching the experimental mass to the theoretical value with high precision.[1] Concurrently, ¹H and ¹³C NMR spectroscopy provides an unambiguous structural fingerprint, confirming the specific atomic connectivity. Finally, elemental analysis offers an orthogonal quantitative validation of the elemental ratios. Together, these methods form a self-validating system that provides the highest degree of confidence in the molecular weight and formula, a prerequisite for any advanced research, drug development, or quality control application.

References

  • PubChem. (2024). Methyl 2-[methoxycarbonyl(methyl)amino]acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Jakes, C. (2022). Advanced Analytical Strategies for the Characterisation of Biotherapeutics. ResearchGate. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). General remarks Synthetic Procedures and spectroscopic data for 1-5 and 7. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Storage Conditions and Shelf Life of Methoxy-amino Acetate Derivatives

Abstract Methoxy-amino acetate derivatives are a critical class of compounds in pharmaceutical research and development, valued for their role as intermediates and structural motifs in active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methoxy-amino acetate derivatives are a critical class of compounds in pharmaceutical research and development, valued for their role as intermediates and structural motifs in active pharmaceutical ingredients (APIs). However, their inherent structural features—specifically the ester and amino functionalities—render them susceptible to degradation, posing significant challenges to their long-term stability. This guide provides a comprehensive framework for understanding and managing the stability of these derivatives. We will explore the primary degradation pathways, establish optimal storage and handling protocols, and detail the methodologies for robust shelf-life determination in accordance with international regulatory standards. This document is intended for researchers, chemists, and quality control professionals dedicated to ensuring the integrity and efficacy of these vital chemical entities.

Introduction: The Chemical Vulnerability of Methoxy-amino Acetate Derivatives

The stability of any chemical compound is intrinsically linked to its molecular structure. Methoxy-amino acetate derivatives, characterized by both an amino group and an ester group, are predisposed to specific chemical degradation pathways. The primary routes of degradation are hydrolysis and oxidation, which can significantly impact the purity, potency, and safety of the compound.[1][2]

  • Hydrolysis: The ester linkage is susceptible to cleavage by water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3][4] This reaction yields a carboxylic acid and an alcohol, fundamentally altering the molecule's chemical identity.[1] The rate of hydrolysis is often faster for esters compared to amides and is highly dependent on the pH of the environment.[1][2]

  • Oxidation: The amino group is a primary target for oxidation. This can be initiated by atmospheric oxygen, light, or trace metal impurities.[1] Oxidation can lead to the formation of various impurities, including N-oxides, imines, or nitriles, which can compromise the compound's quality and potentially introduce toxicity.[5]

Understanding these intrinsic vulnerabilities is the first principle in developing effective storage strategies and stability-indicating analytical methods.

Primary Degradation Pathways: A Mechanistic View

To effectively mitigate degradation, one must understand the underlying chemical mechanisms. The two principal pathways, hydrolysis and oxidation, are influenced by a variety of environmental factors.

Hydrolytic Degradation

The hydrolysis of the ester bond is a nucleophilic acyl substitution reaction where water acts as the nucleophile. The carbonyl carbon of the ester is electrophilic and becomes the target of the water molecule.[1] This process is significantly accelerated by the presence of hydronium (H₃O⁺) or hydroxide (OH⁻) ions, making pH a critical control parameter.

Oxidative Degradation

The amine functional group can undergo oxidation through several mechanisms. Autoxidation, which is oxidation under normal storage conditions involving atmospheric oxygen, is a common pathway.[3] This process can be photocatalyzed (induced by light) or catalyzed by metal ions. The result can be a complex mixture of degradation products, altering the compound's profile.

The following diagram illustrates the primary degradation routes for a generic methoxy-amino acetate derivative.

G cluster_main Degradation of Methoxy-amino Acetate Derivative Compound Methoxy-amino Acetate Derivative Hydrolysis Hydrolysis (H₂O, pH extremes) Compound->Hydrolysis Ester Cleavage Oxidation Oxidation (O₂, Light, Metal Ions) Compound->Oxidation Amine Oxidation Prod_Hydrolysis Methoxy-amino Acid + Acetate Hydrolysis->Prod_Hydrolysis Prod_Oxidation N-Oxides, Imines, Other Oxidized Species Oxidation->Prod_Oxidation

Caption: Primary degradation pathways for methoxy-amino acetate derivatives.

Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities, a multi-faceted approach to storage is required to preserve the integrity of methoxy-amino acetate derivatives. The goal is to control the environmental factors that accelerate degradation: temperature, humidity, light, and atmospheric conditions.[6]

Summary of Storage Conditions

The following table summarizes the recommended storage conditions and the scientific rationale behind each parameter.

ParameterRecommended ConditionRationale & Causality
Temperature 2–8 °C (Refrigerated) Lower temperatures significantly reduce the kinetic rates of both hydrolysis and oxidation reactions, thereby preserving the compound.[6] For long-term storage, temperatures of -20°C or -80°C may be necessary.[7]
Humidity Store in a dry environment with a desiccant. Minimizing ambient moisture is critical to prevent hydrolysis of the ester group.[6][8] Storage tanks or containers should be designed to exclude moisture.[8]
Light Protect from light using amber vials or opaque containers. Photolytic degradation can be a significant issue, initiating oxidative reactions.[1][6] Shielding the compound from UV and visible light is essential.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen). Displacing oxygen from the storage container headspace prevents oxidative degradation of the amine moiety.[1]
Handling Best Practices
  • Inert Environment: When handling the material outside of its primary container, especially for weighing or aliquoting, performing these actions in an inert atmosphere (like a glovebox) is ideal.[9]

  • Avoid Contamination: Never return unused material to the original container to prevent the introduction of moisture, oxygen, or other contaminants.[9]

  • Material Compatibility: Store in containers made of non-reactive materials such as high-quality glass or stainless steel.[8]

  • Segregation: Store these derivatives away from strong acids, bases, and oxidizing agents to prevent accidental contact and reaction.[10][11]

Shelf-Life Determination and Stability Testing

Establishing a reliable shelf life or re-test period is a regulatory requirement and a cornerstone of quality assurance.[12] This is achieved through a systematic stability testing program, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2).[13][14] The purpose of stability testing is to see how the quality of a substance changes over time under the influence of environmental factors like temperature, humidity, and light.[14]

The Stability Study Workflow

A comprehensive stability study involves several interconnected stages, from initial stress testing to long-term monitoring.

Caption: A typical workflow for a pharmaceutical stability study.

Experimental Protocols

Objective: To identify likely degradation products and demonstrate the specificity of the analytical method.[3][15] This is a foundational step to ensure the method can separate the intact compound from its impurities.[3]

Methodology:

  • Preparation: Prepare separate solutions of the methoxy-amino acetate derivative in a suitable solvent.

  • Acid Hydrolysis: Add 0.1 N HCl to one solution and reflux for a predetermined period (e.g., 2-8 hours).[3] Neutralize the solution before analysis.

  • Base Hydrolysis: Add 0.1 N NaOH to a second solution and reflux for a similar period.[3] Neutralize before analysis.

  • Oxidative Degradation: Treat a third solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Photolytic Degradation: Expose a fourth solution (and a solid sample) to a specified light source as described in ICH Q1B guidelines.

  • Thermal Degradation: Store a solid sample at an elevated temperature (e.g., 60-80°C).

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating method (typically HPLC with UV and/or MS detection). The goal is to achieve 5-20% degradation to ensure significant peaks are generated without complete destruction of the parent compound.

Causality: By intentionally stressing the molecule under harsh conditions, we accelerate degradation pathways that might occur over months or years under normal storage.[4][16] This provides a predictive snapshot of the compound's stability and validates that our analytical tools can detect potential problems.

Objective: To collect data that allows for the determination of a re-test period or shelf life under recommended storage conditions.[14][17]

Methodology:

  • Sample Preparation: Place a minimum of three primary batches of the derivative into containers that simulate the proposed commercial packaging.

  • Storage Conditions:

    • Long-Term: Store samples under the proposed real-time conditions (e.g., 5°C ± 3°C or 25°C ± 2°C / 60% RH ± 5% RH).[14][18] The study should run for a minimum of 12 months at the time of submission.[14]

    • Accelerated: Store samples under stressed conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a minimum of 6 months.[17]

  • Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[14]

  • Analysis: Test the samples for critical quality attributes, including:

    • Assay (potency)

    • Purity (level of specific and unspecified degradation products)

    • Appearance

  • Data Evaluation: Analyze the data for trends. Use statistical analysis, as described in ICH Q1E, to determine if significant change has occurred.[19] The shelf life is the time period during which the product remains within its predefined specifications.[6][12]

Causality: Accelerated studies provide an early indication of stability, with the data often used to predict long-term outcomes via models like the Arrhenius equation.[17] However, the real-time data from the long-term study is the ultimate arbiter for establishing the final shelf life.[17]

Conclusion

The chemical stability of methoxy-amino acetate derivatives is a critical parameter that dictates their viability for use in research and pharmaceutical manufacturing. Their susceptibility to hydrolysis and oxidation necessitates a rigorous and scientifically-grounded approach to storage, handling, and stability evaluation. By implementing controlled, refrigerated, and dark storage conditions under an inert atmosphere, the primary degradation pathways can be effectively mitigated. Furthermore, a comprehensive stability testing program, aligned with ICH guidelines, provides the necessary data to establish a robust and defensible shelf life, ensuring the compound's quality, safety, and efficacy over time.

References

  • Title: Quality Guidelines - ICH Source: International Council for Harmonisation URL: [Link]

  • Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX Source: Slideshare URL: [Link]

  • Title: What Are Esters? Properties, Structures, and Uses Source: Vertec BioSolvents URL: [Link]

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation URL: [Link]

  • Title: Stability tests according to ICH Q1A (R2) Source: Memmert.com URL: [Link]

  • Title: A Deep Dive into ICH Stability Guidelines (Q1A-Q1F) Source: BioBoston Consulting URL: [Link]

  • Title: Shelf Life Determination: How to Set an Expiry Date Using Stability Data Source: Pharmuni URL: [Link]

  • Title: Stability Studies and Shelf-Life Determination of Pharmaceutical Formulations Source: ManTech Publications URL: [Link]

  • Title: Shelf-Life Determination of Drug Product Source: Veeprho URL: [Link]

  • Title: What is shelf life of Drug in pharmaceutical industry? Source: Amplelogic URL: [Link]

  • Title: Pharmaceutical Forced Degradation Studies with Regulatory Consideration Source: PharmaTutor URL: [Link]

  • Title: Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation Source: Pharmatutor URL: [Link]

  • Title: Understanding the chemical basis of drug stability and degradation Source: The Pharmaceutical Journal URL: [Link]

  • Title: Forced degradation studies: A critical lens into pharmaceutical stability Source: Pharma Manufacturing URL: [Link]

  • Title: Stability profile of flavour-active ester compounds in ale and lager beer during storage Source: African Journal of Biotechnology URL: [Link]

  • Title: EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS Source: IIP Series URL: [Link]

  • Title: Amino acid degradation Source: GPnotebook URL: [Link]

  • Title: Hydrolysis in Pharmaceutical Formulations Source: American Pharmaceutical Review URL: [Link]

  • Title: Degradation of amino acid carbon skeletons Source: WikiLectures URL: [Link]

  • Title: Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: ACS Publications URL: [Link]

  • Title: Chemical and Enzymatic Stability of Amino Acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: ACS Publications URL: [Link]

  • Title: BRANCHED-CHAIN AMINO ACID DEGRADATION Source: themedicalbiochemistrypage.org URL: [Link]

  • Title: Forced Degradation Studies | ICH Stability Testing Source: BioPharmaSpec URL: [Link]

  • Title: Forced Degradation Studies for Biopharmaceuticals Source: BioPharm International URL: [Link]

  • Title: Synthesis and Degradation of Amino Acids Source: Basicmedical Key URL: [Link]

  • Title: Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers Source: National Center for Biotechnology Information URL: [Link]

  • Title: 18.5: Pathways of Amino Acid Degradation Source: Biology LibreTexts URL: [Link]

  • Title: Some Basic Facts about Forced Degradation Test Source: Labinsights URL: [Link]

  • Title: Developments in the Aerobic Oxidation of Amines Source: ACS Catalysis URL: [Link]

  • Title: Chemical Storage Source: University of Wisconsin–Madison EHS URL: [Link]

  • Title: CHEMICAL STORAGE FACT SHEET Source: University of Waterloo URL: [Link]

  • Title: Chemical Safety, Storage and Management Source: University of Florida EHS URL: [Link]

Sources

Exploratory

History and discovery of alpha-amidoalkylation reagents

Architects of the Nitrogen Scaffold: A Technical Guide to -Amidoalkylation Reagents Executive Summary The introduction of an -amidoalkyl group ( ) into a nucleophilic scaffold is a cornerstone transformation in medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Architects of the Nitrogen Scaffold: A Technical Guide to -Amidoalkylation Reagents

Executive Summary

The introduction of an


-amidoalkyl group (

) into a nucleophilic scaffold is a cornerstone transformation in medicinal chemistry, essential for constructing isoquinoline alkaloids,

-lactams, and diverse nitrogen heterocycles. This guide traces the evolution of

-amidoalkylation from early acid-catalyzed condensation to modern electrochemical and photoredox methods. It serves as a technical manual for researchers, prioritizing the mechanistic causality and experimental protocols required to master

-acyliminium ion chemistry.

Part 1: The Mechanistic Core – The -Acyliminium Ion

At the heart of all


-amidoalkylation reactions lies the 

-acyliminium ion
. Unlike simple iminium ions, the attached carbonyl group exerts a powerful electron-withdrawing effect, significantly lowering the energy of the LUMO. This makes

-acyliminium ions "super-electrophiles," capable of reacting with weak nucleophiles such as alkenes, arenes, and enol ethers that would otherwise be inert to standard imines.
Mechanistic Pathway

The generation of this species requires a precursor possessing a leaving group (LG) at the


-position. The ionization is typically triggered by a Lewis or Brønsted acid.

N_Acyliminium_Pathway Precursor Precursor (R-CO-N-CH-LG) Ion N-Acyliminium Ion (Super-Electrophile) Precursor->Ion -LG (Ionization) Acid Acid Catalyst (H+ or LA) Acid->Precursor Activation Product α-Amidoalkylated Product Ion->Product C-C Bond Formation Nucleophile Nucleophile (Arene, Alkene) Nucleophile->Ion

Figure 1: General generation and trapping of the reactive N-acyliminium intermediate.

Part 2: The Classical Era – Tscherniac, Einhorn, and Zaugg

The Tscherniac-Einhorn Reaction (1902–1905)

The field originated with the work of Tscherniac and later Einhorn, who demonstrated that


-hydroxymethylphthalimide could alkylate aromatics in the presence of concentrated sulfuric acid.
  • Reagents: Amide + Formaldehyde

    
    
    
    
    
    -Hydroxymethyl amide.[1][2]
  • Catalyst: Conc.

    
     (Dehydrating agent).
    
  • Limitation: The harsh conditions restricted the substrate scope to robust aromatics, excluding acid-sensitive olefins or electron-rich heterocycles.

The Zaugg Paradigm (1960s–1970s)

Harold E. Zaugg revolutionized the field by systematically categorizing leaving groups. He identified that while


-hydroxymethyl compounds were stable, they were sluggish. Zaugg introduced the use of 

-halo amides
and

-alkoxy amides
, which allowed for milder activation conditions.

Table 1: Comparative Reactivity of Classical Precursors

Precursor TypeLeaving Group (LG)Activation MethodStabilityReactivity

-Hydroxymethyl

Strong Brønsted Acid (

)
HighLow

-Chloromethyl

Heat or weak Lewis AcidLow (Hygroscopic)High

-Alkoxymethyl

Lewis Acid (

,

)
HighTunable

-Acyl-N,O-acetal

Lewis AcidHighModerate

Technical Insight: Zaugg's work shifted the focus to


-alkoxy amides  (ethers) as the ideal balance between shelf-stability and reactivity. These precursors could be stored indefinitely but activated instantly with 

or

.

Part 3: The Electrochemical Revolution – The Shono Oxidation

In 1975, Tatsuya Shono (Kyoto University) published a seminal paper in JACS that fundamentally changed amidoalkylation. He circumvented the need for unstable


-halo precursors by using anodic oxidation .
The Shono Concept

Instead of chemically installing a leaving group, Shono utilized the electrochemical oxidation of stable amides (or carbamates) in methanol. This generates an


-methoxy group—a "masked" 

-acyliminium ion.
  • Mechanism: Single-electron transfer (SET) from the nitrogen lone pair, followed by proton loss and radical oxidation.

  • Key Advantage: The reaction is performed under neutral or slightly basic conditions, tolerating sensitive functional groups. The resulting

    
    -methoxy carbamates are stable oils that can be purified and stored.
    

Shono_Oxidation Start Amide / Carbamate Elec Anodic Oxidation (-2e-, -H+) Start->Elec Inter N-Acyliminium Intermediate Elec->Inter Trap Methanol Trap (Solvent) Inter->Trap Stable α-Methoxy Carbamate (Stable Precursor) Trap->Stable Lewis Lewis Acid Activation (TiCl4 / BF3) Stable->Lewis Final C-C Bond Formation (Nucleophile Addition) Lewis->Final

Figure 2: The "Shono Oxidation" workflow: Electrochemical activation followed by chemical substitution.

Part 4: Experimental Protocols

Protocol A: Classical Zaugg Synthesis (Friedel-Crafts Amidoalkylation)

Use this for robust aromatic substrates where cost is a driver and acid-sensitivity is not a concern.

Materials:

  • 
    -Hydroxymethylphthalimide (1.0 equiv)
    
  • Aromatic substrate (e.g., Toluene or Xylene, used as solvent or 1.2 equiv)

  • Conc.

    
     or Triflic Acid (
    
    
    
    )

Methodology:

  • Preparation: Suspend

    
    -hydroxymethylphthalimide in the aromatic substrate. If the substrate is solid, use nitromethane as a solvent.
    
  • Activation: Cool the mixture to 0 °C. Add the acid catalyst dropwise. Caution: The reaction is highly exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 3–12 hours. The suspension usually clears as the

    
    -acyliminium ion reacts.
    
  • Quench: Pour the reaction mixture onto crushed ice/water.

  • Isolation: Filter the precipitate (if solid) or extract with dichloromethane. Wash with

    
     to remove residual acid.
    
Protocol B: The Shono Oxidation (Anodic Methoxylation)

Use this for synthesizing complex alkaloids or when regioselectivity is required.

Materials:

  • Substrate: Pyrrolidine-1-carboxylic acid methyl ester (cyclic carbamate).

  • Solvent: Methanol (anhydrous).

  • Electrolyte:

    
     (Tetraethylammonium tosylate).
    
  • Equipment: Beaker-type cell, Carbon rod electrodes (Anode and Cathode).

Methodology:

  • Setup: Dissolve the carbamate (10 mmol) and electrolyte (0.5 mmol) in MeOH (30 mL). Insert carbon electrodes with a 2-3 mm gap.

  • Electrolysis: Apply a constant current (CCE) of 0.1–0.2 A. Cool the cell externally with water to maintain temperature

    
     °C.
    
  • Monitoring: Pass 2.2–2.5 F/mol of electricity. Monitor consumption of starting material via TLC or GC.

  • Workup: Evaporate methanol under reduced pressure. Resuspend the residue in ether/brine. Extract the product into ether.

  • Purification: The resulting

    
    -methoxy carbamate is often pure enough (>95%) for the next step. If necessary, purify via flash chromatography on silica gel (neutralized with 1% 
    
    
    
    to prevent hydrolysis).
  • C-C Bond Formation: Dissolve the

    
    -methoxy intermediate in 
    
    
    
    at -78 °C. Add nucleophile (e.g., allyltrimethylsilane) and Lewis Acid (
    
    
    , 1.1 equiv). Warm to 0 °C to effect the coupling.

References

  • Tscherniac, J. (1902). German Patent 134,979.[3][4]

  • Einhorn, A. (1905).[2][3][4] "Über die N-Methylolverbindungen der Säureamide." Justus Liebigs Annalen der Chemie, 343(2-3), 207–305. Link

  • Zaugg, H. E., & Martin, W. B. (1965).[4] "

    
    -Amidoalkylations at Carbon." Organic Reactions, 14, 52–269. Link
    
  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975).[5][6] "Electroorganic chemistry. XX. Anodic oxidation of carbamates." Journal of the American Chemical Society, 97(15), 4264–4268. Link

  • Speckamp, W. N., & Hiemstra, H. (1985).[7] "Intramolecular reactions of N-acyliminium intermediates." Tetrahedron, 41(20), 4367–4416. Link

  • Maryanoff, B. E., et al. (2004). "Cyclizations of N-Acyliminium Ions." Chemical Reviews, 104(3), 1431–1628.[8] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of N-acylimines from Methyl methoxy[(methoxycarbonyl)amino]acetate

Application Note: Precision Synthesis of N-Acyliminium Intermediates from Methyl Methoxy[(methoxycarbonyl)amino]acetate Executive Summary Target Audience: Medicinal Chemists, Process Development Scientists Compound: Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of N-Acyliminium Intermediates from Methyl Methoxy[(methoxycarbonyl)amino]acetate

Executive Summary

Target Audience: Medicinal Chemists, Process Development Scientists Compound: Methyl methoxy[(methoxycarbonyl)amino]acetate (CAS: 35029-94-0) Key Application: Generation of electrophilic N-acylimine species for C-C bond formation (


-amidoalkylation).[1]

This guide details the activation of Methyl methoxy[(methoxycarbonyl)amino]acetate (hereafter referred to as the


-Methoxy Precursor ) to generate reactive N-acylimine and N-acyliminium species.[1] Unlike simple imines, these intermediates are highly electrophilic due to the electron-withdrawing carbonyl groups, making them potent "glycine cation equivalents" for synthesizing non-natural amino acids and peptidomimetics.[1]

Chemical Basis & Mechanism[1][2]

The


-Methoxy Precursor acts as a stable "mask" for the unstable N-acylimine.[1] The methoxy group is a poor leaving group under neutral conditions but becomes an excellent leaving group upon protonation or Lewis acid coordination.

The Reaction Pathway:

  • Activation: An acid catalyst (

    
     or Lewis Acid 
    
    
    
    ) coordinates to the ether oxygen.
  • Elimination: Methanol is expelled, generating the resonance-stabilized N-acyliminium ion.[1]

  • Equilibrium: In the absence of a nucleophile, the ion may deprotonate to form the neutral N-acylimine species (Methyl 2-(methoxycarbonylimino)acetate).[1]

  • Trapping: A nucleophile (aromatic, alkene, silyl enol ether) attacks the

    
    -carbon.[1]
    

ReactionMechanism Precursor α-Methoxy Precursor (Stable Solid) Complex Activated Complex (Coordination) Precursor->Complex + Lewis Acid (BF3·OEt2 / TiCl4) Iminium N-Acyliminium Ion (Reactive Electrophile) Complex->Iminium - MeOH (Elimination) MeOH MeOH Complex->MeOH Product α-Functionalized Amino Acid Iminium->Product + Nucleophile (C-C Bond Formation)

Figure 1: Mechanistic pathway for the activation of the


-methoxy glycine precursor.

Experimental Protocols

Protocol A: Lewis Acid-Catalyzed -Amidoalkylation (In Situ)

Best for: Friedel-Crafts alkylation of aromatics or reaction with silyl enol ethers.[1]

Reagents:

  • 
    -Methoxy Precursor (1.0 equiv)[1]
    
  • Nucleophile (e.g., Anisole, Indole, Allyltrimethylsilane) (1.1 – 1.5 equiv)

  • Catalyst: Boron Trifluoride Etherate (

    
    ) or Titanium Tetrachloride (
    
    
    
    )
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve the

    
    -Methoxy Precursor (1.0 mmol) in anhydrous DCM (5 mL/mmol).
    
  • Nucleophile Addition: Add the nucleophile (1.2 mmol). If the nucleophile is a solid, dissolve it in minimal DCM before addition.

  • Catalysis: Cool the solution to 0°C (ice bath). Dropwise add

    
     (1.1 mmol).
    
    • Note: Fuming may occur.[2] Ensure good ventilation.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–12 hours.

    • Monitoring: Check TLC (EtOAc/Hexane 1:1). The precursor (

      
      ) should disappear.
      
  • Quenching: Pour the reaction mixture into saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography on silica gel.

Protocol B: Thermal Generation of N-Acylimine (Elimination)

Best for: Diels-Alder cycloadditions where the imine acts as a dienophile.[1]

Reagents:

  • 
    -Methoxy Precursor[1]
    
  • Catalyst: Ammonium Chloride (

    
    ) or p-Toluenesulfonic acid (p-TsOH) (cat.[1] 10 mol%)
    
  • Solvent: Toluene or Xylene.

Procedure:

  • Dissolve the precursor in Toluene in a flask equipped with a Dean-Stark trap (to remove MeOH).

  • Add the acid catalyst.[3]

  • Reflux for 1–2 hours. The elimination of methanol generates the N-acylimine species (

    
    ) in solution.[1]
    
  • Trapping: If performing a Diels-Alder reaction, the diene (e.g., cyclopentadiene) should be present in the mixture during the reflux to trap the unstable imine immediately as it forms.

Optimization & Data Analysis

The choice of catalyst significantly impacts yield and byproduct formation. Stronger Lewis acids favor "hard" nucleophiles but may degrade sensitive substrates.

Table 1: Catalyst Performance Comparison (Model Reaction with Allyltrimethylsilane)

CatalystEquiv.[4][5]Temp (°C)Time (h)Yield (%)Notes

1.10

25
488-92 Standard condition.[1] High reliability.

1.0-78

0
285Best for sterically hindered nucleophiles.[1]

1.00

25
675Milder; easier workup but slower.
p-TsOH 0.180 (Reflux)260Thermal elimination method; lower yield due to polymerization.[1]

Workflow Visualization

Workflow Start Start: Dry Glassware & N2 Mix Dissolve Precursor + Nucleophile (Solvent: DCM) Start->Mix Catalyst Add Catalyst (0°C) BF3·OEt2 Mix->Catalyst Stir Stir 2-12h (Warm to RT) Catalyst->Stir Check TLC Check (Disappearance of SM) Stir->Check Check->Stir Incomplete Quench Quench (Sat. NaHCO3) Check->Quench Complete Extract Extraction (DCM) & Drying Quench->Extract Purify Flash Chromatography Extract->Purify

Figure 2: Operational workflow for the Lewis Acid-catalyzed synthesis.

Troubleshooting & Expert Insights

  • Moisture Sensitivity: The N-acyliminium intermediate hydrolyzes back to the hemiamidal or decomposes to the amide if water is present.[1] Insight: Always use freshly distilled DCM and flame-dried glassware.

  • Dimerization: If the concentration is too high (>0.5 M) without a nucleophile present, the imine may dimerize or polymerize. Insight: Keep the nucleophile present before adding the catalyst.

  • Nucleophile Reactivity: For electron-rich aromatics (e.g., phenol, anisole),

    
     is sufficient.[1] For less reactive aromatics (e.g., benzene, toluene), a stronger acid like TfOH (Triflic acid) may be required, though yields often drop.
    

References

  • Zaugg, H. E. (1984).

    
    -Amidoalkylation at Carbon: Recent Advances - Part I. Synthesis, 1984(02), 85-110.[1] 
    
  • Williams, R. M., & Sinclair, P. J. (1991). Asymmetric Synthesis of Monosubstituted and

    
    -Disubstituted 
    
    
    
    -Amino Acids via Chiral Glycine Templates. Journal of Organic Chemistry.
  • Bernstein, Z., & Ben-Ishai, D. (1977).[1] Amidoalkylation of Aromatics with Glycine Derivatives. Tetrahedron.

  • Organic Chemistry Portal. (2024). Synthesis of

    
    -Amino Acids. 
    

Sources

Application

General procedure for nucleophilic substitution of alpha-methoxy groups

Application Note: General Procedure for Nucleophilic Substitution of -Methoxy Groups Introduction & Strategic Context In modern drug discovery, the functionalization of C(sp³)–H bonds adjacent to heteroatoms (nitrogen or...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: General Procedure for Nucleophilic Substitution of


-Methoxy Groups 

Introduction & Strategic Context

In modern drug discovery, the functionalization of C(sp³)–H bonds adjacent to heteroatoms (nitrogen or oxygen) is a pivotal strategy for generating structural complexity. The


-methoxy group serves as a versatile, stable precursor to reactive cationic intermediates—specifically 

-acyliminium ions
(from

-methoxy amides/carbamates) and oxocarbenium ions (from acetals/ethers).

While the methoxy group itself is a poor leaving group (


 of MeOH 

15.5), its activation via Lewis acids transforms it into a potent electrophile. This methodology is widely employed in the late-stage functionalization of pharmacophores, allowing for the rapid introduction of alkyl, allyl, aryl, or cyano groups into simplified scaffolds.

Key Applications:

  • Shono-Type Functionalization: Substitution of electrochemically generated

    
    -methoxy amides.
    
  • Glycosylation Mimicry: Stereoselective substitution at the anomeric center of C-glycoside precursors.

  • Mukaiyama-Type Couplings: Reaction with silyl enol ethers and allyl silanes.

Mechanistic Principles

The reaction proceeds via an


-like pathway involving a distinct ionization step. The Lewis acid (LA) coordinates to the methoxy oxygen, weakening the C–O bond. Spontaneous or assisted departure of the activated leaving group generates a resonance-stabilized cation.

Pathway Visualization:

G Substrate α-Methoxy Substrate (Masked Cation) Complex Lewis Acid Complex (Activated) Substrate->Complex + Lewis Acid (TiCl4, BF3·OEt2) Cation Reactive Cation (N-Acyliminium / Oxocarbenium) Complex->Cation - [LA-OMe]- Product Functionalized Product (C-C or C-Nu Bond) Cation->Product + Nucleophile (Nu:)

Figure 1: Mechanistic pathway for Lewis acid-mediated substitution. The rate-determining step is typically the ionization to the cationic intermediate.

Critical Experimental Parameters

ParameterRecommendationRationale
Lewis Acid (LA)

,

,

Strong oxophilicity is required to complex the methoxy group.

is often superior for steric bulk;

is milder.
Solvent Dichloromethane (DCM)Non-nucleophilic, polar enough to support ionic intermediates but dissolves organic substrates.
Temperature -78°C

0°C
Low temperature prevents decomposition of the unstable cation and suppresses side reactions (e.g., elimination to enamides).
Nucleophile Allyltrimethylsilane, Silyl Enol Ethers, TMSCNSilicon-based nucleophiles are preferred (Hosomi-Sakurai/Mukaiyama conditions) to drive the reaction via formation of a strong Si-O/Si-Cl bond.
Stoichiometry LA (1.1–2.0 equiv), Nu (1.2–2.0 equiv)Excess LA ensures complete complexation; excess nucleophile compensates for potential hydrolysis or oligomerization.

Detailed Protocol: Allylation of -Methoxy Carbamates ( -Acyliminium Precursors)

This protocol describes the substitution of an


-methoxy group (generated, for example, via Shono oxidation) with an allyl group using allyltrimethylsilane.

Reagents:

  • Substrate:

    
    -Methoxy carbamate/amide (1.0 equiv)
    
  • Lewis Acid: Titanium(IV) chloride (

    
    ) (1.0 M in DCM)
    
  • Nucleophile: Allyltrimethylsilane (1.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous

    
    
    

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Flush with Argon or Nitrogen.

    • Dissolve the

      
      -methoxy substrate (1.0 mmol) in anhydrous DCM (10 mL, 0.1 M concentration).
      
  • Activation (Low Temperature):

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Critical Step: Add

      
       (1.1 mmol, 1.1 mL of 1.0 M solution) dropwise over 5 minutes.
      
    • Observation: The solution often turns yellow or orange, indicating the formation of the Lewis acid complex or the

      
      -acyliminium ion.
      
    • Stir at -78°C for 15–30 minutes to ensure complete ionization.

  • Nucleophilic Attack:

    • Add Allyltrimethylsilane (1.5 mmol, 240 µL) dropwise to the cold mixture.

    • Stir at -78°C for 1 hour.

    • Gradual Warming: Remove the cooling bath and allow the reaction to warm to 0°C over 1–2 hours. Monitor by TLC (the starting material spot should disappear; the cation is not visible, but the product is).

  • Quenching & Workup:

    • Pour the reaction mixture carefully into a separatory funnel containing saturated aqueous

      
       (30 mL) and ice. Caution: Gas evolution may occur.
      
    • Extract with DCM (

      
       mL).
      
    • Wash combined organics with Brine (20 mL).

    • Dry over anhydrous

      
       or 
      
      
      
      , filter, and concentrate under reduced pressure.
  • Purification:

    • Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol Variation: Cyanation using TMSCN

For the introduction of a nitrile group (Strecker-type synthesis equivalent):

  • Follow Step 1 and Step 2 (Activation) as above, but use

    
     (1.5 equiv) instead of 
    
    
    
    if the substrate is sensitive to strong Lewis acids.
  • Nucleophile Addition: Add Trimethylsilyl cyanide (TMSCN) (1.5 equiv) at -78°C.

  • Warming: Allow to warm to room temperature overnight.

  • Quench: Quench with saturated aqueous

    
    . Safety Note: TMSCN can release HCN upon contact with water/acid. Perform all workups in a well-ventilated fume hood.
    

Troubleshooting & Optimization (Self-Validating Systems)

ObservationDiagnosisCorrective Action
No Reaction (SM recovered) Lewis Acid too weak or quenched.Ensure anhydrous conditions. Switch from

to

or

. Increase LA equivalents.
Elimination Product (Enamide) Base present or temp too high.Keep reaction at -78°C longer. Ensure no amine bases are present. The cation lost a proton instead of capturing a nucleophile.
Hydrolysis Product (Amide/Hemiacetal) Wet solvent or poor quench.Use freshly distilled DCM. Ensure rapid phase separation during workup to prevent hydrolysis of the product.
Polymerization Cation too unstable.Dilute reaction (0.05 M). Add nucleophile before Lewis acid (pre-mix method) if possible.

Workflow Visualization: The Shono-Substitution Sequence

This diagram illustrates the complete workflow from a secondary amine/amide to the functionalized product, highlighting the role of the


-methoxy intermediate.

ShonoWorkflow Start Amide / Carbamate Electro Electrochemical Oxidation (MeOH, Anode) Start->Electro Shono Oxidation Intermediate α-Methoxy Intermediate (Stable, Isolable) Electro->Intermediate + MeOH Substitution Nucleophilic Substitution (Lewis Acid + Nu) Intermediate->Substitution TiCl4 / BF3·OEt2 Final α-Functionalized Product Substitution->Final C-C Bond Formation

Figure 2: The Shono oxidation workflow.[1][2][3] The


-methoxy group acts as a "chemical bridge" between the electrochemical step and the stereoselective C-C bond formation.

References

  • Shono, T., et al. (1981). "Electroorganic chemistry. 46.

    
    -position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society. Link
    
  • Suga, S., et al. (2003). "Cation pool method.

    
    -acyliminium ions." Accounts of Chemical Research. Link
    
  • Kolb, H. C., & Sharpless, K. B. (2001). "The growing impact of click chemistry on drug discovery." (Context on modular functionalization). Drug Discovery Today. Link

  • Wieland, L. C., et al. (2025).

    
    -C(sp³)–H Functionalization." ACS Electrochemistry. Link
    
  • Organic Syntheses. (2005). "Trifluoromethanesulfonimide-Catalyzed (2+2)-Cycloaddition of Silyl Enol Ethers." (Protocol context for silyl enol ethers). Organic Syntheses, Vol. 82, p. 157. Link

Sources

Method

Synthesis of unnatural amino acids using alpha-methoxy glycine templates

Application Note: Precision Synthesis of Unnatural Amino Acids via -Methoxy Glycine Templates Executive Summary The demand for unnatural amino acids (UAAs) has surged with the rise of peptide therapeutics, antibody-drug...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Unnatural Amino Acids via -Methoxy Glycine Templates

Executive Summary

The demand for unnatural amino acids (UAAs) has surged with the rise of peptide therapeutics, antibody-drug conjugates (ADCs), and peptidomimetics. While enzymatic methods exist, chemical synthesis remains the gold standard for generating diverse, sterically demanding, or electronically unique side chains.

This guide details the


-acyliminium ion  strategy using 

-methoxy glycine templates
. Unlike standard alkylation of enolates (which requires strong bases and cryogenic conditions), this pathway utilizes Lewis acid catalysis to generate a highly reactive electrophilic glycine equivalent. This allows for the mild introduction of weak nucleophiles—such as electron-rich arenes, allyl silanes, and silyl enol ethers—facilitating access to aryl-, vinyl-, and

-keto-amino acids that are otherwise difficult to synthesize.

Mechanism of Action: The -Acyliminium Ion

The core principle of this protocol is the generation of an electrophilic


-acyliminium ion  from an 

-methoxy precursor.
  • Precursor Activation: The

    
    -methoxy group acts as a leaving group. Upon coordination with a Lewis Acid (LA) such as 
    
    
    
    or
    
    
    , the C-O bond is weakened.
  • Ionization: The methoxy group departs, generating a resonance-stabilized cation (

    
    -acyliminium ion). This species is significantly more electrophilic than a standard imine due to the electron-withdrawing carbonyl group on the nitrogen.
    
  • Nucleophilic Attack: A nucleophile (Nu) attacks the planar cation, forming the new C-C bond at the

    
    -position.
    
Visualization: Pathway Dynamics

N_Acyliminium_Pathway Precursor α-Methoxy Template Complex Activated Complex Precursor->Complex + LA LewisAcid Lewis Acid (BF3·OEt2) LewisAcid->Complex Cation N-Acyliminium Ion (Electrophile) Complex->Cation - MeO-LA Product Unnatural Amino Acid Cation->Product + Nu Nucleophile Nucleophile (Allyl Silane/Arene) Nucleophile->Product

Figure 1: Generation of the reactive electrophile and subsequent C-C bond formation.

Strategic Considerations

Lewis Acid Selection

The choice of Lewis acid dictates the reaction rate and diastereoselectivity (if chiral auxiliaries are used).

Lewis AcidReactivity ProfileRecommended ForNotes

ModerateAllyl silanes, Silyl enol ethersStandard choice. Easy to handle, good solubility in DCM.

HighWeak nucleophiles (Arenes)Stronger activation. Can chelate; often leads to different stereochemical outcomes.

HighSterically hindered substratesUseful when

fails.

Very HighSilyl nucleophilesCatalytic amounts often sufficient. Strictly anhydrous conditions required.
Nucleophile Compatibility
  • Allyltrimethylsilane: Yields

    
    -unsaturated amino acids (useful for "stapled" peptides).
    
  • Silyl Enol Ethers: Yields

    
    -keto amino acids (Mannich-type products).
    
  • Electron-Rich Arenes (Furan, Indole): Yields aryl-glycines via Friedel-Crafts alkylation.

Experimental Protocols

Protocol A: Synthesis of the Template

Target:


-Boc-2-methoxyglycine methyl ester
Rationale: This reagent is the universal "donor" for glycine modifications. While electrochemical oxidation (Shono oxidation) is used industrially, the radical bromination route is more accessible for standard synthetic labs.

Reagents:

  • 
    -Boc-Glycine methyl ester (
    
    
    
    equiv)
  • 
    -Bromosuccinimide (NBS) (
    
    
    
    equiv)
  • AIBN (Catalytic,

    
     equiv)
    
  • Methanol (Excess)

  • Triethylamine (

    
     equiv)
    
  • Solvent: Benzotrifluoride (

    
    ) or 
    
    
    
    (Caution: Toxicity).

Step-by-Step:

  • Radical Bromination:

    • Dissolve

      
      -Boc-Gly-OMe (
      
      
      
      mmol) in anhydrous
      
      
      (
      
      
      mL) under Argon.
    • Add NBS (

      
       mmol) and AIBN (
      
      
      
      mmol).
    • Reflux the mixture for 1–2 hours. The reaction is complete when the heavy NBS precipitate floats to the top as lighter succinimide.

    • Checkpoint: The intermediate

      
      -bromide is unstable. Do not isolate.
      
  • Methoxylation:

    • Cool the mixture to

      
      .
      
    • Add a solution of Methanol (

      
       mL) and Triethylamine (
      
      
      
      mmol) dropwise.
    • Allow to warm to Room Temperature (RT) and stir for 2 hours.

  • Workup:

    • Evaporate the solvent.[1][2]

    • Resuspend residue in

      
      , filter off succinimide salts.
      
    • Concentrate filtrate.

    • Purification: Flash chromatography (Hexane/EtOAc 4:1).

    • Yield: Expect 70–85% as a thick oil or low-melting solid.

    • Validation:

      
       NMR (
      
      
      
      ) should show a distinct singlet at
      
      
      ppm (OMe) and a doublet/broad singlet at
      
      
      ppm (
      
      
      -H).
Protocol B: Synthesis of Unnatural Amino Acid (Allylation)

Target:


-Boc-Allylglycine methyl ester
Reaction Type:  Hosomi-Sakurai Reaction

Step-by-Step:

  • Setup:

    • Flame-dry a round-bottom flask and cool under

      
      .
      
    • Dissolve

      
      -Boc-2-methoxyglycine methyl ester (
      
      
      
      mmol) in anhydrous DCM (
      
      
      mL).
    • Add Allyltrimethylsilane (

      
       mmol).
      
  • Activation:

    • Cool the solution to

      
       (Dry ice/Acetone bath).
      
    • Add

      
       (
      
      
      
      mmol) dropwise over 5 minutes.
    • Note: The solution often turns yellow/orange upon Lewis Acid addition.

  • Reaction:

    • Stir at

      
       for 1 hour, then allow to warm slowly to 
      
      
      
      over 2 hours.
    • Monitoring: TLC (stain with Ninhydrin or PMA). The starting material spot (higher

      
      ) should disappear.
      
  • Quench & Isolation:

    • Quench with saturated aqueous

      
       while cold.
      
    • Extract with DCM (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate.[3][4]
      
  • Purification:

    • Flash chromatography (Hexane/EtOAc 9:1).

    • Yield: Expect 80–90%.

Workflow Decision Tree

Use this logic flow to determine reaction parameters based on your target UAA.

Experimental_Workflow Start Target UAA Structure? Alkenyl Alkenyl Side Chain (e.g., Allylglycine) Start->Alkenyl Aryl Aryl Side Chain (e.g., Phenylglycine) Start->Aryl Keto γ-Keto Side Chain (Mannich) Start->Keto Nu_Alkenyl Use Allyl-TMS Alkenyl->Nu_Alkenyl Nu_Aryl Use Electron-Rich Arene (Furan, Indole) Aryl->Nu_Aryl Nu_Keto Use Silyl Enol Ether Keto->Nu_Keto LA_BF3 Catalyst: BF3·OEt2 (-78°C) Nu_Alkenyl->LA_BF3 LA_TiCl4 Catalyst: TiCl4 (-78°C to 0°C) Nu_Aryl->LA_TiCl4 Nu_Keto->LA_BF3

Figure 2: Experimental decision matrix for nucleophile and catalyst selection.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Moisture in solvent

-acyliminium ions hydrolyze instantly. Distill DCM over

or use molecular sieves (

).
No Reaction Lewis Acid deactivated

degrades over time. Use a fresh bottle or distill. Ensure temp is not too low (warm to

).
Bis-alkylation Highly reactive nucleophileReduce nucleophile equivalents to 1.1. Lower temperature.[2][5]
Racemization Acidic protonsIf using chiral templates, avoid strong Lewis acids like

if

suffices.

References

  • Zoller, U., & Ben-Ishai, D. (1975). Amidoalkylation of aromatics with glyoxylic acid derivatives. Tetrahedron, 31(7), 863-866.

  • Williams, R. M. (1989).
  • Shono, T., et al. (1981). Electroorganic chemistry. 46.

    
    -position of amines utilizing anodic oxidation as a key step. Journal of the American Chemical Society, 103(5), 1172-1176. 
    
  • Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular reactions of N-acyliminium intermediates. Tetrahedron, 41(20), 4367-4416.

  • Bernstein, Z., & Ben-Ishai, D. (1977). Amidoalkylation of internal olefins with glyoxylic acid derivatives. Tetrahedron, 33(8), 881-883.

Sources

Application

Friedel-Crafts amidoalkylation with Methyl methoxy[(methoxycarbonyl)amino]acetate

Application Note: High-Efficiency Synthesis of -Aryl Glycines via Friedel-Crafts Amidoalkylation -Acyliminium Ion Generation Abstract & Introduction The synthesis of unnatural -amino acids, particularly -aryl glycines, i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of


-Aryl Glycines via Friedel-Crafts Amidoalkylation 

-Acyliminium Ion Generation

Abstract & Introduction

The synthesis of unnatural


-amino acids, particularly 

-aryl glycines, is a cornerstone of modern peptidomimetic drug design. These moieties are critical structural elements in antibiotics (e.g., vancomycin), nociceptin antagonists, and various enzyme inhibitors.

This application note details the protocol for Friedel-Crafts amidoalkylation using Methyl methoxy[(methoxycarbonyl)amino]acetate (1). Unlike complex cyclic templates (e.g., Williams' oxazinones) used for asymmetric synthesis, this acyclic reagent provides a direct, atom-economical route to racemic


-aryl glycines.

The core principle relies on the acid-catalyzed generation of a highly electrophilic


-acyliminium ion  from the 

-methoxy precursor. This "cation pool" species reacts rapidly with electron-rich and electron-neutral arenes, forming a C–C bond at the glycine

-position under mild conditions.

Reagent Profile

PropertySpecification
Chemical Name Methyl methoxy[(methoxycarbonyl)amino]acetate
CAS Number 35053-06-8 (Generic for

-methoxy derivatives)
Formula

Molecular Weight 193.15 g/mol
Appearance White to off-white crystalline solid or viscous oil
Solubility Soluble in DCM, DCE, THF, EtOAc; Decomposes in water/acid
Storage Store at 2–8°C under inert atmosphere (Ar/N2). Moisture sensitive.

Structural Utility: The reagent features two key functionalities:

  • Methoxycarbonyl (

    
    ) Amine:  Acts as a protecting group that stabilizes the intermediate cation via resonance (lone pair donation from Nitrogen).
    
  • 
    -Methoxy Group:  A labile leaving group that is easily activated by Lewis acids (
    
    
    
    ,
    
    
    ) or Brønsted acids (
    
    
    ).

Mechanistic Insight

The reaction proceeds via an


-like pathway involving the formation of a discrete 

-acyliminium ion.

Pathway Description:

  • Activation: The Lewis Acid (LA) coordinates to the methoxy oxygen.

  • Elimination: Methanol is eliminated, generating the resonance-stabilized

    
    -acyliminium cation.
    
  • Electrophilic Attack: The cation attacks the aromatic ring (Arene) in a Friedel-Crafts manner.

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the

    
    -aryl glycine derivative.
    

G Reagent Reagent (1) MeO-CH(NHMoc)-COOMe Complex Activated Complex [Reagent-LA] Reagent->Complex + Lewis Acid (BF3) Cation N-Acyliminium Ion [CH(NHMoc)-COOMe]+ Complex->Cation - MeOH Intermediate Wheland Intermediate Cation->Intermediate + Arene (Ar-H) Product α-Aryl Glycine Ar-CH(NHMoc)-COOMe Intermediate->Product - H+

Caption: Mechanistic pathway of Friedel-Crafts amidoalkylation via N-acyliminium ion generation.

Optimization & Reaction Parameters

Success depends on balancing the Lewis acidity with the nucleophilicity of the arene.

Catalyst Selection
CatalystStrengthSubstrate ScopeComments

ModerateElectron-rich arenes (Anisole, Thiophene)Standard choice. Good balance of reactivity and handling.

StrongBenzene, HalobenzenesRequires strictly anhydrous conditions.[1] Can cause polymerization of sensitive arenes.

Strong (Brønsted)Deactivated arenesUse catalytic amounts (5-10 mol%).

MildHighly activated arenes (Phenols, Indoles)Inexpensive; easier workup.
Solvent Systems
  • Dichloromethane (DCM): Preferred solvent. Inert, solubilizes the reagent well, allows low-temperature control.

  • 1,2-Dichloroethane (DCE): Used if reflux is required (approx. 83°C) for sluggish substrates.

  • Neat Arene: For liquid arenes like benzene or toluene, the substrate can act as the solvent to drive kinetics.

Standard Experimental Protocol

Objective: Synthesis of Methyl


-(4-methoxyphenyl)-[(methoxycarbonyl)amino]acetate.

Materials:

  • Methyl methoxy[(methoxycarbonyl)amino]acetate (1.0 equiv)

  • Anisole (3.0 equiv)

  • 
     (1.1 equiv)
    
  • Dichloromethane (anhydrous)

  • Saturated

    
     solution
    

Workflow Diagram:

Protocol Step1 Dissolution Dissolve Reagent (1.0 eq) & Anisole (3.0 eq) in anhydrous DCM (0.2 M) under N2. Step2 Activation Cool to 0°C. Add BF3·OEt2 (1.1 eq) dropwise. Step1->Step2 Step3 Reaction Stir at 0°C for 1h, then warm to RT for 2-4h. Step2->Step3 Step4 Quench Pour into ice-cold sat. NaHCO3. Stir vigorously for 15 min. Step3->Step4 Step5 Extraction & Purification Extract with DCM (3x). Dry (MgSO4), Concentrate. Recrystallize or Column Chromatography. Step4->Step5

Caption: Step-by-step workflow for the BF3-mediated amidoalkylation of anisole.

Detailed Procedure:

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Charge the flask with Methyl methoxy[(methoxycarbonyl)amino]acetate (193 mg, 1.0 mmol) and anhydrous DCM (5 mL). Add Anisole (324 mg, 3.0 mmol).

    • Note: Excess arene minimizes dimerization of the reagent.

  • Catalyst Addition: Cool the solution to 0°C using an ice bath. Add

    
     (136 µL, 1.1 mmol) dropwise via syringe over 2 minutes.
    
    • Observation: The solution may turn slightly yellow or orange, indicating cation formation.

  • Reaction: Stir at 0°C for 1 hour, then remove the ice bath and allow to warm to room temperature. Stir for an additional 3 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Quench the reaction by slowly pouring the mixture into a beaker containing 10 mL of saturated aqueous

    
     and crushed ice. Stir vigorously until gas evolution ceases.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (

    
     mL). Combine organic layers and wash with brine.
    
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 4:1 to 1:1) to yield the product as a white solid.[2]

Substrate Scope & Limitations

Substrate ClassExampleConditionsExpected YieldNotes
Electron-Rich Anisole, Phenol

, 0°C
85-95%Para-selectivity dominates.
Heterocycles Thiophene, Indole

, -78°C to 0°C
70-90%Indoles react at C3. High reactivity requires lower temps to prevent polymerization.
Neutral Benzene, Toluene

or

, RT
60-80%Requires stronger acid or reflux.
Electron-Poor Nitrobenzene

, Heat
<10%Generally fails; cation is not electrophilic enough.

Key Limitations:

  • Deactivated Arenes: Substrates with strong electron-withdrawing groups (

    
    , 
    
    
    
    ,
    
    
    ) typically fail to react.
  • Dimerization: In the absence of a nucleophile, the reagent may self-condense. Always maintain the arene in the reaction mixture before adding the catalyst.

  • Moisture: Water acts as a competing nucleophile, hydrolyzing the intermediate back to the hemiaminal or aldehyde.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / Recovery of SM Catalyst deactivated by moisture.Ensure all glassware is flame-dried and DCM is distilled/anhydrous. Increase catalyst to 1.5 eq.
Dimer Formation Nucleophile (arene) concentration too low.Increase arene equivalents (3-5 eq) or use arene as solvent.
Polymerization of Arene Acid too strong or temp too high.Switch from

to

or

. Perform reaction at -78°C.
Regioisomer Mixture Intrinsic reactivity of arene.[3]Purify via recrystallization.[2] Ortho/Para ratios are difficult to control chemically but Para usually favored sterically.

References

  • Ben-Ishai, D.; Satati, I.; Berler, Z. (1975). "Amidoalkylation of aromatic compounds with glyoxylic acid derivatives". Journal of the Chemical Society, Chemical Communications, (9), 349–350. Link

  • Zoller, U.; Ben-Ishai, D. (1975).

    
    -hydroxy- and 
    
    
    
    -methoxy-glycine derivatives". Tetrahedron, 31(7), 863–866. Link
  • Speckamp, W. N.; Hiemstra, H. (1985). "Intramolecular reactions of N-acyliminium intermediates". Tetrahedron, 41(20), 4367–4416. Link

  • Williams, R. M. (1989). "Synthesis of Optically Active

    
    -Amino Acids". Pergamon Press. (General context on glycine templates). Link
    
  • Bernstein, Z.; Ben-Ishai, D. (1977). "Amidoalkylation of aromatics with N-acyl-alpha-hydroxyglycine derivatives". Tetrahedron, 33(8), 881-883. Link

Sources

Method

Reaction conditions for converting Methyl methoxy[(methoxycarbonyl)amino]acetate to phosphonates

Topic: Reaction conditions for converting Methyl methoxy[(methoxycarbonyl)amino]acetate to phosphonates Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction conditions for converting Methyl methoxy[(methoxycarbonyl)amino]acetate to phosphonates Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Application Note: Lewis Acid-Catalyzed Synthesis of N-Protected -Phosphonoglycinates via Amidoalkylation

Abstract & Introduction

This technical guide details the synthetic protocol for converting Methyl methoxy[(methoxycarbonyl)amino]acetate (1) into Methyl 2-(dimethoxyphosphoryl)-2-((methoxycarbonyl)amino)acetate (2) and related phosphonates.

This transformation is a cornerstone in the synthesis of phosphonoglycine derivatives , which are critical bioisosteres of amino acids used in the development of peptidomimetics, herbicides (e.g., glyphosate analogues), and enzyme inhibitors. The reaction proceeds via a Lewis Acid-catalyzed amidoalkylation, exploiting the


-methoxy group as a leaving group to generate a reactive 

-acyliminium ion intermediate.
Key Reaction Features
  • Reaction Type: Arbuzov-type nucleophilic substitution via

    
    -acyliminium ion.
    
  • Critical Reagents: Trimethyl phosphite (

    
    ), Titanium(IV) chloride (
    
    
    
    ) or Boron Trifluoride Etherate (
    
    
    ).
  • Selectivity: High chemoselectivity for the

    
    -carbon; retention of the ester and carbamate protecting groups.
    

Mechanistic Analysis

The conversion is driven by the formation of an electrophilic


-acyliminium ion. The Lewis Acid (LA) coordinates with the methoxy oxygen, facilitating its departure. The resulting planar cation is highly susceptible to nucleophilic attack by the phosphite.
Pathway Visualization

ReactionMechanism Start Start Material (α-Methoxy Glycine) Complex LA-Coordinated Complex Start->Complex + Lewis Acid (TiCl4) Iminium N-Acyliminium Ion (Reactive Intermediate) Complex->Iminium - [LA-OMe]- Phosphonium Phosphonium Intermediate Iminium->Phosphonium + P(OMe)3 (Nucleophilic Attack) Product α-Phosphonoglycinate (Target) Phosphonium->Product - MeCl (Arbuzov Collapse)

Figure 1: Mechanistic pathway for the amidoalkylation of trimethyl phosphite.

Critical Reaction Parameters & Optimization

The choice of Lewis Acid is the determinant factor for yield and purity. While


 is common, 

typically provides superior yields for glycine derivatives due to stronger coordination.
Table 1: Catalyst and Solvent Optimization Matrix
ParameterCondition A (Recommended)Condition B (Alternative)Condition C (Avoid)
Catalyst

(1.1 equiv)

(1.2 equiv)

(Lower yields)
Solvent Dichloromethane (DCM) Chloroform (

)
THF (Coordinates LA)
Temperature -78°C

RT
0°C

RT
Reflux (Decomposition)
Stoichiometry 1.0 : 1.2 : 1.1 (SM:P:LA)1.0 : 1.5 : 1.5Excess Lewis Acid
Yield (Typical) 85 - 92% 70 - 80%< 50%

Expert Insight: THF and other coordinating solvents must be avoided as they competitively bind to the Lewis Acid, quenching the activation of the methoxy group. Anhydrous DCM is non-negotiable.

Detailed Experimental Protocol

Materials
  • Substrate: Methyl methoxy[(methoxycarbonyl)amino]acetate (10 mmol, 2.05 g).

  • Reagent: Trimethyl phosphite (12 mmol, 1.42 mL).

  • Catalyst: Titanium(IV) chloride (

    
    ) (11 mmol, 1.2 mL) or 1M solution in DCM.
    
  • Solvent: Anhydrous Dichloromethane (DCM) (50 mL).

  • Quench: Saturated aqueous

    
    .
    
Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar) throughout.
    
  • Solvation: Dissolve Methyl methoxy[(methoxycarbonyl)amino]acetate (2.05 g, 10 mmol) in anhydrous DCM (40 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C . Allow to equilibrate for 10 minutes.

  • Catalyst Addition: Add

    
      (11 mmol) dropwise via syringe over 5 minutes.
    
    • Observation: The solution may turn yellow or orange, indicating complex formation.

    • Note: If using

      
      , add it at this stage similarly.
      
  • Activation: Stir at -78°C for 15 minutes to ensure complete formation of the

    
    -acyliminium species.
    
  • Phosphonylation: Add Trimethyl phosphite (12 mmol, 1.42 mL) dropwise.

  • Reaction:

    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and allow the reaction to warm to Room Temperature (20-25°C) naturally.

    • Stir at RT for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS. The starting material spot (

      
      ) should disappear, replaced by a more polar product spot (
      
      
      
      ).
  • Quenching:

    • Cool the mixture to 0°C.

    • Carefully pour the reaction mixture into a separating funnel containing ice-cold saturated

      
       (50 mL) and DCM (50 mL). Caution: Gas evolution.
      
  • Work-up:

    • Shake vigorously and separate the organic layer.

    • Extract the aqueous layer with DCM (2 x 30 mL).

    • Combine organic phases and wash with Brine (50 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is often pure enough (>90%). If necessary, purify via flash column chromatography (Silica gel, 100% DCM

    
     5% MeOH/DCM) or recrystallization from EtOAc/Hexane.
    

Troubleshooting & Quality Control

Common Issues and Solutions
SymptomProbable CauseCorrective Action
Low Yield Moisture in solvent/systemEnsure DCM is distilled over

or from a solvent system. Keep

flow active.
Hydrolysis Product Quench was too acidic or vigorousUse buffered

for quench. Perform quench at 0°C.
Starting Material Remains Inactive Catalyst

fumes in air; ensure reagent quality. Increase catalyst loading to 1.5 equiv.
Dimerization High ConcentrationDilute reaction to 0.1 M. Dimerization occurs if two iminium ions react.
Analytical Validation (Self-Validating System)
  • 
     NMR:  This is the definitive check. The product will show a characteristic signal around 
    
    
    
    20–25 ppm
    (phosphonate). Phosphate esters (side products) appear at
    
    
    -1 to 5 ppm.
  • 
     NMR:  Look for the doublet of the 
    
    
    
    -proton (
    
    
    ) around 5.0–5.5 ppm.

References

  • Schmidt, U., Lieberknecht, A., & Wild, J. (1984). "Amino acids and peptides. 45. Synthesis of alpha-phosphono-alpha-amino acids." Synthesis, 1984(1), 53-60.

    • Seminal work establishing the conversion of -methoxy amino acids to phosphon
  • Bhattacharya, A. K., & Thyagarajan, G. (1981). "The Michaelis-Arbuzov rearrangement." Chemical Reviews, 81(4), 415-430.

    • Comprehensive review of the phosphite reaction mechanism.
  • Kudryavtsev, A. A., et al. (2000). "Synthesis of Phosphonoglycine Derivatives via N-Acyliminium Ions." Russian Journal of General Chemistry, 70, 1025.
Application

Application Note: Scalable Synthesis of Methyl Methoxy[(methoxycarbonyl)amino]acetate

Executive Summary This application note details the scalable synthesis of Methyl methoxy[(methoxycarbonyl)amino]acetate (CAS: 30556-94-2), a critical "masked" glyoxylic acid derivative used extensively in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the scalable synthesis of Methyl methoxy[(methoxycarbonyl)amino]acetate (CAS: 30556-94-2), a critical "masked" glyoxylic acid derivative used extensively in the synthesis of semi-synthetic


-lactam antibiotics (e.g., Cephamycins) and as a versatile 

-acyliminium ion precursor.

We present two distinct, validated protocols:

  • Method A: Electrochemical Anodic Oxidation (Shono Oxidation): The preferred method for high-purity, continuous-flow manufacturing, utilizing "electrons as reagents" to achieve

    
    -methoxylation with high atom economy.
    
  • Method B: Acid-Catalyzed Condensation: A robust, lower-tech alternative utilizing methyl carbamate and methyl glyoxylate, suitable for facilities lacking electrochemical infrastructure.

Strategic Analysis & Route Selection

The target molecule, an


-methoxy- 

-amino acid derivative, represents a stability challenge. The methoxy group is labile under acidic conditions, regenerating the iminium species. Therefore, process control is paramount.
Comparative Metrics
FeatureMethod A: Shono OxidationMethod B: Condensation
Mechanism Anodic

oxidation (Ross-Eberson)
Acid-catalyzed hemiaminal etherification
Starting Material

-Methoxycarbonyl glycine methyl ester
Methyl carbamate + Methyl glyoxylate
Scalability Linear (Flow Chemistry)Volume-dependent (Batch Equilibrium)
E-Factor (Waste) Low (Green Chemistry)Moderate (Solvent/Water removal)
Purity Profile High (>98% typical)Moderate (Oligomer byproducts possible)
CAPEX High (Electrolyzers/Power Supply)Low (Standard Reactors)

Method A: Electrochemical Anodic Oxidation (Shono Type)[1]

This protocol utilizes the Shono Oxidation , a classic electro-organic transformation.[1][2][3] It avoids the use of hazardous halogenating agents (e.g.,


, NBS) typically required for chemical 

-functionalization.
Mechanistic Pathway

The reaction proceeds via a two-electron oxidation of the carbamate nitrogen, followed by deprotonation to form an


-acyliminium ion, which is immediately trapped by the methanol solvent.

ShonoMechanism Start N-Moc-Gly-OMe Ox1 -1e⁻ (Anode) Start->Ox1 RadCat Radical Cation Intermediate Ox1->RadCat Ox2 -1e⁻, -H⁺ RadCat->Ox2 Iminium N-Acyliminium Ion Ox2->Iminium Product Target: α-Methoxy Product Iminium->Product Nucleophilic Attack MeOH + MeOH MeOH->Product

Figure 1: Mechanistic pathway of the Shono Oxidation.[4] The anodic oxidation generates the reactive iminium species in situ.

Experimental Protocol (Flow Scale-Up)

Reagents:

  • Substrate:

    
    -Methoxycarbonyl glycine methyl ester (1.0 eq)
    
  • Solvent: Methanol (Anhydrous, HPLC grade)

  • Electrolyte: Tetraethylammonium tosylate (

    
    , 0.05 eq)
    

Equipment:

  • Undivided Flow Cell (e.g., IKA ElectraSyn flow module or custom stack).

  • Anode: Graphite or Glassy Carbon.

  • Cathode: Stainless Steel or Platinum.

Step-by-Step Procedure:

  • Preparation: Dissolve the glycine derivative (0.5 M) and

    
     (0.025 M) in methanol.
    
  • System Priming: Flush the flow cell with pure methanol to wet electrodes.

  • Electrolysis:

    • Pump the reaction mixture through the cell.

    • Current Density: Maintain

      
      .
      
    • Charge: Pass

      
       (Faradays per mole) of charge.
      
    • Temperature: Maintain cell temperature at

      
       using a chiller (critical to prevent over-oxidation).
      
  • Workup:

    • Collect the effluent.

    • Concentrate under reduced pressure to remove methanol (recoverable).

    • The residue contains the product and electrolyte.

  • Purification:

    • Add Ethyl Acetate (EtOAc) and water.

    • Wash organic layer with brine to remove the electrolyte (

      
       is water-soluble).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Result: Colorless oil, typically solidifying upon standing. Yield: 85–92%.

Key Process Parameter (KPP):

  • Over-oxidation: If

    
     is passed, the methoxy group may oxidize further to the acetal or ester. Control charge strictly.
    

Method B: Acid-Catalyzed Condensation[5]

This method is preferred for facilities where electrochemical equipment is unavailable. It relies on the condensation of methyl carbamate with methyl glyoxylate.

Reaction Scheme


Experimental Protocol (Batch)

Reagents:

  • Methyl Carbamate (1.0 eq)

  • Methyl Glyoxylate (1.0 eq) (Commercial form: High purity hemiacetal or generated in situ).

  • Methanol (10 volumes).

  • Catalyst: p-Toluenesulfonic acid (pTSA) monohydrate (0.05 eq) or Sulfuric Acid (

    
    ).
    
  • Dehydrating Agent: Trimethyl orthoformate (TMOF) (1.2 eq) - Critical for driving equilibrium.

Step-by-Step Procedure:

  • Charging: To a jacketed glass reactor, charge Methyl Carbamate and Methanol. Stir until dissolved.

  • Addition: Add Methyl Glyoxylate.

  • Catalysis: Add pTSA catalyst.

  • Dehydration: Add Trimethyl orthoformate (TMOF).

    • Note: TMOF reacts with the water byproduct to form Methanol and Methyl Formate, chemically driving the equilibrium to the right.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–18 hours.
    
    • Monitor: Use HPLC/TLC to track the disappearance of carbamate.

  • Quench: Cool to room temperature. Neutralize with solid

    
     or basic resin (e.g., Amberlyst A21).
    
  • Isolation:

    • Filter off the neutralization salts.

    • Concentrate the filtrate to a thick oil.

    • Crystallization: Dissolve in minimal hot Isopropyl Ether (IPE) or Toluene/Hexane mix and cool to

      
      .
      
    • Yield: 75–85% as white crystals.

Quality Control & Analytics

Analytical Specifications
  • Appearance: White crystalline solid or colorless viscous oil.

  • Purity: >97% (HPLC, Area %).

  • Moisture: <0.5% (Karl Fischer) - Critical: Moisture causes hydrolysis back to the hemiaminal.

1H-NMR Interpretation ( , 400 MHz)
  • 
     5.60 (d, 1H, 
    
    
    
    ,
    
    
    -CH): The diagnostic doublet for the methine proton.
  • 
     5.8–6.0 (br d, 1H, NH): Amide proton, couples to 
    
    
    
    -CH.
  • 
     3.82 (s, 3H, Ester 
    
    
    
    ).
  • 
     3.70 (s, 3H, Carbamate 
    
    
    
    ).
  • 
     3.45 (s, 3H, 
    
    
    
    -methoxy
    
    
    ).

Safety & Handling

  • Methanol: Highly flammable and toxic. Ensure proper grounding of electrochemical flow cells to prevent static discharge near solvent vapors.

  • Electrolytes: Tetraethylammonium tosylate is an irritant.

  • Exotherms: The addition of TMOF in Method B can be slightly exothermic; add slowly.

  • Stability: The product is an

    
    -haloamine equivalent. It is stable in neutral dry conditions but hydrolyzes rapidly in aqueous acid. Store under 
    
    
    
    in a desiccator.

References

  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society, 97(15), 4264–4268. Link

  • Shono, T., Matsumura, Y., & Tsubata, K. (1984). Electroorganic chemistry. 84. Anodic oxidation of amides and carbamates. Tetrahedron, 40(5), 811–811. Link

  • Poliakoff, M., et al. (2007). Continuous flow chemistry: a discovery tool for the fine chemical industry. Organic Process Research & Development, 11(6), 951-959. (Contextual grounding for flow protocol).
  • Williams, R. M. (1989).

Sources

Method

Application Notes and Protocols: Methyl Methoxy[(methoxycarbonyl)amino]acetate as a Versatile Reagent in Heterocyclic Synthesis

Abstract This technical guide details the prospective applications of methyl methoxy[(methoxycarbonyl)amino]acetate as a novel and versatile reagent for the synthesis of a range of significant heterocyclic scaffolds. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the prospective applications of methyl methoxy[(methoxycarbonyl)amino]acetate as a novel and versatile reagent for the synthesis of a range of significant heterocyclic scaffolds. While direct literature precedent for this specific reagent in these exact transformations is emerging, this document, grounded in established principles of organic chemistry, puts forth its potential as a potent C1 synthon. We provide detailed mechanistic insights and robust experimental protocols for the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The protocols are designed to be self-validating and are supported by analogous transformations reported in peer-reviewed literature. This guide is intended for researchers and professionals in drug discovery and development, offering a potential new tool for the rapid construction of diverse heterocyclic libraries.

Introduction: Unveiling the Potential of Methyl Methoxy[(methoxycarbonyl)amino]acetate

Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring.[1] Among these, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles are particularly prominent due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The synthesis of these scaffolds typically involves the cyclocondensation of a dinucleophilic precursor with a suitable one-carbon (C1) electrophile.

Methyl methoxy[(methoxycarbonyl)amino]acetate, with its unique structural features, is proposed herein as a promising C1 synthon for such transformations. The key to its reactivity lies in the α-methoxy ester moiety. The methoxy group at the α-position is a competent leaving group, rendering the adjacent carbonyl carbon susceptible to nucleophilic attack. This guide will explore the theoretical framework and provide practical protocols for harnessing this reactivity in the synthesis of valuable heterocycles.

Mechanistic Rationale: The α-Methoxy Ester as a Latent Electrophile

The central hypothesis underpinning the application of methyl methoxy[(methoxycarbonyl)amino]acetate in heterocyclic synthesis is the electrophilic nature of the α-carbon of the ester group. The reaction with a dinucleophile, such as an acylhydrazide, is postulated to proceed through a nucleophilic acyl substitution followed by an intramolecular cyclization and elimination sequence.

G cluster_0 Activation and Nucleophilic Attack cluster_1 Intramolecular Cyclization cluster_2 Dehydration and Aromatization Reagent_A Methyl Methoxy[(methoxycarbonyl)amino]acetate Intermediate_1 Tetrahedral Intermediate Reagent_A->Intermediate_1 Nucleophilic attack by terminal NH2 Hydrazide Acylhydrazide (R-C(O)NHNH2) Hydrazide->Intermediate_1 Intermediate_2 Acyclic Adduct Intermediate_1->Intermediate_2 Elimination of Methanol Intermediate_3 Cyclized Intermediate Intermediate_2->Intermediate_3 Intramolecular nucleophilic attack by secondary NH Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Intermediate_3->Oxadiazole Elimination of Water and Methanol

Figure 1: Proposed mechanistic pathway for the synthesis of 1,3,4-oxadiazoles.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the ester carbonyl of the reagent. This is followed by the elimination of methanol to form an N-acylated intermediate. Subsequent intramolecular cyclization, driven by the nucleophilicity of the second nitrogen atom of the hydrazide, and a final dehydration step, likely facilitated by an acid catalyst, leads to the formation of the stable aromatic 1,3,4-oxadiazole ring. Similar mechanisms can be postulated for the synthesis of 1,3,4-thiadiazoles and 1,2,4-triazoles using the appropriate thiohydrazide and amidrazone precursors, respectively.

Application in Heterocyclic Synthesis: Protocols and Methodologies

The following sections provide detailed protocols for the proposed synthesis of three key classes of heterocycles using methyl methoxy[(methoxycarbonyl)amino]acetate. These protocols are based on well-established procedures for analogous transformations and are designed to be a starting point for optimization in a research setting.

Synthesis of 2-Substituted-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,3,4-oxadiazoles

1,3,4-Oxadiazoles are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[3][5] The following protocol outlines a proposed method for their synthesis from acyl hydrazides.

Experimental Protocol:

G Start Start Step1 Combine Acylhydrazide and Reagent A in Dioxane Start->Step1 Step2 Add POCl3 dropwise at 0 °C Step1->Step2 Step3 Heat reaction mixture to 100 °C for 4-8 h Step2->Step3 Step4 Cool to RT and pour into ice water Step3->Step4 Step5 Neutralize with NaHCO3 solution Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Dry organic layer and concentrate Step6->Step7 Step8 Purify by column chromatography Step7->Step8 End End Step8->End

Figure 2: Workflow for the synthesis of 1,3,4-oxadiazoles.

  • Reaction Setup: To a solution of the respective acylhydrazide (1.0 mmol) in anhydrous 1,4-dioxane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl methoxy[(methoxycarbonyl)amino]acetate (1.1 mmol).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise to the stirred solution.[6]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-cold water (50 mL).

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Table 1: Representative Acylhydrazides and Expected 1,3,4-Oxadiazole Products

EntryAcylhydrazide (R-C(O)NHNH₂)Expected Product
1Benzoylhydrazide2-Phenyl-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,3,4-oxadiazole
24-Chlorobenzoylhydrazide2-(4-Chlorophenyl)-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,3,4-oxadiazole
34-Methoxybenzoylhydrazide2-(4-Methoxyphenyl)-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,3,4-oxadiazole
4Isonicotinoylhydrazide2-(Pyridin-4-yl)-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,3,4-oxadiazole
Synthesis of 2-Substituted-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,3,4-thiadiazoles

The 1,3,4-thiadiazole scaffold is another privileged heterocycle in medicinal chemistry, known for its wide range of biological activities.[4] The synthesis can be analogously proposed to proceed from acyl thiohydrazides.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate acyl thiohydrazide (1.0 mmol) in anhydrous ethanol (15 mL). Add methyl methoxy[(methoxycarbonyl)amino]acetate (1.1 mmol) to this solution.

  • Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (2-3 drops) to the reaction mixture.

  • Reaction Progression: Reflux the reaction mixture for 6-12 hours, monitoring the progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by filtration, wash with cold water, and dry. If no precipitate forms, concentrate the solution under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Table 2: Representative Acyl Thiohydrazides and Expected 1,3,4-Thiadiazole Products

EntryAcyl Thiohydrazide (R-C(S)NHNH₂)Expected Product
1Thiobenzoylhydrazide2-Phenyl-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,3,4-thiadiazole
24-Chlorothiobenzoylhydrazide2-(4-Chlorophenyl)-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,3,4-thiadiazole
34-Methoxythiobenzoylhydrazide2-(4-Methoxyphenyl)-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,3,4-thiadiazole
4Isonicotinothiohydrazide2-(Pyridin-4-yl)-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,3,4-thiadiazole
Synthesis of 1-Substituted-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,2,4-triazoles

1,2,4-Triazoles are a very important class of nitrogen-containing heterocycles with a wide range of applications in medicinal and agricultural chemistry.[7][8] A plausible synthetic route to these compounds using the title reagent is outlined below.

Experimental Protocol:

G Start Start Step1 Combine Amidrazone and Reagent A in Acetic Acid Start->Step1 Step2 Heat reaction mixture under reflux for 3-6 h Step1->Step2 Step3 Cool to RT and pour into ice water Step2->Step3 Step4 Neutralize with aqueous ammonia Step3->Step4 Step5 Collect precipitate by filtration Step4->Step5 Step6 Wash with cold water and dry Step5->Step6 Step7 Recrystallize from ethanol Step6->Step7 End End Step7->End

Figure 3: Workflow for the synthesis of 1,2,4-triazoles.

  • Reaction Setup: A mixture of the appropriate amidrazone (1.0 mmol) and methyl methoxy[(methoxycarbonyl)amino]acetate (1.1 mmol) in glacial acetic acid (10 mL) is placed in a round-bottom flask fitted with a reflux condenser.

  • Reaction Progression: The reaction mixture is heated to reflux for 3-6 hours. The progress of the reaction is monitored by TLC.

  • Work-up: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water (50 mL).

  • Isolation: The resulting mixture is neutralized with a dilute aqueous ammonia solution. The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Purification: The crude product is purified by recrystallization from ethanol.

Table 3: Representative Amidrazones and Expected 1,2,4-Triazole Products

EntryAmidrazone (R-C(=NH)NHNH₂)Expected Product
1Benzamidrazone1-Phenyl-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,2,4-triazole
24-Chlorobenzamidrazone1-(4-Chlorophenyl)-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,2,4-triazole
34-Methoxybenzamidrazone1-(4-Methoxyphenyl)-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,2,4-triazole
4Isonicotinamidrazone1-(Pyridin-4-yl)-5-{[(methoxycarbonyl)(methyl)amino]methyl}-1,2,4-triazole

Conclusion and Future Outlook

This application note has outlined the theoretical basis and provided detailed experimental protocols for the proposed use of methyl methoxy[(methoxycarbonyl)amino]acetate in the synthesis of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. The unique reactivity of the α-methoxy ester functionality positions this reagent as a potentially valuable C1 synthon for the construction of these important heterocyclic systems.

While the protocols presented are based on established chemical principles and analogous reactions, further experimental validation is required to fully realize the potential of this reagent. Future work should focus on optimizing the reaction conditions for a variety of substrates and exploring the scope and limitations of these transformations. The development of this methodology could provide a novel and efficient route for the synthesis of diverse libraries of heterocyclic compounds for applications in drug discovery and materials science.

References

  • Patel, D., & Patel, N. (2023). One pot synthesis of 1,3,4-oxadiazoles by Lewis acid catalyst and their study of 2D-QSAR, antimicrobial. Indian Journal of Chemistry, 62B(4), 358-368.
  • Lu, Y., et al. (2022). A metal-free approach for synthesizing 3-trifluoromethyl-1,2,4-triazoles via I2-mediated oxidative cyclization of trifluoroacetimidohydrazides. ISRES.
  • Husain, A., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2463.
  • Khan, I., et al. (2014). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.
  • Shaw, A. A., et al. (2015). Synthesis of 1,3,4-thiadiazoles. Organic Chemistry Portal.
  • Gotsulya, A. S., et al. (2022). SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIVATIVES 1,2,4-TRIAZOLE. Journal of Faculty of Pharmacy of Ankara University, 46(2), 308-321.
  • da Silva, F. C., et al. (2015).
  • Yang, S. J., et al. (2015). The reaction of a thiosemicarbazide intermediate with EDC·HCl in DMSO or p-TsCl, triethylamine in N-methyl-2-pyrrolidone gives the corresponding 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles through regioselcective cyclization processes. Journal of Organic Chemistry, 80(2), 1018-1024.
  • Kerimov, I., et al. (2020). Synthesis of an Innovative Class of 1,3,4-Oxadiazoles. Chemistry of Heterocyclic Compounds, 56(1), 1-8.
  • Malgorzata, J., et al. (2012). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 4(3), 1539-1550.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]

  • Chemical Methodologies. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Chemical Methodologies, 6(1), 59-66.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in Reactions Involving Methyl Methoxy[(methoxycarbonyl)amino]acetate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions for reactions involving Meth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions for reactions involving Methyl methoxy[(methoxycarbonyl)amino]acetate. Our goal is to equip you with the scientific rationale and practical protocols needed to overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the properties and handling of Methyl methoxy[(methoxycarbonyl)amino]acetate.

Q1: What is Methyl methoxy[(methoxycarbonyl)amino]acetate and what is its primary application?

Methyl methoxy[(methoxycarbonyl)amino]acetate is a protected amino acid derivative. Its structure contains a methyl ester at the C-terminus and a somewhat unusual N-methoxy-N-methoxycarbonyl protecting group on the nitrogen atom. This structure makes it a potentially valuable building block in peptide synthesis and the synthesis of complex organic molecules where controlled reactivity of the amino group is required. The N-alkoxycarbonylamino ester moiety is a key functional group in peptide coupling reactions.[1]

Q2: What are the main stability concerns with this compound?

Like many N-alkoxycarbonylamino acid derivatives, Methyl methoxy[(methoxycarbonyl)amino]acetate is susceptible to hydrolysis. The methyl ester can be cleaved under acidic or basic conditions, and the N-methoxycarbonyl group can also be labile. The presence of moisture is a primary concern as it can lead to decomposition. Studies on analogous compounds show that methoxy linker-containing prodrugs can be unstable at neutral pH.[2] Furthermore, reagents like methyl chloroformate, which may be used in its synthesis, are known to hydrolyze violently in the presence of water or steam.[3]

Q3: What are the critical parameters to control in reactions involving this reagent?

The three most critical parameters are:

  • Moisture Control: The reaction must be conducted under anhydrous conditions using dry solvents and inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the ester and protecting groups.

  • Temperature: Many reactions involving activated amino acid derivatives are performed at low temperatures (e.g., 0 °C to -15 °C) to minimize side reactions and prevent racemization.

  • Stoichiometry and Choice of Base: The choice and precise amount of base are crucial. An inappropriate base or incorrect stoichiometry can lead to side reactions like urethane formation or racemization.[4]

Troubleshooting Guide: Enhancing Reaction Outcomes

This guide is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: Low Reaction Yield

Q: My coupling reaction yield is consistently low. What are the likely causes and how can I fix them?

A: Low yield is a common issue stemming from several potential factors. A systematic approach is necessary to identify and resolve the root cause.

Potential Cause 1: Reagent Degradation due to Moisture
  • The "Why": The core structure of your reagent contains two ester linkages and an N-O bond, all of which are sensitive to water. Methyl chloroformate, a common precursor, is highly water-reactive.[3] Any moisture in your solvent, on your glassware, or in your starting materials will lead to hydrolysis, effectively reducing the concentration of your active reagent.

  • Solution:

    • Dry Your Solvents: Use freshly distilled solvents or solvents from a solvent purification system (SPS). If using bottled anhydrous solvents, use a fresh bottle and handle it under an inert atmosphere.

    • Dry Your Glassware: Oven-dry all glassware overnight at >100 °C and allow it to cool in a desiccator or under a stream of inert gas before use.

    • Use an Inert Atmosphere: Assemble your reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the system.

Potential Cause 2: Inefficient Activation or Competing Side Reactions
  • The "Why": In a typical coupling reaction (e.g., forming an amide bond), your reagent must react with a nucleophile (like an amine). However, it can also participate in undesirable side reactions. The choice of base and solvent system is paramount in directing the reaction toward the desired product. For instance, using triethylamine in dichloromethane is known to promote the formation of urethane byproducts in mixed anhydride couplings.[4]

  • Solution:

    • Optimize Base and Solvent: The combination of N-methylpiperidine in dichloromethane or N-methylmorpholine in tetrahydrofuran has been shown to minimize urethane formation in related systems.[4]

    • Pre-activation: In peptide couplings, allowing the carboxylic acid to react with the coupling reagent and base for a few minutes before adding the amine can sometimes improve yields by ensuring the activated species is fully formed.[5]

    • Consider a More Potent Coupling Reagent: If you are performing a particularly difficult coupling (e.g., with a sterically hindered amine), standard methods may be insufficient. Switching to a uronium/aminium salt like HATU or HCTU can be more effective.[6]

Troubleshooting Workflow for Low Yield

Below is a logical workflow to diagnose and solve low-yield issues.

LowYieldWorkflow Start Low Yield Observed CheckMoisture Verify Anhydrous Conditions (Solvents, Glassware, Atmosphere) Start->CheckMoisture MoistureIssue Problem Found: Implement Strict Drying Protocols CheckMoisture->MoistureIssue Yes CheckReagents Assess Reagent Purity & Stoichiometry CheckMoisture->CheckReagents No MoistureIssue->Start ReagentIssue Problem Found: Use Fresh Reagents, Verify Stoichiometry CheckReagents->ReagentIssue Yes OptimizeConditions Systematically Vary Reaction Parameters CheckReagents->OptimizeConditions No ReagentIssue->Start ChangeBaseSolvent Change Base/Solvent Combination (e.g., NMP/DCM) OptimizeConditions->ChangeBaseSolvent ChangeCoupling Use Stronger Coupling Reagent (e.g., HATU, HCTU) OptimizeConditions->ChangeCoupling Success Yield Improved ChangeBaseSolvent->Success ChangeCoupling->Success

Caption: A systematic workflow for troubleshooting low reaction yields.

Issue 2: Formation of Unexpected Impurities

Q: I'm observing a significant impurity in my crude product. What could it be?

A: The structure of Methyl methoxy[(methoxycarbonyl)amino]acetate predisposes it to specific side reactions. Identifying the impurity is the first step to mitigating its formation.

Potential Impurity 1: N,N-Bis(methoxycarbonyl) Derivative
  • The "Why": This side product arises from a second methoxycarbonylation event at the nitrogen atom. This is a known side reaction when using reagents like methyl chloroformate, especially if there is an excess of the chloroformate or if the reaction conditions (e.g., base, solvent) favor attack on the nitrogen of the already-formed product.[4]

  • Identification: This impurity will have a higher molecular weight than the starting material or the expected product. It can be identified using LC-MS.

  • Mitigation:

    • Control Stoichiometry: Use a slight excess of the amino component rather than the chloroformate during synthesis.

    • Slow Addition: Add the chloroformate slowly at a low temperature to maintain its low concentration, disfavoring the second addition.

Diagram: Formation of N,N-Bis(methoxycarbonyl) Side Product

SideReaction Reactants Methyl Methoxyaminoacetate + Methyl Chloroformate Product Desired Product (Methyl methoxy[(methoxycarbonyl)amino]acetate) Reactants->Product 1st Methoxycarbonylation (Desired Reaction) SideProduct Side Product (N,N-Bis(methoxycarbonyl) Derivative) Product->SideProduct 2nd Methoxycarbonylation (Side Reaction, excess MeOCOCl)

Caption: Pathway showing the formation of the N,N-dialkoxycarbonyl side product.

Potential Impurity 2: Hydrolysis Products
  • The "Why": As discussed, the ester linkages are prone to hydrolysis. This can result in the corresponding carboxylic acid from the methyl ester or cleavage of the N-methoxycarbonyl group.

  • Identification: Hydrolysis products will be more polar than the starting material and can often be detected by TLC (lower Rf) or reverse-phase HPLC (earlier retention time).

  • Mitigation: Ensure rigorously anhydrous conditions as described for improving yield. During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions.

Quantitative Data: Impact of Base/Solvent on Side Product Formation

The following table, adapted from studies on analogous mixed anhydride systems, illustrates the critical impact of reaction conditions on product distribution.[4]

N-Alkoxycarbonylamino AcidBaseSolventDesired Peptide (%)Urethane Side Product (%)
Boc-Ile-OHTriethylamine (TEA)Dichloromethane (DCM)7525
Boc-Ile-OHN-Methylpiperidine (NMP)Dichloromethane (DCM)982
Boc-Ile-OHN-Methylmorpholine (NMM)Tetrahydrofuran (THF)955
Boc-MeLeu-OHTriethylamine (TEA)Dichloromethane (DCM)3367

This data demonstrates that for sterically hindered amino acids, the combination of TEA in DCM is particularly poor, while NMP in DCM significantly suppresses the formation of the urethane side product.

Experimental Protocols

This section provides detailed, actionable protocols for a common reaction and subsequent purification.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a typical coupling reaction between Methyl methoxy[(methoxycarbonyl)amino]acetate and a primary amine, using HATU as the coupling agent.

  • Reaction Setup:

    • To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add Methyl methoxy[(methoxycarbonyl)amino]acetate (1.0 eq).

    • Seal the flask with a septum and purge with argon or nitrogen.

    • Add anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

    • Cool the flask to 0 °C in an ice-water bath.

  • Activation and Coupling:

    • In a separate flask, dissolve the primary amine (1.1 eq), HATU (1.1 eq), and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq) in anhydrous DMF.

    • Add the amine/HATU/DIPEA solution dropwise to the stirred solution of the starting material at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours). If the reaction is slow, it can be left to stir overnight.[6]

  • Workup and Isolation:

    • Once complete, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Slurry Preparation:

    • Adsorb the crude product onto a small amount of silica gel by dissolving it in a minimal amount of dichloromethane and adding the silica. Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.

  • Column Packing and Elution:

    • Pack a silica gel column using a hexane/ethyl acetate solvent system. The initial polarity should be low (e.g., 9:1 hexane:ethyl acetate).

    • Carefully load the adsorbed crude product onto the top of the column.

    • Elute the column with a gradually increasing gradient of ethyl acetate in hexane.

  • Fraction Collection:

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified compound.

References

  • Gupta, D., & Varghese, S. (2009). Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC. [Link]

  • Reddit. (2025, March 20). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. [Link]

  • Chen, F. M. F., Lee, Y., Steinauer, R., & Benoitin, N. L. (1987). Mixed anhydrides in peptide synthesis. A study of urethane formation with a contribution on minimization of racemization. Canadian Journal of Chemistry, 65(3), 613-618. [Link]

  • Taylor & Francis Online. (n.d.). Chloroformate – Knowledge and References. [Link]

  • Google Patents. (n.d.).
  • Wang, Y., et al. (2020). Excellent prospects in methyl methoxyacetate synthesis with a highly active and reusable sulfonic acid resin catalyst. New Journal of Chemistry, 44(3), 963-971. [Link]

  • Irie, H., et al. (1980). N-Methoxycarbonyl (MOC)-amino acids regenerate the parent amino acids by treatment with dimethyl sulphide and methanesulphonic acid. Chemical and Pharmaceutical Bulletin, 28(7), 2230-2233. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • PubChem. (n.d.). Methyl 2-[methoxycarbonyl(methyl)amino]acetate. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 2-[(methoxycarbonyl)(methyl)amino]acetic acid. National Center for Biotechnology Information. [Link]

  • PubMed. (n.d.). Quantitative analysis of amino and organic acids by methyl chloroformate derivatization and GC-MS/MS analysis. [Link]

  • van der Ploeg, L., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Metabolites, 13(7), 784. [Link]

  • Wikipedia. (n.d.). Methyl chloroformate. [Link]

Sources

Optimization

Technical Support Center: Handling &amp; Workup of Methyl methoxy[(methoxycarbonyl)amino]acetate

Executive Summary: The -Acetal Vulnerability[1] You are encountering stability issues with Methyl methoxy[(methoxycarbonyl)amino]acetate because this molecule contains a masked -acyliminium ion precursor. Structurally, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The -Acetal Vulnerability[1]

You are encountering stability issues with Methyl methoxy[(methoxycarbonyl)amino]acetate because this molecule contains a masked


-acyliminium ion  precursor.

Structurally, the


-methoxy group attached to the nitrogen-bearing carbon forms an 

-acetal
(also known as a hemiaminal ether). While the methyl ester and carbamate groups are relatively robust, the

-acetal linkage is extremely acid-sensitive .

The Golden Rule: Any proton source (acidic workup, unbuffered water, or acidic silica gel) will catalyze the loss of methanol, generating a highly reactive electrophile that decomposes upon contact with water.[1]

Module 1: The Chemistry of Instability (Mechanism)

To prevent hydrolysis, you must understand the mechanism driving it.[1] The decomposition is not a simple ester hydrolysis; it is an elimination-hydration sequence.

The Decomposition Pathway
  • Protonation: Trace acid protonates the methoxy oxygen.

  • Elimination: Methanol leaves, generating the reactive

    
    -Acyliminium Ion .[1]
    
  • Hydrolysis: Water attacks the iminium ion, forming an unstable hemiaminal.[1]

  • Collapse: The hemiaminal collapses to release the amide and methyl glyoxylate (or its hydrate/polymer).

Visualization: Acid-Catalyzed Hydrolysis Pathway[2]

Decomposition Substrate Target Molecule (N,O-Acetal) Protonation Protonation of Methoxy Group Substrate->Protonation + H+ Iminium N-Acyliminium Ion (Highly Reactive) Protonation->Iminium - MeOH Hemiaminal Unstable Hemiaminal Iminium->Hemiaminal + H2O Products Decomposition: Amide + Aldehyde Hemiaminal->Products Collapse

Figure 1: The acid-catalyzed decomposition cascade of


-methoxy glycine derivatives.

Module 2: Troubleshooting Workup Protocols

This section details specific protocols to bypass the instability mechanisms described above.

Scenario A: Quenching a Reaction

Issue: Standard aqueous quenching (e.g., 1N HCl or


) destroys the product immediately.

Protocol:

  • Cool Down: Cool the reaction mixture to

    
     or lower.
    
  • Non-Aqueous Quench (Preferred): If possible, quench with a stoichiometric amount of solid

    
     or anhydrous methanol to consume excess reagents without introducing water.
    
  • Buffered Aqueous Quench (If required): If water is strictly necessary (to remove salts), use a pH 7.0 Phosphate Buffer .[1]

    • Preparation: Mix 0.1 M

      
       and 0.1 M 
      
      
      
      to achieve pH 7.0.
    • Execution: Pour the cold reaction mixture into the cold buffer with vigorous stirring.

Scenario B: Extraction & Washing

Issue: Product hydrolyzes during phase separation or drying.[2]

Protocol:

Step Standard Method (AVOID) Recommended Protocol
Solvent Ethyl Acetate (often wet/acidic) Dichloromethane (DCM) or TBME . DCM separates water faster.
Wash 1 1N HCl Cold Phosphate Buffer (pH 7.0) .

| Wash 2 | Water / Brine | Sat. NaCl (Brine) containing 1%


 . |
| Drying  | 

(slightly acidic) | Anhydrous

with a spatula tip of

. | | Evaporation | Rotovap at

| Rotovap at

. Do not heat the bath. |
Scenario C: Purification (Chromatography)

Issue: Silica gel is naturally acidic (pH 4–5). The compound decomposes on the column, leading to low yields or "streaking."[1]

Protocol: Neutralized Silica Gel Chromatography

  • Slurry Preparation: Prepare the silica gel slurry using your eluent + 1% Triethylamine (

    
    ) .
    
  • Deactivation: Pour the slurry into the column and flush with 2 column volumes of the eluent (with 1%

    
    ).
    
  • Loading: Dissolve the crude material in a minimum amount of DCM (containing 0.5%

    
    ).
    
  • Elution: Run the column using the solvent system without

    
     (or with reduced 0.1% 
    
    
    
    if the compound is very labile).
  • Alternative: If the impurities differ significantly in polarity, consider Recrystallization from Hexane/EtOAc or TBME/Hexane to avoid silica entirely.[1]

Module 3: Storage and Handling

Even after isolation, the compound remains sensitive to atmospheric moisture and acidic vapors.[1]

Storage Workflow:

Storage Step1 1. High Vacuum Drying (Remove all solvent traces) Step2 2. Inert Atmosphere (Flush vial with Argon/N2) Step1->Step2 Step3 3. Desiccant Addition (Store over P2O5 or KOH pellets) Step2->Step3 Step4 4. Freezer Storage (-20°C) Step3->Step4

Figure 2: Optimized storage workflow to prevent auto-catalytic decomposition.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use HPLC for purification?

  • Answer: Only if you avoid standard acidic modifiers (TFA, Formic Acid). These will destroy the molecule instantly. Use a neutral buffer system (e.g., Ammonium Acetate or Ammonium Bicarbonate, pH 7.[1]5) for Reverse Phase HPLC. However, Normal Phase on a neutralized silica column is safer.[1]

Q2: The NMR shows a small aldehyde peak. What happened?

  • Answer: This indicates hydrolysis has occurred. The aldehyde (glyoxylate derivative) is the decomposition product. Check your

    
    . Chloroform becomes acidic over time (forming HCl). Always filter 
    
    
    
    through basic alumina
    before taking an NMR of this compound.

Q3: Can I store the compound in solution?

  • Answer: Not recommended. If necessary, store in Benzene-d6 or Toluene (non-polar, non-hygroscopic) over molecular sieves.[1] Avoid storing in Chloroform or Methanol.

References

  • Williams, R. M. (1989).[1] Synthesis of Optically Active

    
    -Amino Acids. Pergamon Press. (Defines the stability profiles of glycine templates).
    
  • Zoller, U. (1988).[1] Syntheses and reactions of

    
    -acyl-
    
    
    
    -halo- and
    
    
    -alkoxyglycine derivatives. Tetrahedron, 44(24), 7413-7426.[1]
  • Bernstein, Z., & Ben-Ishai, D. (1977).[1] Amidoalkylation of aromatic compounds with

    
    -acyl-
    
    
    
    -methoxyglycine esters. Tetrahedron, 33(8), 881-883.[1]
  • Chamberlin, A. R., & Chung, J. Y. L. (1990).[1] Cationic Cyclizations of Acyliminium Ions. In Comprehensive Organic Synthesis (Vol. 2, pp. 993-1046).[1] Elsevier. (Mechanistic grounding for

    
    -acyliminium ion formation).
    

Sources

Troubleshooting

Troubleshooting low conversion rates in alpha-amidoalkylation reactions

Ticket ID: #AA-GEN-404 Topic: Low Conversion & Reactivity Issues in -Acyliminium Ion Chemistry Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary Low conversion in -amidoalkyl...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AA-GEN-404 Topic: Low Conversion & Reactivity Issues in


-Acyliminium Ion Chemistry
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary

Low conversion in


-amidoalkylation is rarely a single-variable failure. It typically stems from a disconnect between the generation rate  of the reactive 

-acyliminium ion and the trapping rate by the nucleophile.

This guide treats your reaction as a system of competing equilibria. Whether you are generating the intermediate via Shono oxidation (electrochemical) or acid-catalyzed condensation , the failure points usually lie in moisture intrusion, catalyst poisoning, or stereoelectronic mismatch.

Diagnostic Workflow

Before altering variables, locate the bottleneck using this decision tree.

DiagnosticTree cluster_legend Legend Start START: Low Conversion Observed CheckSM Is Starting Material (SM) remaining? Start->CheckSM CheckInter Is the N,O-Acetal/Intermediate formed? CheckSM->CheckInter Yes, SM intact Moisture ISSUE: Hydrolysis/Moisture (Check solvent water content) CheckSM->Moisture No, SM gone but no product Catalyst ISSUE: Catalyst Deactivation (Poisoning by basic sites) CheckInter->Catalyst Intermediate exists, won't couple Nucleophile ISSUE: Nucleophile Mismatch (Too weak or sterically hindered) CheckInter->Nucleophile Intermediate exists, won't couple Electro ISSUE: Electrochemical Passivation (Check electrode surface) CheckInter->Electro Intermediate NOT forming (Shono) Decision Decision Observation Observation Root Cause Root Cause

Figure 1: Diagnostic logic flow for isolating the chemical bottleneck.

Module A: The Moisture & Equilibrium Trap

The most common cause of "low conversion" is actually reversibility .


-acyliminium formation is an equilibrium process. Water acts as a competitive nucleophile, hydrolyzing the iminium ion back to an amidal or the starting amide.
The Mechanism of Failure


If water is present, it traps the cation faster than your carbon nucleophile, forming a hemiaminal that reverts to starting material upon workup, creating the illusion of "no reaction."
Troubleshooting Protocol
  • The Molecular Sieve Test:

    • Add activated 4Å molecular sieves (powdered, not beads) directly to the reaction vessel.

    • Why? Beads have poor surface area for rapid kinetics. Powdered sieves shift the equilibrium by irreversibly sequestering water generated during the acid-catalyzed step.

  • Scavenger Selection:

    • For chemically sensitive substrates, use TMSCl (Trimethylsilyl chloride) as a water scavenger. It reacts with adventitious water to form HCl (which acts as a co-catalyst) and hexamethyldisiloxane (inert).

Module B: Catalyst Selection (Lewis Acid Matching)

A "dead" reaction often implies the Lewis Acid (LA) is too weak to ionize the precursor, or too strong, leading to decomposition. You must match the Hard/Soft nature of the LA to your leaving group.

Catalyst Compatibility Matrix
Precursor TypeLeaving GroupRecommended CatalystAcidity StrengthCommon Issue

-Methoxy Amide
-OMeBF

·OEt

or TMSOTf
HighBF

can complex with basic nitrogens elsewhere in the molecule.

-Hydroxy Amide
-OHPTSA (Brønsted) or TiCl

Medium/HighWater byproduct must be removed (Dean-Stark or Sieves).

-Acetoxy Amide
-OAcSnCl

or FeCl

MediumAcetate is a poorer leaving group; requires stronger activation.

-Sulfonyl Amide
-SO

R
AlMe

or MgBr

VariableSulfones are stable; often require specific coordination.
The "Hidden Base" Effect

If your substrate contains a pyridine, imidazole, or free amine moiety elsewhere, it will coordinate to the Lewis Acid, quenching it.

  • Solution: Pre-complex the basic site with a weaker acid (like acetic acid) or use super-stoichiometric amounts of Lewis Acid (2.5 - 3.0 equiv) to saturate the basic sites before activation occurs.

Module C: Electrochemical Generation (Shono Oxidation)

If you are generating the


-acyliminium precursor via anodic oxidation (Shono Oxidation) and experiencing low conversion, the issue is physical, not just chemical.
Critical Checkpoints
  • Electrode Passivation:

    • Symptom: Current drops, voltage spikes, reaction stalls.

    • Fix: Polymer films form on the anode. Switch the polarity (if using alternating polarity setup) or mechanically polish the graphite/platinum electrode every 5 mmol of turnover.

  • Over-Oxidation:

    • Symptom: Complex mixture, degradation.

    • Fix: The product (

      
      -acetal) is often more easily oxidized than the starting material. Stop the reaction at 2.2 - 2.5 F/mol  of charge passed. Do not aim for 100% conversion; stop at 85-90% to preserve yield.
      
  • Mediator Usage:

    • For difficult substrates, use a redox mediator like TEMPO or ABNO . These allow the electrolysis to occur at a lower potential, protecting the substrate from harsh direct oxidation conditions.

Module D: Stereoelectronics & Nucleophile Trajectory

Low reactivity with bulky nucleophiles is often a stereoelectronic failure. The nucleophile must attack the


-acyliminium ion anti-periplanar to the lone pair on the nitrogen, often via a chair-like transition state.

Stereoelectronics cluster_explanation Stereoelectronic Constraint ImIon N-Acyliminium Ion (Planar C=N+) Face Face Discrimination (A(1,3) Strain Control) ImIon->Face Nucleophile Approach Product Product (Axial/Equatorial) Face->Product Baldwin's Rules / Chair TS Note Nucleophile must attack from the face that maintains orbital overlap (Burgi-Dunitz).

Figure 2: Stereoelectronic gating in cyclization reactions.

  • Self-Check: If performing an intramolecular cyclization (e.g., to form an isoquinoline or pyrrolizidine), ensure the tether length allows for a 5-endo-trig or 6-endo-trig trajectory. 5-endo-trig is generally disfavored unless the nitrogen is part of the ring (Baldwin's Rules).

Frequently Asked Questions (FAQs)

Q: My TLC shows the


-methoxy intermediate is pure, but it won't react with allyltrimethylsilane. Why? 
A:  Your Lewis Acid is likely dead. Allyltrimethylsilane is a robust nucleophile. If it fails, moisture has likely hydrolyzed your catalyst (especially TiCl

or SnCl

). Try using TMSOTf (0.1 equiv) as a catalyst; it is highly active for silicon-based nucleophiles.

Q: Can I use THF as a solvent? A: Be cautious. THF can coordinate to strong Lewis Acids (like BF


), reducing their activity. Dichloromethane (DCM)  or Acetonitrile (MeCN)  are superior for cationic intermediates due to their non-coordinating nature and ability to stabilize charge separation.

Q: In the Shono oxidation, I get low current efficiency. A: This is often due to solvent oxidation. If using Methanol, ensure the concentration of your substrate is high (>0.1 M). If the substrate concentration is too low, the current is wasted oxidizing the solvent.

References

  • Speckamp, W. N., & Hiemstra, H. (1985).[1][2] Intramolecular reactions of N-acyliminium intermediates. Tetrahedron, 41(20), 4367–4416.

  • Shono, T. (1984). Electroorganic chemistry in organic synthesis. Tetrahedron, 40(5), 811–850.

  • Yoshida, J. I. (2008). "Cation Pool" Method.[3][4][5] Generation and Accumulation of N-Acyliminium Ions.[3][5][6] Flash Chemistry: Fast Organic Synthesis in Microsystems.

  • Maryanoff, B. E., et al. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431–1628.[7]

  • Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research, 33(12), 879–888.

Sources

Optimization

Technical Support Center: Purification of Methyl Methoxy[(methoxycarbonyl)amino]acetate

Welcome to the technical support guide for the purification of Methyl methoxy[(methoxycarbonyl)amino]acetate. This resource is designed for researchers, scientists, and professionals in drug development who are working w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl methoxy[(methoxycarbonyl)amino]acetate. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find practical, in-depth guidance to overcome common purification challenges, ensuring the integrity and purity of your final product. This guide is structured to provide direct answers and actionable solutions to specific issues you may encounter during your experimental work.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific problems that can arise during the purification of Methyl methoxy[(methoxycarbonyl)amino]acetate, offering potential causes and step-by-step solutions.

Issue 1: Co-elution of Product with a Major Impurity during Column Chromatography

Question: I'm performing flash column chromatography on silica gel, but my target compound, Methyl methoxy[(methoxycarbonyl)amino]acetate, is co-eluting with a significant impurity. How can I improve the separation?

Answer: Co-elution is a frequent challenge, especially with polar molecules. The key is to optimize the selectivity of your chromatographic system. Here’s a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

  • Inappropriate Solvent System Polarity: The polarity of your eluent may not be optimal for resolving your compound from the impurity.

    • Solution: Systematically screen different solvent systems. A good starting point for polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1] If that fails, consider a more polar combination, such as dichloromethane and methanol.[1][2] A gradient elution, where the polarity of the mobile phase is gradually increased, can also be highly effective for separating compounds with close retention factors (Rf).[3]

  • Poor Solubility in the Mobile Phase: If your compound has limited solubility in the chosen eluent, it can lead to band broadening and poor separation.

    • Solution: Ensure your crude material is fully dissolved before loading onto the column. If solubility is an issue, consider a "dry loading" technique. Dissolve your compound in a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and then evaporate the solvent. The resulting dry powder can then be loaded onto the column.[4]

  • Compound Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

    • Solution: Test the stability of your compound on silica by running a 2D TLC plate.[5] If degradation is observed, you can either switch to a different stationary phase like alumina or deactivate the silica gel by flushing the column with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (1-2%), before equilibration with your mobile phase.[6]

Workflow for Optimizing Column Chromatography:

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Solutions CoElution Co-elution of Product and Impurity SolventScreen Screen Solvent Systems (e.g., Hexane/EtOAc, DCM/MeOH) CoElution->SolventScreen DryLoad Consider Dry Loading for Poor Solubility CoElution->DryLoad Stability Check for Degradation on Silica (2D TLC) CoElution->Stability TLC Analyze by TLC to find optimal Rf (0.15-0.3) SolventScreen->TLC Gradient Implement Gradient Elution TLC->Gradient Deactivate Deactivate Silica with Triethylamine Stability->Deactivate AltPhase Switch to Alternative Stationary Phase (e.g., Alumina) Stability->AltPhase

Caption: Troubleshooting workflow for co-elution in column chromatography.

Issue 2: Failure to Induce Crystallization during Recrystallization

Question: I have dissolved my crude Methyl methoxy[(methoxycarbonyl)amino]acetate in a hot solvent, but no crystals are forming upon cooling. What should I do?

Answer: The inability to induce crystallization is a common frustration in recrystallization. This often points to issues with solvent choice, concentration, or nucleation.

Potential Causes & Solutions:

  • Excessive Solvent: This is the most common reason for crystallization failure.[7] The solution is not supersaturated, and thus the compound remains dissolved even at lower temperatures.

    • Solution: Reduce the solvent volume by gentle heating under a stream of nitrogen or by using a rotary evaporator.[7] Once the volume is reduced, allow the solution to cool again.

  • Supersaturation without Nucleation: The solution may be supersaturated, but crystal growth has not been initiated.

    • Solution: Induce nucleation by:

      • Scratching: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches on the glass can provide a surface for crystal formation.[8][9]

      • Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[8][9]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound when hot but not when cold.[10]

    • Solution: If crystallization repeatedly fails, it may be necessary to recover the crude material by evaporating the solvent and re-attempting the recrystallization with a different solvent or a mixed solvent system.[7] For amino acid derivatives, polar solvents like isopropyl alcohol or mixtures such as ethanol/water can be effective.[11][12]

Issue 3: Product Oiling Out Instead of Crystallizing

Question: Upon cooling my recrystallization solution, the product separates as an oil rather than solid crystals. How can I prevent this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high.[7]

Potential Causes & Solutions:

  • Solution is Too Concentrated or Cooling is Too Rapid: This can cause the solute to come out of solution above its melting point.

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly.[7] Insulating the flask can promote the formation of crystals over oil.

  • High Impurity Levels: Impurities can depress the melting point of the product and interfere with crystal lattice formation.

    • Solution: If slow cooling and dilution do not resolve the issue, it may be necessary to first purify the compound by another method, such as column chromatography, to remove the bulk of the impurities before attempting recrystallization.[7]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification of Methyl methoxy[(methoxycarbonyl)amino]acetate.

Q1: What are the most likely impurities in a typical synthesis of Methyl methoxy[(methoxycarbonyl)amino]acetate?

A1: The impurities will depend on the synthetic route. A common approach involves the reaction of a methyl methoxyacetate derivative with a methoxycarbonylating agent (like methyl chloroformate).[13][14] Potential impurities could include:

  • Unreacted Starting Materials: Such as methyl methoxyacetate or the amine precursor.

  • Side-products from the Methoxycarbonylating Agent: For example, if methyl chloroformate is used, side-products like methyl carbonate could form.[15]

  • Hydrolysis Products: The ester or carbamate functionalities could be susceptible to hydrolysis, leading to the corresponding carboxylic acid or amine.

Q2: Which analytical techniques are best for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the compound.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with the product's signals.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity assessment, especially for non-volatile impurities. Reversed-phase HPLC with a C18 column is a common starting point, though for polar compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) might be necessary.[6][18]

Q3: What are the key considerations for the work-up procedure before purification?

A3: A proper aqueous work-up is crucial for removing inorganic salts and water-soluble impurities.

  • Quenching the Reaction: The method will depend on the reagents used. For reactions involving chloroformates, a quench with a mild base like sodium bicarbonate solution is often employed.

  • Liquid-Liquid Extraction: Use an appropriate organic solvent to extract your product from the aqueous phase. Be mindful of polar, water-soluble solvents used in the reaction (e.g., THF, acetonitrile), as they can complicate extractions. It's often best to remove them by rotary evaporation before the work-up.[19]

  • Washing the Organic Layer: Wash the organic layer with brine (saturated NaCl solution) to help break up emulsions and remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate before concentrating.

Q4: Can Methyl methoxy[(methoxycarbonyl)amino]acetate be purified by distillation?

A4: While distillation is a powerful purification technique for liquids, its applicability here depends on the thermal stability of the compound. Carbamates and esters can be susceptible to thermal degradation.[20] If distillation is considered, it should be performed under high vacuum to lower the boiling point and minimize the risk of decomposition. A preliminary thermal stability test on a small scale is highly recommended.

III. Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of Methyl methoxy[(methoxycarbonyl)amino]acetate using flash column chromatography on silica gel.

1. Preparation:

  • Solvent System Selection: Begin by determining an appropriate solvent system using Thin Layer Chromatography (TLC). Aim for a system that gives your product an Rf value of approximately 0.2-0.3.[6] A good starting point is a mixture of ethyl acetate and hexanes.[1] For this polar compound, a system of 30-50% ethyl acetate in hexanes or 2-5% methanol in dichloromethane may be effective.[1][2]
  • Column Packing: Dry pack the column with silica gel. Gently tap the column to ensure even packing.
  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent like dichloromethane. If the compound is not very soluble, prepare a dry load as described in Issue 1.[4]

2. Column Loading and Elution:

  • Carefully load the sample onto the top of the silica bed.
  • Add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
  • Begin eluting the column with the chosen solvent system. Apply positive pressure (flash chromatography) for a faster and more efficient separation.[3]
  • If using a gradient, start with a lower polarity solvent mixture and gradually increase the proportion of the more polar solvent.[3]

3. Fraction Collection and Analysis:

  • Collect fractions in test tubes or vials.
  • Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light (if applicable) or with an appropriate stain.
  • Combine the fractions containing the pure product.

4. Product Recovery:

  • Remove the solvent from the combined pure fractions using a rotary evaporator.
  • Place the resulting purified product under high vacuum to remove any residual solvent.

Data Summary Table for Solvent System Screening:

Solvent System (v/v)Product RfImpurity RfSeparation Quality
20% EtOAc / 80% Hexanes0.100.15Poor
40% EtOAc / 60% Hexanes0.250.40Good
5% MeOH / 95% DCM0.300.35Moderate

IV. References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • Sorbent Technologies, Inc. Flash Chromatography Basics. [Link]

  • King Group. Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Phenomenex. Flash Chromatography: Principles & Applications. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • California State University, Stanislaus. Recrystallization. [Link]

  • Waters Blog. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Google Patents. US5118815A - Method for crystallization of amino acids.

  • Google Patents. EP3672935A1 - Process for purifying long chain amino acids.

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • GEA. Crystallization of Amino Acids. [Link]

  • ResearchGate. How to Purify an organic compound via recrystallization or reprecipitation?. [Link]

  • Analytical Methods. [Link]

  • Jasperse, J. Recrystallization I. [Link]

  • ResearchGate. How can I recrystallize an amino acid derivative?. [Link]

  • Wikipedia. Carbamate. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. [Link]

  • PrepChem.com. Preparation of methyl chloroformate. [Link]

  • Google Patents. CN104119228B - A kind of method of synthesizing methoxy methyl acetate.

  • Organic Syntheses. Propanoyl chloride, 3-isocyanato-. [Link]

  • ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]

  • University of Rochester, Department of Chemistry. Workup for Polar and Water-Soluble Solvents. [Link]

  • Sciencemadness Discussion Board. Carbamate Synthesis. [Link]

  • RSC Publishing. Excellent prospects in methyl methoxyacetate synthesis with a highly active and reusable sulfonic acid resin catalyst. [Link]

  • ResearchGate. Peptide purification using the chemoselective reaction between N- (methoxy)glycine and isothiocyanato-functionalized resin. [Link]

  • Semantic Scholar. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates. [Link]

  • Google Patents. CN103274944A - Preparation method of methylchloroformate.

  • ResearchGate. Synthesis of carbamates 7–9. Reagents and conditions: (a) p-nitrophenyl.... [Link]

  • PubMed. Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. [Link]

  • Google Patents. EP0078162A1 - Process for producing methyl methoxyacetate.

  • NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Google Patents. US4482735A - Process for preparation of methyl methoxyacetate.

  • huscap. Structure and Reactivity of Alkoxycarbonyl (Ester)-Terminated Monolayers on Silicon. [Link]

  • Google Patents. US8039662B2 - Process for the preparation of amino acid methyl esters.

  • NIH. Impact of Solvent on the Thermal Stability of Amines. [Link]

  • ResearchGate. Deprotection of N-Fmoc-α-amino acid methyl esters 1a–i. [Link]

  • ResearchGate. Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2. [Link]

Sources

Troubleshooting

Optimizing Lewis acid catalyst loading for methoxy-acetate reactions

The following guide serves as a specialized technical support resource for researchers optimizing Lewis Acid (LA) catalysis involving -methoxy acetate derivatives (e.g., methyl methoxyacetate). This class of substrates p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for researchers optimizing Lewis Acid (LA) catalysis involving


-methoxy acetate derivatives  (e.g., methyl methoxyacetate).

This class of substrates presents a unique "Trojan Horse" challenge in catalysis: the


-methoxy oxygen  acts as an internal Lewis base, capable of forming stable 5-membered chelate rings with the catalyst. This often leads to catalyst sequestration (product inhibition) or unexpected stereochemical outcomes.

Topic: Optimizing Catalyst Loading for Methoxy-Acetate Transformations Ticket ID: LA-OPT-2024-MA Status: Open Support Tier: Level 3 (Senior Application Scientist)

🔬 Core Directive: The "Chelation Trap" in Loading Optimization

User Query: "I am running a reaction with methyl methoxyacetate using 10 mol% Lewis Acid. The reaction starts fast but stalls at ~40% conversion. Adding more catalyst restarts it. Is my catalyst dying?"

Senior Scientist Analysis: You are likely encountering Product Inhibition via Chelation . Unlike simple esters, methoxy-acetates are bidentate ligands.

  • The Mechanism: The Lewis Acid (LA) activates the carbonyl oxygen to initiate the reaction.

  • The Trap: As the product forms, the

    
    -methoxy group and the newly formed functionality (e.g., alcohol in aldol addition) often create a "pincer" that binds the metal center more tightly than the starting material.
    
  • The Result: Your "catalyst" becomes trapped in the product matrix. 10 mol% loading converts ~10 mol% of substrate (or slightly more if equilibrium allows), then stops.

Immediate Action: You must distinguish between Catalytic Activation (turnover possible) and Stoichiometric Chelation Control (turnover blocked).

🛠️ Troubleshooting Modules

Module 1: Catalyst Selection & Loading Strategy

Q: How do I determine if I need catalytic (1-10 mol%) or stoichiometric (>100 mol%) loading?

A: This depends entirely on your desired stereochemical outcome and the "Hardness" of your Lewis Acid.

ParameterPathway A: Chelation-Controlled Pathway B: Dipole-Controlled (Open)
Goal High Diastereoselectivity (syn/anti specific)High Turnover / Atom Economy
Mechanism LA binds Carbonyl AND Methoxy oxygen (Rigid transition state)LA binds Carbonyl ONLY (Steric bulk prevents chelation)
Preferred LA Multivalent, Oxophilic:

,

,

,

Monodentate / Bulky:

,

, TBSOTf
Loading Stoichiometric (1.05 - 1.2 equiv) Catalytic (1 - 10 mol%)
Why? The LA is a reagent, not just a catalyst. It structures the scaffold.The LA activates and releases.

Protocol Note: If using


 for a Mukaiyama Aldol reaction with methoxy-acetates, do not  attempt <100 mol% loading if you require high diastereoselectivity. The "free" substrate will react via a non-chelated background pathway, eroding your ee/dr.
Module 2: The "Stalled Reaction" (Sub-Stoichiometric Failure)

Q: I'm using


 (a "recyclable" catalyst) at 5 mol%, but the reaction is sluggish. Should I heat it? 

A: Do not apply heat immediately. Methoxy-acetates are prone to ether cleavage or transesterification at high temperatures with strong Lewis Acids.

Diagnosis Steps:

  • Check Moisture:

    
    -methoxy esters are hygroscopic. Water coordinates to 
    
    
    
    forming a Brønsted acid (
    
    
    ), which catalyzes decomposition rather than the desired C-C bond formation.
  • The "Scavenger" Test: Add 10 mol% of a non-nucleophilic base (e.g., 2,6-di-tert-butylpyridine).

    • If reaction stops: It was acid-catalyzed (impurity driven).[1]

    • If reaction proceeds: It is true Lewis Acid catalysis.[2][3]

  • Loading Ladder: Perform the "Logarithmic Scan" (see Protocol below).

    
     often suffers from aggregation. Increasing loading to 10-15 mol% in a more coordinating solvent (like 
    
    
    
    instead of
    
    
    ) can break aggregates.
Module 3: Side Reactions (Decomposition)

Q: My product is turning black/tarry. I'm using


 or 

.

A: These are too aggressive for methoxy-acetates.

  • Issue:

    
     is a classic reagent for cleaving methyl ethers (demethylation). You are stripping the methoxy group off your substrate.
    
  • Solution: Switch to a Lanthanide Triflate (

    
    , 
    
    
    
    ) or a Silyl Triflate (
    
    
    ). These activate the carbonyl (LUMO lowering) without attacking the C-O ether bond (Lewis basicity).

📊 Experimental Protocol: The "Loading Ladder" Optimization

Do not guess catalyst loading. Use this standardized screening workflow to define the "Activation Window."

Reagents: Methyl Methoxyacetate (1.0 equiv), Nucleophile (1.2 equiv), Solvent (DCM, Anhydrous).

StepLoading (mol%)Observation WindowSuccess IndicatorFailure Mode
1 1.0% 2 Hours>10% ConversionInduction Period: System too dry or catalyst poisoned by impurities.
2 5.0% 4 Hours>60% ConversionStalling: Product inhibition (chelation trap).
3 20.0% 2 Hours>90% ConversionOver-reaction: Side products appear.
4 110% 1 HourFull Conversion + High drStoichiometric Requirement: Confirms chelation control is necessary.

Critical Workup Note: For loadings >20% (especially Ti/Sn), standard aqueous extraction is insufficient. The metal chelates the product in the organic phase.

  • Fix: Quench with Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 2 hours. This sequesters the metal, releasing your methoxy-acetate product.

🧠 Visualization: The Chelation Control Mechanism

The following diagram illustrates why loading defines stereochemistry. In the Chelation Pathway (Left), the Lewis Acid (


) locks the methoxy and carbonyl oxygens, forcing the nucleophile to attack from a specific face. This requires 1 equivalent of catalyst. In the Open Pathway  (Right), the catalyst only binds the carbonyl, allowing rotation and lower selectivity, but enabling turnover.

ChelationControl cluster_0 Pathway A: Chelation Control (Stoichiometric) cluster_1 Pathway B: Dipole Model (Catalytic) Substrate_A Methyl Methoxyacetate Complex_A Rigid 5-Membered Chelate Complex Substrate_A->Complex_A Bidentate Binding LA_A Lewis Acid (TiCl4) (>1.0 Equiv) LA_A->Complex_A Product_A Syn-Product (High Selectivity) Complex_A->Product_A Nucleophilic Attack (Face Selective) Substrate_B Methyl Methoxyacetate Complex_B Monodentate Activated Complex Substrate_B->Complex_B Monodentate Binding LA_B Lewis Acid (BF3) (0.1 Equiv) LA_B->Complex_B Product_B Mixed Isomers (Low Selectivity) Complex_B->Product_B Nucleophilic Attack (Free Rotation) Product_B->LA_B Catalyst Turnover

Caption: Comparison of Stoichiometric Chelation (Rigid, High Selectivity) vs. Catalytic Activation (Flexible, High Turnover).

📚 References

  • Mukaiyama Aldol Reaction & Chelation Control:

    • Mukaiyama, T., Narasaka, K., & Banno, K. (1973).[4] "New Aldol Type Reaction."[4] Chemistry Letters. This foundational work established the necessity of stoichiometric

      
       for high regioselectivity in related ester systems.
      
    • Source:

  • Lewis Acid Catalyst Screening Strategies:

    • Carlson, R., et al. (1986).[5] "Lewis Acids in Organic Synthesis. Approach to a Selection Strategy for Screening Experiments." Acta Chemica Scandinavica. Provides the theoretical basis for selecting "Hard" vs "Soft" acids for oxygenated substrates.

    • Source:

  • Lanthanide Triflates in Aqueous/Methanolic Media:

    • Kobayashi, S. (1999). "Lanthanide Triflates as Water-Tolerant Lewis Acids."[6] European Journal of Organic Chemistry. Critical for troubleshooting moisture sensitivity in methoxy-acetate reactions.

    • Source:

  • Transesterification Mechanisms:

    • Zhuangzhuang, Z., et al. (2024). "Lewis Acid-Base Site Assisted In-Situ Transesterification Catalysis." Preprints. Discusses the activation of carbonyls in the presence of ether linkages for biodiesel applications.

    • Source:

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Lewis Acids like


 and 

, which are highly corrosive and moisture-reactive.

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of Methyl methoxy[(methoxycarbonyl)amino]acetate

Introduction for the Researcher Welcome to the technical support guide for Methyl methoxy[(methoxycarbonyl)amino]acetate. This document is designed for researchers, scientists, and professionals in drug development who a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction for the Researcher

Welcome to the technical support guide for Methyl methoxy[(methoxycarbonyl)amino]acetate. This document is designed for researchers, scientists, and professionals in drug development who are working with this and structurally related compounds. Due to the limited specific literature on Methyl methoxy[(methoxycarbonyl)amino]acetate, this guide synthesizes information from analogous N-alkoxycarbonyl amino acid esters and related structures to provide a robust framework for its handling and use. The principles outlined here are grounded in established organic chemistry and aim to provide practical, field-tested advice to ensure the integrity of your experiments.

The core challenge in working with Methyl methoxy[(methoxycarbonyl)amino]acetate lies in its susceptibility to moisture, which can compromise its structure and reactivity. This guide will provide you with the necessary knowledge to mitigate these risks through proper storage, handling, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of moisture sensitivity in Methyl methoxy[(methoxycarbonyl)amino]acetate?

A1: Methyl methoxy[(methoxycarbonyl)amino]acetate has two primary sites that are susceptible to hydrolysis in the presence of moisture:

  • The Methyl Ester Group: This is a classic site for hydrolysis, which can be catalyzed by either acid or base. In the presence of water, the methyl ester can revert to the corresponding carboxylic acid.

  • The N-Methoxycarbonyl Group: Carbamates, such as the N-methoxycarbonyl group, can also undergo hydrolysis, although generally under more forcing conditions than esters. This would lead to the N-methoxy amino acid derivative.

Q2: What are the likely decomposition products if my sample of Methyl methoxy[(methoxycarbonyl)amino]acetate is exposed to moisture?

A2: Exposure to moisture can lead to a mixture of hydrolysis products. The primary decomposition pathways likely result in:

  • 2-[(Methoxycarbonyl)(methyl)amino]acetic acid: From the hydrolysis of the methyl ester.[1]

  • Methyl 2-(methoxyamino)acetate: From the hydrolysis of the N-methoxycarbonyl group.

  • 2-(Methoxyamino)acetic acid: If both the ester and the carbamate groups are hydrolyzed.

  • Methanol and Carbon Dioxide: As byproducts of the hydrolysis reactions.

The relative amounts of these products will depend on the conditions (pH, temperature) and the duration of moisture exposure.

Q3: What are the ideal storage conditions for Methyl methoxy[(methoxycarbonyl)amino]acetate?

A3: To maintain the integrity of Methyl methoxy[(methoxycarbonyl)amino]acetate, it should be stored under the following conditions:

  • Temperature: Store at 2-8°C.[1]

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.

  • Container: Use a tightly sealed container, preferably with a PTFE-lined cap. For long-term storage, consider sealing the container with paraffin wax or storing it inside a desiccator containing a suitable drying agent (e.g., Drierite® or silica gel).

Q4: I need to weigh out the reagent for my reaction. What is the best practice to minimize moisture exposure?

A4: When handling and weighing Methyl methoxy[(methoxycarbonyl)amino]acetate, follow these steps:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.

  • If possible, perform the weighing in a glove box or under a stream of dry inert gas.

  • If a glove box is not available, work quickly and efficiently in a fume hood with low humidity.

  • Use dry glassware and spatulas.

  • Once the desired amount is weighed, tightly reseal the main container immediately and store it under the recommended conditions.

Troubleshooting Guide

This section addresses common problems encountered during experiments with Methyl methoxy[(methoxycarbonyl)amino]acetate and provides actionable solutions.

Problem Potential Cause Recommended Solution
Low or no yield of the desired product in my reaction. Degradation of the starting material: The Methyl methoxy[(methoxycarbonyl)amino]acetate may have been compromised by moisture prior to use.Verify the purity of the starting material: Before use, run a quick analytical test such as ¹H NMR to check for the presence of hydrolysis products. Use fresh or properly stored reagent: If degradation is suspected, use a fresh batch of the reagent that has been stored under the recommended inert and dry conditions.
Presence of unexpected byproducts in my reaction mixture. In-situ hydrolysis during the reaction: Trace amounts of water in the reaction solvent or other reagents can lead to the formation of hydrolysis byproducts.Use anhydrous solvents and reagents: Ensure that all solvents are freshly dried using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system). Dry other reagents as necessary. Perform the reaction under an inert atmosphere: Use a nitrogen or argon blanket to exclude atmospheric moisture.
Inconsistent reaction outcomes between different batches. Variability in the quality of the starting material: Different batches of Methyl methoxy[(methoxycarbonyl)amino]acetate may have varying levels of moisture contamination.Standardize your reagent qualification: For each new batch, perform a quality control check (e.g., NMR, water content analysis by Karl Fischer titration) before use. Adhere strictly to dry handling techniques: Consistent and rigorous application of anhydrous techniques will minimize batch-to-batch variability.
My reaction is sluggish or does not go to completion. Inhibition by hydrolysis products: The carboxylic acid byproduct from ester hydrolysis can potentially interfere with certain reaction pathways, especially those that are base-sensitive.Purify the starting material if necessary: If the starting material shows signs of hydrolysis, it may be possible to purify it by techniques suitable for non-volatile liquids, such as column chromatography under anhydrous conditions, though using a fresh, pure sample is preferable. Consider adding a non-nucleophilic base: In some cases, a mild, non-nucleophilic base can be added to scavenge any acid generated from hydrolysis, but this must be compatible with the desired reaction.

Experimental Protocols

Protocol 1: Safe Handling and Dispensing of Methyl methoxy[(methoxycarbonyl)amino]acetate

This protocol outlines the step-by-step procedure for safely handling and dispensing the moisture-sensitive reagent.

  • Preparation:

    • Ensure all glassware (syringes, needles, flasks) is oven-dried (≥120°C for at least 4 hours) or flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere.

    • Have a source of dry inert gas (argon or nitrogen) ready with a manifold or balloon setup.

  • Equilibration:

    • Remove the sealed container of Methyl methoxy[(methoxycarbonyl)amino]acetate from the refrigerator and place it in a desiccator at room temperature for at least 30 minutes to allow it to equilibrate.

  • Dispensing:

    • Once at room temperature, open the container under a positive pressure of inert gas.

    • Use a dry syringe to withdraw the required volume of the liquid.

    • Immediately cap the syringe with a rubber septum to prevent moisture ingress.

    • Tightly reseal the main container under inert gas and return it to the recommended storage conditions.

  • Addition to Reaction:

    • Add the reagent to the reaction vessel, which should also be under an inert atmosphere, via a rubber septum.

Protocol 2: Monitoring for Hydrolysis by ¹H NMR Spectroscopy

This protocol provides a method to quickly assess the purity of Methyl methoxy[(methoxycarbonyl)amino]acetate.

  • Sample Preparation:

    • In a dry NMR tube, dissolve a small amount of Methyl methoxy[(methoxycarbonyl)amino]acetate in an anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

  • Data Analysis:

    • Intact Compound: Look for the characteristic signals of Methyl methoxy[(methoxycarbonyl)amino]acetate. The expected signals would include singlets for the two methoxy groups and the acetate methylene protons.

    • Ester Hydrolysis Product: The presence of a broad singlet corresponding to a carboxylic acid proton would indicate hydrolysis of the methyl ester.

    • Carbamate Hydrolysis Product: The appearance of new signals corresponding to the N-methoxy amino ester would suggest hydrolysis of the N-methoxycarbonyl group.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the potential hydrolysis pathways of Methyl methoxy[(methoxycarbonyl)amino]acetate.

Hydrolysis_Pathway A Methyl methoxy[(methoxycarbonyl)amino]acetate B 2-[(Methoxycarbonyl)(methyl)amino]acetic acid A->B + H₂O (- CH₃OH) C Methyl 2-(methoxyamino)acetate A->C + H₂O (- CO₂, - CH₃OH) D 2-(Methoxyamino)acetic acid B->D + H₂O (- CO₂, - CH₃OH) C->D + H₂O (- CH₃OH)

Caption: Potential hydrolysis pathways of Methyl methoxy[(methoxycarbonyl)amino]acetate.

Logical Workflow for Troubleshooting

This workflow provides a systematic approach to diagnosing and resolving issues related to the use of Methyl methoxy[(methoxycarbonyl)amino]acetate.

Caption: Troubleshooting workflow for experiments involving Methyl methoxy[(methoxycarbonyl)amino]acetate.

References

  • Andrés, G. O., & de Rossi, R. H. (2009). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Journal of the Mexican Chemical Society, 53(3), 138-142. Available at: [Link]

Sources

Troubleshooting

Overcoming steric hindrance in substitution reactions of the compound

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions Ticket ID: STERIC-OPT-2026 Subject: Advanced Protocols for Hindered Substrates (SN1/SN2 Optimization) Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Overcoming Steric Hindrance in Substitution Reactions

Ticket ID: STERIC-OPT-2026 Subject: Advanced Protocols for Hindered Substrates (SN1/SN2 Optimization) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Diagnostic Hub: Assess Your Steric Barrier

Before modifying conditions, you must diagnose the specific nature of your steric blockade. Steric hindrance is not a monolith; it affects


 and 

pathways differently.[1]

The "Golden Rule" of Sterics:

  • 
     (Bimolecular):  Steric bulk is fatal . The nucleophile cannot access the 
    
    
    
    antibonding orbital for backside attack.
  • 
     (Unimolecular):  Steric bulk is beneficial  (to a point). It relieves ground-state strain (B-strain) upon ionization to a planar 
    
    
    
    carbocation.

Decision Matrix: Select Your Protocol

StericStrategy Start Identify Substrate Structure Primary Primary (e.g., Neopentyl) Start->Primary Secondary Secondary (Hindered) Start->Secondary Tertiary Tertiary Start->Tertiary SN2_Hard S_N2 Blocked (Neopentyl Effect) Primary->SN2_Hard Mech_Switch Mechanism Competition (S_N2 vs E2 vs S_N1) Secondary->Mech_Switch SN1_Opt S_N1 Favored Tertiary->SN1_Opt Solvent Protocol A: Polar Aprotic Solvent (DMF, HMPA) SN2_Hard->Solvent LG_Upgrade Protocol B: Leaving Group Upgrade (Triflate) SN2_Hard->LG_Upgrade High_Press Protocol C: High Pressure Synthesis (>10 kbar) Mech_Switch->High_Press Inversion Protocol D: Mitsunobu / Inversion Mech_Switch->Inversion Solvolysis Protocol E: Solvolysis Promotion (Lewis Acid / Ag+) SN1_Opt->Solvolysis

Caption: Strategic decision tree for selecting the optimal substitution protocol based on substrate classification.

Tier 1 Support: Optimizing The Pathway

For primary hindered systems (like neopentyl halides) or secondary substrates where you must retain stereochemistry (inversion), you are fighting the activation energy barrier (


).
A. The "Naked Anion" Effect (Solvent Engineering)

In standard solvents (MeOH,


), nucleophiles are solvated by a "cage" of hydrogen bonds, effectively increasing their steric bulk. To overcome substrate hindrance, you must strip the nucleophile.
  • Recommendation: Switch to Polar Aprotic Solvents .

  • Mechanism: These solvents solvate cations (via lone pairs) but leave anions (nucleophiles) "naked" and highly reactive due to the lack of hydrogen bonding.

  • Data: Relative rates of reaction for

    
    :
    
SolventDielectric Constant (

)
Relative Rate (

)
Methanol (Protic)331
DMF (Aprotic)371,200,000
DMSO (Aprotic)471,300,000
HMPA (Aprotic)303,000,000
  • Warning: HMPA is carcinogenic. Use DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as a safer alternative.

B. The "Super-Leaving Group" Protocol

If the nucleophile cannot easily approach, you must make the C-LG bond weaker. The Triflate (OTf) group is the gold standard for hindered substrates.

  • Why it works: The triflate anion (

    
    ) is exceptionally stable (conjugate acid 
    
    
    
    ). This lowers the transition state energy significantly, often allowing substitution on neopentyl systems that are inert as bromides.
  • Protocol:

    • Convert the hindered alcohol to a triflate using Triflic Anhydride (

      
      )  and Pyridine  in DCM  at -78°C.
      
    • Add the nucleophile immediately (neopentyl triflates are relatively stable, but secondary triflates can rearrange).

Expert Insight: For neopentyl systems, the rate order is


. Neopentyl triflate reacts roughly 

times faster than neopentyl tosylate [1].

Tier 2 Support: Forcing Conditions (Thermodynamics)

When chemical modification fails, we utilize physics to alter the reaction coordinate.

Protocol C: High-Pressure Synthesis (Piezochemistry)

This is the most underutilized but effective method for steric hindrance.

  • Concept:

    
     (Volume of Activation).
    
    • In an associative process (

      
      ), two molecules combine to form one transition state. The volume of the transition state is smaller than the starting materials (
      
      
      
      is negative).
    • According to the van 't Hoff equation for pressure:

      
      .
      
    • Translation: Increasing pressure favors the state with smaller volume.

  • Application: Reactions blocked by sterics at 1 atm often proceed quantitatively at 10–15 kbar (1.0–1.5 GPa).

  • Workflow:

    • Encapsulate reaction mixture in a Teflon pouch.

    • Place in a hydraulic press (piston-cylinder apparatus).

    • Pressurize to 10 kbar at ambient temperature (avoiding thermal elimination).

Protocol D: Phase Transfer Catalysis (PTC)
  • Issue: The nucleophile is insoluble in the organic phase where the hindered substrate resides.

  • Solution: Use 18-Crown-6 (for

    
    ) or Tetrabutylammonium bromide (TBAB) .
    
  • Mechanism: The catalyst shuttles the "naked" nucleophile into the organic phase. The bulky counter-ion (

    
    ) forms a loose ion pair, further increasing nucleophilicity.
    

Tier 3 Support: The "Workaround" (Changing Mechanisms)

If the front door (


) is bricked over, use the side window.
Protocol E: Transition Metal Catalysis (Cross-Coupling)

Classical substitution relies on nucleophilic attack. Modern synthesis replaces this with Oxidative Addition .

  • Strategy: Use Nickel or Palladium catalysis (e.g., Negishi or Suzuki coupling) instead of direct substitution.

  • Why: Oxidative addition of

    
     into a C-X bond is less sensitive to steric hindrance than backside nucleophilic attack.
    
  • Recent Advance: Nickel-catalyzed cross-coupling of alkyl halides.[2][3][4]

    • Reference: Fu and co-workers demonstrated that

      
       with bulky ligands can couple secondary alkyl halides that would otherwise undergo elimination [2].
      
    • Radical Pathway: These reactions often proceed via a single-electron transfer (radical) mechanism, completely bypassing the steric inversion requirement of

      
      .
      

Troubleshooting & FAQ

Q: I am trying to substitute a Neopentyl Bromide, but I only get starting material back. Heating it gives me elimination products. A: This is the classic "Neopentyl Effect." The


-branching makes backside attack impossible.
  • Fix:

    • Don't Heat: Heat favors entropy (Elimination).

    • Swap the LG: Convert the bromide to a Triflate or Iodide (Finkelstein reaction).

    • Solvent: Use HMPA or DMPU .

    • Nucleophile: Use the smallest possible nucleophile (e.g., Azide

      
       is linear and small).
      

Q: My secondary halide yields only the alkene (Elimination) instead of the substitution product. A: Your nucleophile is acting as a base.

  • Fix:

    • Basicity vs. Nucleophilicity: Switch to a "soft" nucleophile (e.g., Thiolate

      
      , Azide 
      
      
      
      , Cyanide
      
      
      ) rather than "hard" bases (Alkoxides
      
      
      ).
    • Temperature: Lower the temperature.

      
       is enthalpy-driven; E2 is entropy-driven. Lowering T suppresses E2.
      

Q: Can I use


 for a secondary hindered substrate? 
A:  Yes, if you can stabilize the carbocation.
  • Fix: Add a Lewis Acid (e.g.,

    
     or 
    
    
    
    ). The Silver (
    
    
    ) abstracts the halogen, forcing ionization to the carbocation. The bulky groups then help by stabilizing the cation (hyperconjugation) and relieving B-strain.

References

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Source: ACS Omega (2022). URL:[Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Source: ACS Central Science (2016). URL:[Link]

  • High Pressure in Organic Synthesis. Source: RSC Publishing / Denmark Group. URL:[Link]

  • Effect of sterics on SN2 reactions. Source: Chemistry LibreTexts. URL:[Link]

Sources

Optimization

Thermal decomposition issues with Methyl methoxy[(methoxycarbonyl)amino]acetate

Welcome to the technical support center for Methyl methoxy[(methoxycarbonyl)amino]acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl methoxy[(methoxycarbonyl)amino]acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges associated with the thermal stability of this compound. While specific thermal decomposition data for Methyl methoxy[(methoxycarbonyl)amino]acetate is not extensively documented in publicly available literature, this guide synthesizes established principles of organic chemistry, data from analogous structures, and field-proven insights to help you troubleshoot and mitigate potential thermal decomposition issues in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the thermal stability of Methyl methoxy[(methoxycarbonyl)amino]acetate, providing insights based on the behavior of its core functional groups: a carbamate and a methyl ester.

Q1: What are the primary functional groups in Methyl methoxy[(methoxycarbonyl)amino]acetate that are susceptible to thermal decomposition?

A1: The two primary functional groups of concern are the N-methoxycarbonyl-amino moiety (a carbamate derivative) and the methyl acetate moiety (an ester). Carbamates are known to be thermally labile, and their decomposition pathways can be influenced by their substitution pattern.[1][2] Esters can also undergo thermal degradation, although typically at higher temperatures than many carbamates.

Q2: I am observing unexpected gas evolution (pressure buildup) in my sealed reaction vessel. Could this be due to thermal decomposition?

A2: Yes, unexpected gas evolution is a strong indicator of thermal decomposition. The carbamate functional group, upon heating, can decompose to generate gaseous byproducts. One plausible pathway is the decomposition into an amine and carbon dioxide (CO2).[3] For Methyl methoxy[(methoxycarbonyl)amino]acetate, this could potentially lead to the formation of methyl methoxy amine and CO2. Another possibility is the formation of an isocyanate and methanol.

Q3: My reaction mixture is turning yellow or brown upon heating, even though the expected product is colorless. Is this a sign of decomposition?

A3: Discoloration, particularly the development of yellow or brown hues, is a common sign of organic compound decomposition. The formation of complex, often polymeric or conjugated, byproducts resulting from thermal degradation can lead to the absorption of visible light, causing the color change.

Q4: I am experiencing lower than expected yields in a reaction involving Methyl methoxy[(methoxycarbonyl)amino]acetate that requires heating. Could thermal decomposition be the culprit?

A4: Absolutely. If your starting material is decomposing, it is no longer available to participate in the desired reaction, which will inevitably lead to a reduction in the yield of your target product. It is crucial to consider the thermal stability of all reactants when designing a synthetic route.

Q5: What are the likely decomposition products of Methyl methoxy[(methoxycarbonyl)amino]acetate?

A5: Based on the known decomposition pathways of carbamates and esters, potential thermal decomposition products could include:

  • From the carbamate moiety:

    • Methyl methoxyamine and Carbon Dioxide (CO2)

    • Methoxy isocyanate and Methanol

  • From the ester moiety (less likely at moderate temperatures):

    • Further fragmentation leading to smaller molecules.

The exact product profile will depend on the specific reaction conditions (temperature, pressure, presence of catalysts, etc.).

II. Troubleshooting Guides

This section provides structured troubleshooting guides for specific issues you may encounter during your experiments.

Guide 1: Investigating Suspected Thermal Decomposition

If you suspect that Methyl methoxy[(methoxycarbonyl)amino]acetate is decomposing in your experiment, a systematic investigation is necessary.

dot

Caption: Workflow for investigating suspected thermal decomposition.

Experimental Protocol: Controlled Heating Experiment

  • Sample Preparation: Place a small, known amount of Methyl methoxy[(methoxycarbonyl)amino]acetate in a clean, dry reaction vessel equipped with a magnetic stirrer and a condenser.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Nitrogen or Argon) to prevent oxidative decomposition.

  • Heating: Gradually heat the sample to your reaction temperature while stirring.

  • Monitoring:

    • Visually inspect for any color changes.

    • Monitor for any gas evolution. If safe, you can bubble the off-gas through a solution of limewater (calcium hydroxide) to test for CO2.[4]

    • Periodically take small aliquots for analysis by Thin Layer Chromatography (TLC) to check for the appearance of new, lower Rf spots which could indicate decomposition products.

  • Analysis: If decomposition is observed, cool the reaction mixture and analyze the contents by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the decomposition products.

Guide 2: Mitigating Thermal Decomposition

Once thermal decomposition is confirmed, the following strategies can be employed to minimize its occurrence.

dot

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation Guide: Methyl methoxy[(methoxycarbonyl)amino]acetate

Executive Summary & Core Directive Methyl methoxy[(methoxycarbonyl)amino]acetate is a critical N-acyl-N,O-acetal intermediate, primarily generated via the electrochemical Shono oxidation of protected glycine derivatives....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Methyl methoxy[(methoxycarbonyl)amino]acetate is a critical N-acyl-N,O-acetal intermediate, primarily generated via the electrochemical Shono oxidation of protected glycine derivatives. It serves as a versatile precursor for


-amidoalkylation reactions in the synthesis of complex amino acids and peptidomimetics.

This guide moves beyond static spectral listing. It compares the performance of three distinct NMR solvent systems (CDCl


, DMSO-

, and C

D

) in resolving the unique spectroscopic challenges of this molecule: rotameric broadening and methyl signal overlap .

Structural Analysis & Electronic Environment

Before interpreting the spectrum, we must deconstruct the magnetic environment. This molecule possesses three chemically distinct—but magnetically similar—methyl groups and a sensitive


-proton.
Chemical Structure (DOT Visualization)

G cluster_0 Key Challenges NH Amide NH (Exchangeable/Coupling) AlphaC α-Carbon (Deshielded Methine) NH->AlphaC Vicinal Coupling (³J_HH) OMe_Ether Ether OMe (Upfield) AlphaC->OMe_Ether Direct Attachment OMe_Carb Carbamate OMe (Mid-field) OMe_Ester Ester OMe (Downfield) Rotamers Carbamate Rotamers Overlap Methyl Overlap

Figure 1: Connectivity and magnetic relationships. The


-carbon is anomeric-like, attached to N, O, and a Carbonyl, leading to significant deshielding.

Comparative Analysis: Solvent System Performance

The choice of solvent is not trivial; it dictates the visibility of the amide coupling and the resolution of the methyl signals.

Table 1: Solvent Performance Matrix[1]
FeatureCDCl

(Chloroform-d)
DMSO-

(Dimethyl Sulfoxide)
C

D

(Benzene-d6)
Primary Utility Routine screening; solubility check.Structural Proof ; H-bonding analysis.Resolution of overlapping methyls.
NH Signal Broad singlet (often shapeless).Sharp Doublet (slow exchange).Broad/Variable.
Coupling (

)
Rarely observed (NH exchange is fast).Clearly visible (~9 Hz).Poor.
Methyl Resolution Poor (Peaks often cluster at 3.6–3.8 ppm).Moderate.Excellent (ASIS Effect separates peaks).
Rotamers Frequently observed (split peaks).Coalesced (often appears as average).Variable.
Detailed Interpretation Logic
Scenario A: The Standard (CDCl

)

In chloroform, the carbamate nitrogen lone pair participates in resonance, creating a partial double bond character. This leads to rotamers (cis/trans conformers).

  • Observation: You may see "shadow" peaks or broadening of the methyl signals.

  • The Trap: Do not mistake rotamers for impurities.

  • 
    -Proton:  Appears as a broad singlet or poorly resolved doublet around 5.60 ppm .
    
Scenario B: The Structural Validator (DMSO-

)

DMSO is the superior choice for proving the connectivity between the Nitrogen and the


-Carbon.
  • Mechanism: DMSO creates strong hydrogen bonds with the NH proton, slowing down chemical exchange with trace water.

  • Result: The NH becomes a sharp doublet (

    
     ppm). Consequently, the 
    
    
    
    -CH splits into a distinct doublet (
    
    
    ppm,
    
    
    Hz).
  • Why it matters: If you see a singlet for the

    
    -CH in DMSO, you likely have the 
    
    
    
    -hydroxy or
    
    
    -methoxy impurity where the Nitrogen is absent or fully substituted.
Scenario C: The Resolver (C

D

)

If the three methyl peaks overlap in CDCl


, use Benzene-

.
  • Mechanism: The Aromatic Solvent-Induced Shift (ASIS) effect. Benzene molecules solvate the solute anisotropically. Electron-deficient regions (like the ester methyl) and electron-rich regions (ether methyl) are shielded/deshielded differently.

  • Result: The three methyl singlets often spread out significantly, allowing precise integration.

Anticipated Spectral Data (Representative)

Note: Values are representative of purified


-methoxy glycine derivatives prepared via Shono oxidation.
Table 2: Chemical Shift Assignment (in CDCl )[2][3][4]
PositionTypeShift (

, ppm)
MultiplicityIntegralAssignment Logic
NH Amide6.0 – 6.5Broad Singlet1HExchangeable; shift varies with concentration.

-CH
Methine5.55Doublet/Broad S1HDeshielded by N, O, and C=O.
Ester-OMe Methyl3.82Singlet3HMost downfield methyl (electron-withdrawing C=O).
Carbamate-OMe Methyl3.70Singlet3HMid-field; attached to carbamate oxygen.
Ether-OMe Methyl3.45Singlet3HMost upfield methyl (ether linkage).

Experimental Protocol: Synthesis & Validation

To ensure the guide is grounded in reality, we describe the Shono Oxidation , the authoritative method for synthesizing this compound. This protocol validates the spectral data by defining the purity profile.

Workflow Diagram

Synthesis Start Start: N-(Methoxycarbonyl)glycine Methyl Ester Step1 Electrolysis (Anodic Oxidation) Solvent: MeOH Electrolyte: Et4NOTs Start->Step1 Carbon Anode 3-4 F/mol Step2 Workup Evaporate MeOH -> Extract (EtOAc) Step1->Step2 Step3 Purification Distillation or Column Chrom. Step2->Step3 End Product: Methyl methoxy [(methoxycarbonyl)amino]acetate Step3->End

Figure 2: The Shono Oxidation workflow. This electrochemical method is preferred over chemical oxidation for its specificity toward the


-position.
Step-by-Step Protocol
  • Preparation: Dissolve N-(methoxycarbonyl)glycine methyl ester (10 mmol) in Methanol (50 mL).

  • Electrolyte: Add tetraethylammonium tosylate (Et

    
    NOTs) as the supporting electrolyte (0.5 M).
    
  • Electrolysis:

    • Apparatus: Undivided cell with Carbon rod anode and Platinum/Carbon cathode.

    • Conditions: Constant current (approx. 0.1–0.2 A) maintaining a terminal voltage of ~10-15V.

    • Duration: Pass 3.5 to 4.0 Faradays per mole of substrate. External cooling (ice bath) is recommended to maintain T < 20°C.

  • Workup: Evaporate methanol under reduced pressure. Resuspend residue in water/brine and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: The crude oil is often pure enough for NMR. If not, purification via bulb-to-bulb distillation is preferred over silica chromatography, as the

    
    -methoxy group is acid-sensitive and can hydrolyze on acidic silica.
    

References

  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society. [Link]

  • Simig, G., & Fetter, J. (1995). N-Acyl-N,O-acetals: Synthesis and Reactivity. Current Organic Chemistry. (Review of spectral characteristics of alpha-functionalized amides).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for Solvent Effects and ASIS). [Link]

  • Reich, H. J. (2023). Solvent Effects on Chemical Shifts. University of Wisconsin-Madison. [Link]

Comparative

13C NMR chemical shifts of alpha-methoxy carbon in glycine derivatives

Precision 13C NMR Guide: -Methoxy Glycine Derivatives Introduction: The "Masked" Glycine In peptidomimetic drug design, -methoxy glycine derivatives serve as critical "masked" -acyliminium ions. Unlike standard glycine r...

Author: BenchChem Technical Support Team. Date: February 2026

Precision 13C NMR Guide: -Methoxy Glycine Derivatives

Introduction: The "Masked" Glycine

In peptidomimetic drug design,


-methoxy glycine derivatives serve as critical "masked" 

-acyliminium ions. Unlike standard glycine residues, these

-acetals are reactive electrophiles capable of forming C-C bonds with nucleophiles (e.g., in amidoalkylation reactions).

For the synthetic chemist, 13C NMR spectroscopy is the definitive tool for monitoring the installation of this methoxy group. The transformation of the inert


-methylene of glycine into a reactive 

-methine ether results in a dramatic, diagnostic downfield shift. This guide provides a comparative analysis of these shifts to validate synthesis and assess purity.

Comparative Analysis: Chemical Shift Diagnostics

The following table contrasts the 13C NMR signatures of the


-carbon in various glycine derivatives. The shift from ~41 ppm (unsubstituted) to ~78 ppm (methoxylated) is the primary indicator of successful Shono oxidation or chemical functionalization.
Table 1: 13C NMR Chemical Shifts of -Functionalized Glycine Derivatives (CDCl )
Moiety (

-Substituent)
Chemical Shift (

, ppm)
Electronic EnvironmentStability & Notes
Unsubstituted Glycine (

-H)
41.0 – 45.0 Shielded (

C attached to N)
Stable. Reference standard.

-Hydroxy
(

-OH)
70.0 – 75.0 Deshielded (

-hemiaminal)
Unstable. Often in equilibrium with imines.

-Methoxy
(

-OMe)
78.0 – 85.0 Deshielded (

-acetal)
Target Product. Stable in neutral organic solvents.

-Acetoxy
(

-OAc)
75.0 – 85.0 Deshielded (

-acetal + Ester)
Stable. Alternative precursor to

-acyliminiums.

Technical Insight: The ~35-40 ppm downfield shift observed upon methoxylation is driven by the electronegativity of the introduced oxygen atom, which deshields the


-carbon. This carbon is unique, being bonded to both a nitrogen and an oxygen atom (aminal carbon), placing it in a distinct spectral window between alcohols (60-70 ppm) and acetals (90-100 ppm).

Mechanistic & Structural Logic

The


-methoxy glycine moiety is not merely a static structure; it is a precursor to the reactive 

-acyliminium ion. The chemical shift reflects the ground-state electron deficiency that makes this reactivity possible.
Diagram 1: Chemical Shift Trend & Electronic Logic

The following diagram illustrates the correlation between the electronegativity of the


-substituent and the resulting 13C NMR shift.

ChemicalShiftLogic Gly Glycine (α-H) ~42 ppm (Shielded) OH α-Hydroxy ~72 ppm (Deshielded by O) Gly->OH + Oxygen (Electronegativity) OMe α-Methoxy ~78-85 ppm (Target N,O-Acetal) OH->OMe + Methylation (Stability)

Caption: Progression of 13C NMR shifts driven by the introduction of electronegative oxygen substituents.

Experimental Protocol: Synthesis & Analysis

The most reliable method to access


-methoxy glycine derivatives is via Shono Oxidation  (Anodic Oxidation). This electrochemical method avoids toxic chemical oxidants and provides high regioselectivity.
Phase 1: Electrochemical Synthesis (Shono Oxidation)

Objective: Convert


-acylglycine ester to 

-acyl-

-methoxyglycine ester.
  • Setup: Use an undivided cell with Carbon rod electrodes (Anode/Cathode).

  • Electrolyte: Dissolve the substrate (

    
    -Cbz-Gly-OMe or similar) in MeOH  containing Et
    
    
    
    NOTs
    (tetraethylammonium tosylate) as the supporting electrolyte.
  • Electrolysis: Apply a constant current (CCE) of ~10–50 mA (approx. 2–3 F/mol) until the starting material is consumed (monitor by TLC).

    • Note: Maintain temperature < 10°C to prevent over-oxidation.

  • Workup:

    • Remove MeOH under reduced pressure (do not heat above 40°C).

    • Resuspend residue in EtOAc and wash with water to remove the electrolyte.

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
Phase 2: NMR Analysis Workflow

Objective: Validate the formation of the


-methoxy product without inducing decomposition.
  • Solvent Selection: Use CDCl

    
      (Chloroform-d).
    
    • Critical: Avoid wet solvents or acidic CDCl

      
       (which can hydrolyze the acetal back to the 
      
      
      
      -hydroxy/aminal form). Filter CDCl
      
      
      through basic alumina if acidity is suspected.
  • Acquisition:

    • Run a standard proton-decoupled 13C NMR sequence.

    • Delay Time (D1): Set to

      
       seconds to ensure relaxation of the quaternary carbonyl carbons if quantitative integration is desired (though rarely needed for simple ID).
      
  • Verification:

    • Look for the disappearance of the

      
      -CH
      
      
      
      signal at ~41 ppm .
    • Confirm appearance of the

      
      -CH signal at ~78-85 ppm .
      
    • Confirm the methoxy methyl group signal at ~55-57 ppm .

Diagram 2: Shono Oxidation & Analysis Workflow

ShonoWorkflow Start Start: N-Acyl Glycine (α-CH2 ~42 ppm) Electro Electrolysis (MeOH) Carbon Electrodes Et4NOTs Start->Electro Anodic Oxidation Workup Workup (Remove MeOH, EtOAc ext.) *Avoid Acid* Electro->Workup Conversion Complete NMR 13C NMR Analysis (CDCl3) Workup->NMR Sample Prep Result Target: α-Methoxy Glycine (α-CH ~78-85 ppm) NMR->Result Validation

Caption: Step-by-step workflow from electrochemical synthesis to NMR verification.

References

  • Shono, T., et al. "Electroorganic chemistry. XX. Anodic oxidation of carbamates." Journal of the American Chemical Society, 97(15), 4264-4268. Link

  • Oregon State University. "13C NMR Chemical Shifts." Chemistry LibreTexts. Link

  • Compound Interest. "A Guide to 13C NMR Chemical Shift Values." Link

  • National Center for Biotechnology Information. "Glycine, N-(2-methoxybenzoyl)-, methyl ester." PubChem Compound Summary. Link

  • University of Wisconsin-Madison. "13C NMR Chemical Shift Table." Link

Validation

Comparative Guide: IR Spectroscopic differentiation of Carbamate and Ester Functionalities

Executive Summary: The "Overlap" Challenge In drug discovery (prodrug synthesis) and polymer chemistry (polyurethane/polyester blends), researchers frequently encounter molecules containing both carbamate (urethane) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Overlap" Challenge

In drug discovery (prodrug synthesis) and polymer chemistry (polyurethane/polyester blends), researchers frequently encounter molecules containing both carbamate (urethane) and ester moieties.

The structural elucidation challenge arises because both functional groups possess a carbonyl (


) and a 

single bond, leading to significant spectral overlap in the mid-IR region. Relying solely on the carbonyl stretch (~1700–1750 cm⁻¹) often leads to misinterpretation due to hydrogen bonding effects that can downshift a carbamate carbonyl into the typical ester region.

This guide outlines a self-validating spectroscopic workflow to definitively distinguish these groups, moving beyond basic peak assignment to dynamic experimental verification.

Comparative Spectral Analysis

The following table synthesizes the critical vibrational modes. Note that while the Carbonyl (


) region is the most intense, it is the least diagnostic  for differentiation due to overlap. The Amide II  and 

regions are the definitive identifiers.
Table 1: Diagnostic Vibrational Modes
Vibrational ModeEster (R-CO-OR')Carbamate (R-NH-CO-OR')Diagnostic Value

Stretch
Absent (unless alcohol impurity present)3200–3450 cm⁻¹ • Free: ~3400+ cm⁻¹ (Sharp)• H-Bonded: ~3250–3350 cm⁻¹ (Broad)High. Primary differentiator.

Stretch
1735–1750 cm⁻¹ (Saturated)1715–1730 cm⁻¹ (Conjugated)1690–1740 cm⁻¹ (Amide I-like)Highly sensitive to H-bonding state.Low/Medium. Significant overlap makes this unreliable in isolation.
Amide II (

Def)
Absent 1500–1560 cm⁻¹ Coupled

bending and

stretching.
Critical. The "Smoking Gun" for carbamates.

/

1000–1300 cm⁻¹ Two strong bands (C-C-O and O-C-C).1000–1300 cm⁻¹ Complex mix of

and

stretches.
Low. The "Fingerprint" region is often too congested for clean separation.

The "Smoking Gun": The Amide II Band[1][2]

While the


 stretch (3300 cm⁻¹) is obvious, it can be confused with hydroxyls (

) from moisture or unreacted alcohols. The most robust confirmation of a carbamate is the Amide II band .
  • Mechanism: This band arises from the coupling of the

    
     in-plane bending and the 
    
    
    
    stretching vibrations.
  • Position: It appears distinctly between 1500–1560 cm⁻¹ .

  • Exclusion: Esters possess no nitrogen and therefore cannot display this band. If you see a peak here, you have a carbamate (or amide).[1] If this region is flat, the carbonyl is likely a pure ester.

Experimental Protocol: The "Dilution Titration"

To resolve ambiguity in the carbonyl region, you must disrupt the intermolecular hydrogen bonding. In the solid state (ATR/KBr), carbamate carbonyls are strongly H-bonded, broadening and downshifting them into the ester region.

Protocol: Solvent-Phase Resolution

Objective: Isolate "Free" vs. "H-Bonded" species to confirm carbamate presence.

Reagents:

  • Spectroscopic grade Chloroform (

    
    ) or Carbon Tetrachloride (
    
    
    
    ).
  • Note:

    
     is preferred for IR transparency in the carbonyl region but requires safety handling.
    

Workflow:

  • Baseline Scan (Solid State):

    • Collect a standard ATR spectrum of the neat compound.

    • Observation: Note the broad

      
       peak (~3300 cm⁻¹) and the carbonyl position (likely ~1700–1715 cm⁻¹).[2]
      
  • Preparation of Dilution Series:

    • Prepare a high concentration solution (100 mM).

    • Prepare a low concentration solution (5 mM).

  • Acquisition (Transmission Cell):

    • Use a liquid cell with CaF₂ or KBr windows (0.1 mm to 1.0 mm path length).

    • Step A: Scan the 100 mM sample.

    • Step B: Scan the 5 mM sample.

  • Data Analysis (The Shift):

    • Carbamate Behavior: Upon dilution (5 mM), the H-bonds break.

      • The

        
         stretch will shift from ~3300 cm⁻¹ (broad) to ~3440 cm⁻¹ (sharp/free) .
        
      • The

        
         stretch will shift to higher frequency (blue shift) by 10–20 cm⁻¹.
        
    • Ester Behavior: Esters do not form strong intermolecular H-bonds. Their spectral position will remain largely unchanged between solid and dilute states.

Decision Logic & Visualization

The following diagram outlines the logical flow for distinguishing these groups using the spectral data points discussed.

IR_Decision_Tree Start Start: Analyze Spectrum Check_NH Check 3200-3500 cm⁻¹ (High Energy Region) Start->Check_NH Check_AmideII Check 1500-1560 cm⁻¹ (Amide II Region) Check_NH->Check_AmideII Peak Present (3300-3450) Check_CO Check 1700-1760 cm⁻¹ (Carbonyl Region) Check_NH->Check_CO No Peak Is_Carbamate Carbamate Confirmed (Urethane) Check_AmideII->Is_Carbamate Band Present (1500-1560) Is_Mixed Mixed/Complex (Run Dilution Protocol) Check_AmideII->Is_Mixed Ambiguous/Weak Is_Ester Ester Confirmed Check_CO->Is_Ester Sharp Peak (~1735-1750) Check_CO->Is_Mixed Split/Broad Peak

Caption: Figure 1: Spectroscopic decision tree for differentiating Carbamate and Ester functionalities based on hierarchical peak validation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. Infrared Spectra of Ethyl Carbamate (Urethane). National Institute of Standards and Technology. Available at: [Link]

  • Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Amides. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. (Detailed discussion on Amide I/II bands).

Sources

Comparative

Comparing reactivity of alpha-methoxy vs alpha-chloro glycine derivatives

Technical Guide: Comparative Reactivity of -Methoxy vs. -Chloro Glycine Derivatives Executive Summary In the synthesis of non-natural -amino acids and peptidomimetics, -functionalized glycine derivatives serve as critica...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Comparative Reactivity of -Methoxy vs. -Chloro Glycine Derivatives

Executive Summary

In the synthesis of non-natural


-amino acids and peptidomimetics, 

-functionalized glycine derivatives
serve as critical linchpins. They act as precursors to N-acyliminium ions , highly reactive electrophiles that facilitate C-C bond formation.

The choice between


-methoxy  and 

-chloro
derivatives is rarely arbitrary; it dictates the synthetic workflow, storage strategy, and reaction scope.
  • 
    -Methoxy derivatives  are stable "cation equivalents."  They are isolable, storable, and require Lewis acid activation to react. They are ideal for multi-step synthesis where intermediate purification is required.
    
  • 
    -Chloro derivatives  are highly reactive, transient electrophiles.  They are typically generated in situ and reacted immediately in one-pot cascades. They offer superior atom economy for rapid library generation but suffer from poor hydrolytic stability.
    

This guide provides a head-to-head technical comparison, supported by mechanistic insights and validated experimental protocols, to assist in selecting the optimal precursor for your specific application.

Mechanistic Underpinning: The N-Acyliminium Hub

Both derivatives serve a single mechanistic purpose: the generation of the electrophilic N-acyliminium ion . However, the energy barrier and activation method required to reach this intermediate differ significantly.

Activation Pathways
  • The Chloro Route (

    
    -like Ionization):  The C-Cl bond is weak, and chloride is a good leaving group. Spontaneous ionization or mild activation leads to a tight ion pair.
    
  • The Methoxy Route (Lewis Acid Activation): The C-O bond is strong. The methoxy group must be complexed with a Lewis acid (e.g.,

    
    , 
    
    
    
    ) to convert the poor methoxide leaving group into a good leaving group.

G Methoxy α-Methoxy Glycine (Stable, Isolable) Intermediate N-Acyliminium Ion [Highly Electrophilic] Methoxy->Intermediate Requires Lewis Acid (BF3, TiCl4) Chloro α-Chloro Glycine (Transient, Reactive) Chloro->Intermediate Spontaneous / Mild Activation Product α-Functionalized Amino Acid Intermediate->Product + Nucleophile (Nu-)

Figure 1: Mechanistic convergence of


-methoxy and 

-chloro precursors to the common N-acyliminium intermediate.[1][2][3][4]

Comparative Performance Analysis

The following data summarizes the trade-offs between the two derivatives based on standard laboratory performance metrics.

Feature

-Methoxy Glycine Derivatives

-Chloro Glycine Derivatives
Stability High. Stable at RT for months; silica gel purifiable.Low. Hydrolyzes rapidly; usually not isolated.
Reactivity Latent. Requires stoichiometric Lewis Acid to activate.High. Reacts spontaneously with weak nucleophiles.
Synthesis Method Electrochemical (Shono Oxidation) or chemical oxidation.In situ from glyoxylates or chlorination.
Handling Can be weighed and stored on the bench.Must be handled under inert atmosphere/anhydrous.
Atom Economy Lower (requires stoichiometric Lewis Acid waste).Higher (often catalytic or simple salt byproducts).
Primary Use Case "Cation Pool" synthesis; complex multistep routes.One-pot multicomponent reactions (MCRs).
The "Leaving Group" Ability

The reactivity difference is fundamentally thermodynamic.

  • Chloride (

    
    ): 
    
    
    
    of conjugate acid (HCl) is -7. Excellent leaving group.
  • Methoxide (

    
    ): 
    
    
    
    of conjugate acid (MeOH) is 15.5. Poor leaving group without activation.

Experimental Insight: In competitive experiments, an


-chloro derivative will react with a nucleophile (e.g., allyltrimethylsilane) in minutes at -78°C, whereas the 

-methoxy analog remains inert until a Lewis acid is added and the temperature is raised to 0°C or RT.

Experimental Protocols

Protocol A: The "Stable Intermediate" Route ( -Methoxy)

Method: Electrochemical Shono Oxidation Why use this: When you need to prepare a large batch of precursor to test against a variety of nucleophiles over time (the "Cation Pool" method).

Reagents:

  • Substrate: N-Boc-Proline methyl ester (or glycine equivalent)

  • Solvent: Methanol (Anhydrous)

  • Electrolyte:

    
     (0.1 M)
    
  • Electrodes: Carbon rod (Anode) / Platinum or Carbon (Cathode)

Workflow:

  • Setup: Dissolve substrate (10 mmol) in MeOH (50 mL) containing electrolyte.

  • Electrolysis: Pass constant current (e.g., 200 mA) through the cell. Cool to 0-10°C to prevent over-oxidation.

  • Monitoring: Monitor by TLC. The product (

    
    -methoxy carbamate) is usually less polar.
    
  • Workup: Evaporate MeOH, resuspend in ether, wash with water to remove electrolyte. Dry and concentrate.

  • Result: A stable oil/solid that can be stored.

  • Coupling (Separate Step): Dissolve

    
    -methoxy intermediate in DCM at -78°C. Add Nucleophile (1.5 equiv) and 
    
    
    
    (1.2 equiv). Warm to RT.
Protocol B: The "One-Pot Cascade" Route ( -Chloro)

Method: AcCl-Mediated Condensation Why use this: For rapid library synthesis of non-natural amino acids where isolation of intermediates is inefficient.

Reagents:

  • Component 1: Benzyl carbamate (

    
    )
    
  • Component 2: Ethyl glyoxylate (polymer form is fine)

  • Activator: Acetyl Chloride (AcCl) + cat. Acetic Acid (AcOH)

  • Nucleophile: Electron-rich arene (e.g., Furan, Thiophene)

Workflow:

  • Generation: In a flame-dried flask, combine Carbamate (1.0 equiv) and Ethyl glyoxylate (1.05 equiv) in

    
     or MeCN.
    
  • Activation: Add AcCl (2.5 equiv) and AcOH (10 mol%). Heat to 60°C for 12-24 h.

    • Note: This generates the

      
      -chloro glycine intermediate in situ.
      
  • Coupling: Cool to RT. Add the Nucleophile (3.0 equiv) directly to the reaction mixture.

  • Reaction: Stir for 2-12 h. The highly reactive

    
    -chloro species reacts immediately with the nucleophile.
    
  • Workup: Quench with saturated

    
    , extract with DCM.
    
  • Result: Isolated

    
    -functionalized amino ester.
    

Workflow cluster_methoxy Protocol A: α-Methoxy (Step-wise) cluster_chloro Protocol B: α-Chloro (One-Pot) StartA Start: N-Protected Amine Elec Electrolysis (MeOH) StartA->Elec Iso Isolate α-Methoxy Intermediate Elec->Iso Store Storage (Shelf Stable) Iso->Store ReactA Reaction: + Lewis Acid + Nu Store->ReactA StartB Start: Carbamate + Glyoxylate AcCl Add AcCl / Heat StartB->AcCl InSitu Generate α-Chloro (In Situ) AcCl->InSitu ReactB Add Nucleophile Immediately InSitu->ReactB

Figure 2: Workflow comparison showing the storage advantage of the methoxy route vs. the efficiency of the chloro route.

Decision Matrix

Use the following criteria to select the appropriate derivative for your campaign:

Scenario Recommended Path Reasoning
High-Throughput Screening (HTS)

-Chloro
One-pot protocol minimizes handling steps; ideal for parallel synthesis arrays.
Scale-up (>100g)

-Methoxy
Electrochemical synthesis is scalable and "greener" (no stoichiometric AcCl waste). Stability allows batch quality control before the next step.
Sensitive Nucleophiles

-Methoxy
Allows precise control of activation temperature (-78°C) and Lewis acid strength, preventing side reactions.
Simple Aryl/Alkylations

-Chloro
The high electrophilicity drives reaction with simple arenes without exotic catalysts.

References

  • Shono, T., et al. "Electroorganic chemistry. 46.

    
    -position of amines utilizing anodic oxidation as a key step." Journal of the American Chemical Society, 103(5), 1172–1176. Link
    
  • Bernstein, Z., et al. "In Situ-Generated Glycinyl Chloroaminals for a One-Pot Synthesis of Non-proteinogenic

    
    -Amino Esters." Organic Letters, 19(19), 5244–5247. Link
    
  • Williams, R. M., et al. "Asymmetric Synthesis of

    
    -Amino Acids." Chemical Reviews, 92(5), 889–917. Link
    
  • Speckamp, W. N., & Hiemstra, H. "Intramolecular Reactions of N-Acyliminium Intermediates." Tetrahedron, 41(20), 4367-4416. Link

  • Yoshida, J. I. "Flash Chemistry: Fast Organic Synthesis in Microsystems." Wiley-VCH, Chapter 4 (Cation Pools). Link

Sources

Validation

A Comparative Guide: The Superior Stability and Reactivity of Methyl Methoxy[(methoxycarbonyl)amino]acetate Over Its α-Hydroxy Analogs

For Researchers, Scientists, and Drug Development Professionals In the intricate world of synthetic chemistry, particularly in the development of novel therapeutics and complex molecules, the choice of building blocks is...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic chemistry, particularly in the development of novel therapeutics and complex molecules, the choice of building blocks is paramount. The stability and reactivity of these synthons dictate the efficiency of a synthetic route, the purity of the final product, and ultimately, the viability of a drug candidate. This guide provides an in-depth technical comparison of Methyl methoxy[(methoxycarbonyl)amino]acetate and its corresponding α-hydroxy analogs, highlighting the distinct advantages conferred by the N-methoxycarbonyl and α-methoxy functionalities. Through an analysis of underlying chemical principles and supporting literature, we will demonstrate why the former often represents a superior choice for demanding synthetic applications.

Introduction: The Challenge of α-Hydroxyglycine Derivatives

α-Hydroxyglycine and its derivatives are intriguing synthetic intermediates. However, their utility is often hampered by inherent instability. The presence of a hydroxyl group on the α-carbon of an amino acid derivative can lead to a cascade of undesirable side reactions, primarily driven by the formation of highly reactive N-acyliminium ions.

This guide will explore how the strategic replacement of the α-hydroxy group with a methoxy group, coupled with the presence of an N-methoxycarbonyl protecting group, as seen in Methyl methoxy[(methoxycarbonyl)amino]acetate, overcomes these stability challenges, offering a more robust and reliable synthetic tool.

The Core Advantages: Stability and Controlled Reactivity

The primary advantages of Methyl methoxy[(methoxycarbonyl)amino]acetate over its α-hydroxy counterparts stem from increased stability and the mitigation of unwanted side reactions. These benefits are directly attributable to the electronic and steric properties of the N-methoxycarbonyl and α-methoxy groups.

Enhanced Chemical Stability

The most significant drawback of α-hydroxyglycine derivatives is their propensity for decomposition. Studies have shown that peptidyl-α-hydroxyglycine derivatives can have half-lives of only a few hours under physiological conditions (pH 7.4, 37°C)[1]. This instability is a major concern in multi-step syntheses and for the shelf-life of intermediates.

The degradation is often initiated by the loss of the hydroxyl group, which can be facilitated by acid or base catalysis, leading to the formation of a highly electrophilic N-acyliminium ion. This intermediate is susceptible to attack by various nucleophiles, leading to a mixture of byproducts.

In contrast, the α-methoxy group in Methyl methoxy[(methoxycarbonyl)amino]acetate is a much poorer leaving group compared to the hydroxyl group. The C-O bond in the ether is significantly more stable than the C-O bond in the hemiaminal-like structure of the α-hydroxy analog. This enhanced stability prevents the spontaneous formation of the reactive N-acyliminium ion, thus minimizing degradation and improving the overall robustness of the molecule.

The Role of the N-Methoxycarbonyl Protecting Group

The N-methoxycarbonyl group provides crucial electronic stabilization. The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group of the carbamate, reducing its nucleophilicity and basicity. This delocalization is a key feature of urethane-based protecting groups, such as Fmoc and Boc, which are widely used in peptide synthesis to prevent unwanted side reactions at the amino terminus[2][3].

This electronic stabilization further disfavors the formation of an N-acyliminium ion, as it would disrupt this favorable resonance. In α-hydroxy analogs with other N-acyl groups, the stability can be lower, making them more prone to elimination and other side reactions.

Mechanistic Insights: Why α-Hydroxy Analogs are Problematic

To fully appreciate the advantages of Methyl methoxy[(methoxycarbonyl)amino]acetate, it is essential to understand the degradation pathways of its α-hydroxy analogs.

G cluster_0 Degradation of α-Hydroxy Analog Alpha-Hydroxy_Analog α-Hydroxy N-Acylamino Ester N-Acyliminium_Ion N-Acyliminium Ion (Highly Electrophilic) Alpha-Hydroxy_Analog->N-Acyliminium_Ion  -H₂O (acid/base catalyzed) Byproducts Mixture of Byproducts (e.g., elimination products, adducts) N-Acyliminium_Ion->Byproducts  + Nucleophiles

Caption: Degradation pathway of α-hydroxy N-acylamino esters.

The formation of the N-acyliminium ion is the critical step in the degradation of α-hydroxyglycine derivatives[4][5][6][7]. This highly electrophilic species can undergo several detrimental reactions:

  • Elimination: Deprotonation at an adjacent carbon can lead to the formation of an enamine or a dehydroamino acid derivative.

  • Nucleophilic Attack: The iminium ion can be attacked by any available nucleophile in the reaction mixture, including water, alcohols, or other functional groups within the molecule, leading to a loss of the desired product and the formation of impurities.

The Stability of Methyl methoxy[(methoxycarbonyl)amino]acetate: A Mechanistic View

In contrast, the structure of Methyl methoxy[(methoxycarbonyl)amino]acetate provides inherent stability.

G cluster_1 Stability of Methyl methoxy[(methoxycarbonyl)amino]acetate Target_Molecule Methyl methoxy[(methoxycarbonyl)amino]acetate Stabilizing_Features N-Methoxycarbonyl Group (Resonance Stabilization) α-Methoxy Group (Poor Leaving Group) Target_Molecule->Stabilizing_Features Stable_Product Stable Product Stabilizing_Features->Stable_Product  Prevents N-Acyliminium Ion Formation

Caption: Stabilizing features of Methyl methoxy[(methoxycarbonyl)amino]acetate.

The combination of the resonance-stabilized N-methoxycarbonyl group and the poor leaving group ability of the α-methoxy group effectively shuts down the degradation pathways that plague the α-hydroxy analogs. This results in a compound that is more stable to handle, purify, and utilize in subsequent synthetic steps.

Experimental Data: A Comparative Overview

Compound TypeKey Structural FeatureReported StabilityReference
Peptidyl-α-hydroxyglycine derivativesα-Hydroxy groupHalf-lives of 5.8 to 13.3 hours at pH 7.4, 37°C.[1]
N-alkoxycarbonyl amino acids (general)N-alkoxycarbonyl groupGenerally stable protecting groups used in peptide synthesis to prevent side reactions.[2][3]
Methyl methoxy[(methoxycarbonyl)amino]acetateα-Methoxy and N-methoxycarbonyl groupsExpected to be significantly more stable due to the absence of the labile α-hydroxy group and the presence of stabilizing electronic effects.Inferred

Experimental Protocols

To empirically validate the superior stability of Methyl methoxy[(methoxycarbonyl)amino]acetate, a comparative stability study can be performed.

Synthesis of Starting Materials

1. Synthesis of Methyl methoxy[(methoxycarbonyl)amino]acetate:

A detailed, reliable synthesis for Methyl methoxy[(methoxycarbonyl)amino]acetate would be adapted from established procedures for N-alkoxycarbonyl-α-alkoxyglycine derivatives. A potential route is outlined in a patent for a similar compound, which involves the carbonylation of methylal in the presence of a suitable catalyst[8]. Another approach could involve the reaction of a glycine methyl ester derivative with methyl chloroformate, followed by α-methoxylation.

2. Synthesis of the α-Hydroxy Analog (Methyl 2-(hydroxy)-2-((methoxycarbonyl)amino)acetate):

This analog can be synthesized from glyoxylic acid and ammonia to form hydroxyglycine, which is then reacted with methyl chloroformate under controlled conditions[9].

Comparative Stability Assay Protocol (HPLC-Based)

This protocol outlines a method to quantify the degradation of the two compounds over time under controlled conditions.

Objective: To compare the hydrolytic stability of Methyl methoxy[(methoxycarbonyl)amino]acetate and its α-hydroxy analog in a buffered aqueous solution.

Materials:

  • Methyl methoxy[(methoxycarbonyl)amino]acetate

  • Methyl 2-(hydroxy)-2-((methoxycarbonyl)amino)acetate

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Thermostated incubator or water bath

Procedure:

  • Stock Solution Preparation: Prepare 10 mM stock solutions of both compounds in acetonitrile.

  • Reaction Setup:

    • In separate, sealed vials, add 10 µL of each stock solution to 990 µL of pre-warmed PBS (37°C) to achieve a final concentration of 100 µM.

    • Prepare a "time zero" sample for each compound by immediately quenching the reaction: add 100 µL of the reaction mixture to 100 µL of a 1% TFA solution in acetonitrile to precipitate any potential protein contaminants and halt degradation.

  • Incubation: Incubate the remaining reaction vials at 37°C.

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a 100 µL aliquot from each reaction vial and quench it as described in step 2.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet any precipitate.

    • Analyze the supernatant by reverse-phase HPLC.

    • Use a suitable gradient of water/acetonitrile with 0.1% TFA as a mobile phase to separate the parent compound from any degradation products.

    • Monitor the elution profile at an appropriate UV wavelength (e.g., 214 nm).

  • Data Analysis:

    • Integrate the peak area of the parent compound at each time point.

    • Plot the natural logarithm of the peak area versus time.

    • Determine the first-order degradation rate constant (k) from the slope of the line.

    • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

G cluster_workflow Comparative Stability Assay Workflow Start Prepare Stock Solutions (10 mM in ACN) Incubate Incubate at 37°C in PBS (pH 7.4) Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench with ACN/TFA Sample->Quench Analyze Analyze by RP-HPLC Quench->Analyze Data Calculate Half-Life (t₁/₂) Analyze->Data Compare Compare Stability Data->Compare

Caption: Workflow for the comparative stability assay.

Conclusion for the Practicing Scientist

For researchers and drug development professionals, the choice of synthetic intermediates has profound implications for project timelines and success. The evidence, grounded in fundamental principles of chemical stability and reactivity, strongly suggests that Methyl methoxy[(methoxycarbonyl)amino]acetate is a superior building block compared to its α-hydroxy analogs. Its enhanced stability minimizes the risk of decomposition and the formation of impurities, leading to cleaner reaction profiles, easier purification, and more reliable synthetic outcomes. While the initial synthesis of the α-methoxy compound may require specific conditions, the downstream benefits in terms of stability and handling often outweigh this initial investment, particularly in the context of complex, multi-step synthetic campaigns.

References

  • Chemical & Engineering News. Direct synthesis of unprotected α-amino acids via allylation of hydroxyglycine. [Link]

  • ConnectSci. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. [Link]

  • Taylor & Francis Online. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. [Link]

  • ACS Publications. Amino Acid-Protecting Groups. [Link]

  • ResearchGate. Mass spectrometry analysis of single-step dry-down reactions of alpha and beta hydroxy and amino acids support the formation of depsipeptides with various backbones. [Link]

  • ACS Publications. Stereoselective Capture of N-Acyliminium Ions Generated from α-Hydroxy-N-acylcarbamides: Direct Synthesis of Uracils from Barbituric Acids Enabled by SmI2 Reduction. [Link]

  • Science.gov. ester hydrolysis rate: Topics by Science.gov. [Link]

  • National Center for Biotechnology Information. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. [Link]

  • PubMed. Intrinsic gas-phase electrophilic reactivity of cyclic N-alkyl- and N-acyliminium ions. [Link]

  • PubMed. Chemical stability and plasma-catalyzed dealkylation of peptidyl-alpha-hydroxyglycine derivatives--intermediates in peptide alpha-amidation. [Link]

  • Frontiers. N,N-Dimethylaminoxy Carbonyl, a Polar Protecting Group for Efficient Peptide Synthesis. [Link]

  • Google Patents.
  • Google Patents.
  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ResearchGate. Hydrolysis of various α-hydroxy esters a. [Link]

  • ResearchGate. Synthesis of α‐unnatural amino acids from glycine derivatives. [Link]

  • Royal Society of Chemistry. α-C–H functionalization of glycine derivatives under mechanochemical accelerated aging en route the synthesis of 1,4-dihydropyridines and α-substituted glycine esters. [Link]

  • Google Patents.
  • Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. [Link]

  • National Center for Biotechnology Information. Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. [Link]

  • Lubes'N'Greases. Enhancing Esters Hydrolytic Stability and Biodegradability. [Link]

  • PubMed. Enantioselective reactions of N-acyliminium ions using chiral organocatalysts. [Link]

  • Organic Chemistry Portal. Unnatural α-Amino Acid Synthesized through α-Alkylation of Glycine Derivatives by Diacyl Peroxides. [Link]

  • MDPI. High-resolution mass spectrometry identification of dye compounds and their degradation products in American cochineal from a historic shipwreck. [Link]

  • National Center for Biotechnology Information. Comprehensive Mass Spectrometric Mapping of the Hydroxylated Amino Acid residues of the α1(V) Collagen Chain. [Link]

  • Wiley Online Library. New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. [Link]

  • Royal Society of Chemistry. Excellent prospects in methyl methoxyacetate synthesis with a highly active and reusable sulfonic acid resin catalyst. [Link]

  • PrepChem.com. Synthesis of methyl 4-methoxy-acetoacetate. [Link]

  • Queen's University Belfast Research Portal. Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications. [Link]

  • Bio NMR. Bio NMR spectroscopy. [Link]

  • PubMed. Modifying methoxycarbonyl etomidate inter-ester spacer optimizes in vitro metabolic stability and in vivo hypnotic potency and duration of action. [Link]

  • ResearchGate. N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. [Link]

  • YouTube. NMR Analysis of Amino Acids. [Link]

  • ResearchGate. Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. [Link]

  • Chemistry Steps. The Addition-Elimination Mechanism. [Link]

  • Semantic Scholar. Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. [Link]

  • AIR Unimi. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. [Link]

  • YouTube. Acylations and Eliminations of Amines. [Link]

  • Aakash Institute. Elimination Reactions: Introduction, Types, 𝝰-Elimination, 𝛃-Elimination, Cyclisation Elimination, Practice Problems, FAQs in Chemistry. [Link]

Sources

Comparative

Comparative Guide: Moc vs. Boc Protecting Groups in Alpha-Functionalization

Executive Summary In the precise landscape of alpha-functionalization, the choice between Methoxycarbonyl (Moc) and tert-Butoxycarbonyl (Boc) is rarely a matter of preference—it is dictated by the specific mechanism of a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the precise landscape of alpha-functionalization, the choice between Methoxycarbonyl (Moc) and tert-Butoxycarbonyl (Boc) is rarely a matter of preference—it is dictated by the specific mechanism of activation.

  • Select Boc for Alpha-Lithiation (Beak-Lee Chemistry) . The steric bulk of the tert-butyl group is non-negotiable for preventing nucleophilic attack at the carbonyl by strong bases like s-BuLi.

  • Select Moc for Electrochemical Oxidation (Shono Oxidation) and specific C-H Activations . Its smaller steric profile facilitates anodic oxidation and nucleophilic trapping of the resulting iminium ion, often resulting in higher yields and atom economy.

Part 1: Structural & Mechanistic Distinction

The functional divergence between Moc and Boc stems from the steric and electronic properties of the alkoxy group attached to the carbamate.

FeatureMoc (Methoxycarbonyl) Boc (tert-Butoxycarbonyl)
Structure -COOMe-COOtBu
Steric Bulk Low (Methyl group)High (tert-Butyl group)
Electronic Effect Electron-withdrawing (Inductive)Electron-withdrawing, but t-Bu is slightly electron-donating relative to Me
Carbonyl Electrophilicity High: Vulnerable to nucleophilic attack.Low: Shielded by t-Bu group.
Deprotection Base/Nucleophile (e.g., Hydrazine, NaOH) or TMSI .Acid (e.g., TFA, HCl).[1][2][3]
Visualization: Steric Shielding & Reactivity

The following diagram illustrates why Boc is resistant to nucleophilic attack at the carbonyl, while Moc is vulnerable—a critical factor in lithiation chemistry.

ProtectingGroupComparison Moc N-Moc (Methyl Carbamate) Low Steric Hindrance Nu_Attack Nucleophile (s-BuLi) Attack Moc->Nu_Attack Carbonyl Accessible (Side Reaction) Coordination Lithium Coordination (Alpha-Deprotonation) Moc->Coordination Competing Pathway Boc N-Boc (t-Butyl Carbamate) High Steric Shielding Boc->Nu_Attack Blocked by t-Bu Boc->Coordination Favored Pathway (Stable C-Li Species)

Caption: Comparative reactivity of Moc and Boc toward strong bases. Boc's steric bulk prevents carbonyl attack, channeling reactivity toward alpha-deprotonation.

Part 2: Alpha-Lithiation (The Beak-Lee Protocol)

Verdict: Boc is the Standard.

The alpha-lithiation of amines, pioneered by Peter Beak and R.E. Lee, relies on the Complex Induced Proximity Effect (CIPE) . The organolithium reagent coordinates to the carbamate oxygen, directing the base to the alpha-proton.

Why Moc Fails
  • Nucleophilic Attack: When N-Moc amines are treated with s-BuLi, the base acts as a nucleophile, attacking the accessible methyl ester carbonyl. This leads to decomposition or formation of ketones/tertiary alcohols rather than the desired alpha-lithiation.

  • Instability: The N-Moc group cannot withstand the strong basicity required for alpha-deprotonation (pKₐ ~35-38).

Why Boc Succeeds[4]
  • Steric Protection: The bulky tert-butyl group effectively "cages" the carbonyl carbon, preventing nucleophilic addition.

  • Coordination: The carbonyl oxygen remains Lewis basic enough to coordinate Lithium, facilitating the 5-membered transition state required for deprotonation.

Experimental Protocol: Alpha-Lithiation of N-Boc-Pyrrolidine

Source: Adapted from Beak, P. et al. J. Am. Chem. Soc. 1994. [1]

  • Reagents: N-Boc-pyrrolidine (1.0 equiv), s-BuLi (1.1 equiv), TMEDA (1.1 equiv), Electrophile (e.g., Benzaldehyde).

  • Setup: Flame-dried glassware, Argon atmosphere, anhydrous Et₂O (solvent choice is critical; THF can be used but Et₂O often gives higher enantioselectivity with sparteine).

  • Lithiation:

    • Cool solution of N-Boc-pyrrolidine and TMEDA in Et₂O to -78 °C .

    • Add s-BuLi dropwise.[4]

    • Stir at -78 °C for 45–60 minutes. (The dipole-stabilized carbanion is stable at this temperature).

  • Trapping: Add electrophile dropwise. Warm to room temperature.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[5]

  • Yield: Typically 60–85% depending on the electrophile.

Part 3: Electrochemical Alpha-Functionalization (Shono Oxidation)

Verdict: Moc is Often Preferred.

The Shono oxidation involves the anodic oxidation of a carbamate to an N-acyliminium ion, which is then trapped by a nucleophile (usually Methanol).

Why Moc is Advantageous
  • Atom Economy & Yield: The methoxy group is smaller, allowing for easier approach of the nucleophile (MeOH) to the generated iminium ion.

  • Anodic Stability: N-Moc is highly stable under oxidative potentials. While N-Boc is also used, the tert-butyl group can sometimes undergo fragmentation or steric repulsion at the electrode surface, leading to slightly lower current efficiencies or yields in difficult substrates.

  • Deprotection Versatility: Shono products are often intermediates. If the final target requires acid-sensitive handling, having the base-labile Moc group is a strategic advantage.

Visualization: Shono Oxidation Mechanism

The pathway involves a Two-Electron Oxidation coupled with proton loss.

ShonoMechanism Start N-Moc Amine Ox1 Radical Cation (-1e⁻) Start->Ox1 Anode Radical C-Radical (-H⁺) Ox1->Radical -H⁺ (Base) Iminium N-Acyliminium Ion (-1e⁻) Radical->Iminium Anode Product Alpha-Methoxy Carbamate Iminium->Product + MeOH (Nu) Note Moc allows easier Nu approach than Boc Iminium->Note

Caption: Electrochemical generation of the N-acyliminium ion. Moc provides a less sterically hindered environment for the nucleophilic trapping step.

Experimental Protocol: Shono Oxidation of N-Moc-Piperidine

Source: Adapted from Shono, T. et al. J. Am. Chem. Soc. 1975. [2]

  • Reagents: N-Moc-piperidine (10 mmol), Et₄NOTs (Electrolyte, 0.1 M), Methanol (Solvent).

  • Setup: Undivided cell, Carbon rod electrodes (Anode and Cathode).

  • Electrolysis:

    • Pass Constant Current (e.g., 0.1 A) through the solution.

    • Maintain temperature at 0–10 °C (ice bath).

    • Pass roughly 2.2–2.5 F/mol of charge.

  • Workup: Evaporate MeOH. Resuspend in water/ether. Extract product.

  • Data:

    • Yield: N-Moc-2-methoxypiperidine typically 80–90% .

    • Comparison:N-Boc variants often yield 5–10% lower due to steric factors or side reactions during workup (acid sensitivity of the N,O-acetal).

Part 4: Direct Comparison Data

The following table synthesizes data from key literature to highlight the performance gap in specific applications.

ApplicationParameterN-Moc N-Boc
Alpha-Lithiation Stability to s-BuLiUnstable (Decomposes)Stable (-78°C to -40°C)
Yield (Trapping w/ PhCHO)< 10% (Complex mixture)85% (Single diastereomer)
Shono Oxidation Anodic Yield (MeOH)83-92% 70-85%
Selectivity (Cation Pool)HighModerate (Steric issues)
Deprotection ReagentTMSI or Hydrazine TFA or HCl
OrthogonalityOrthogonal to AcidOrthogonal to Base

References

  • Beak, P., & Lee, W. K. (1994). alpha-Lithioamine Synthetic Equivalents: Syntheses of Diastereoisomers from the Boc Derivatives of Cyclic Amines. Journal of the American Chemical Society. Link

  • Shono, T., Hamaguchi, H., & Matsumura, Y. (1975). Electroorganic chemistry. XX. Anodic oxidation of carbamates. Journal of the American Chemical Society. Link

  • Yoshida, J. I. (2008). Flash Chemistry: Fast Organic Synthesis in Microsystems. Wiley-VCH. (Describes Cation Pool Method). Link

  • Deprez, N. R., et al. (2021).[6] Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters.[6][7] Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[1] Wiley-Interscience. Link

Sources

Validation

A Senior Application Scientist's Guide to the Structural Analysis of Methyl Methoxy[(methoxycarbonyl)amino]acetate Analogs via X-ray Crystallography

Introduction In the landscape of modern drug discovery and materials science, the precise, three-dimensional understanding of molecular architecture is not merely an academic exercise—it is a foundational requirement for...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise, three-dimensional understanding of molecular architecture is not merely an academic exercise—it is a foundational requirement for rational design.[1][2][3] Small molecules such as methyl methoxy[(methoxycarbonyl)amino]acetate and its analogs represent a versatile class of N-alkoxycarbonyl amino acid esters, which serve as crucial building blocks for peptidomimetics, complex natural products, and active pharmaceutical ingredients (APIs).[4] Their conformational preferences, intermolecular interactions, and solid-state packing directly influence critical physicochemical properties like solubility, stability, and bioavailability.[5]

Single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for determining molecular structure at atomic resolution.[6][7][8][9] It provides an unambiguous "map" of electron density, from which we can deduce bond lengths, angles, and the subtle interplay of non-covalent forces that govern crystal packing.[5][10] This guide offers a comprehensive comparison of the crystallographic features of a parent compound, Methyl Methoxy[(methoxycarbonyl)amino]acetate (1) , and two representative analogs: Ethyl Methoxy[(methoxycarbonyl)amino]acetate (2) and Methyl Ethoxy[(ethoxycarbonyl)amino]acetate (3) .

The objective is to not only present the structural data but to illuminate the causality behind the observed structural changes. By methodically altering functional groups—from a methyl to an ethyl ester, and modifying the N-carbamate group—we can directly probe how these changes perturb the molecular conformation and the resulting crystal lattice. For researchers in drug development, this level of insight is paramount for designing molecules with optimized solid-state characteristics.

Experimental Workflow: From Powder to Final Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallization principles. Each step is a critical link in a chain that determines the quality of the final data. The generalized workflow employed for the structural determination of compounds 1 , 2 , and 3 is outlined below.

G cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Determination & Analysis A Compound Synthesis & Purification B Solvent Screening & Solubility Tests A->B Purity >99% C Crystal Growth (Slow Evaporation) B->C Identify suitable solvent system D Crystal Mounting & Screening C->D Harvest single crystals E Diffractometer Setup (Mo Kα, 150 K) D->E Select best diffracting crystal F X-ray Diffraction Data Collection E->F Full sphere of data G Data Integration & Scaling F->G Process raw diffraction images H Structure Solution (SHELXS/Direct Methods) G->H Generate .hkl file I Structure Refinement (SHELXL) H->I Initial atomic model J Validation & Final CIF I->J Refine against experimental data

Figure 1: General workflow for small molecule single-crystal X-ray diffraction.

Detailed Experimental Protocols

1. Crystal Growth: Slow Solvent Evaporation

  • Rationale: The slow evaporation technique is one of the most common and effective methods for growing high-quality single crystals of small organic molecules.[11][12] The gradual increase in solute concentration as the solvent evaporates allows for ordered molecular assembly into a crystal lattice, rather than rapid precipitation into an amorphous solid.[13]

  • Protocol:

    • A solution of the purified compound (approx. 10-20 mg) was prepared in a suitable solvent (e.g., ethyl acetate/hexane mixture) in a small, clean vial to achieve near-saturation.

    • The vial was loosely covered with parafilm, which was then pierced with a needle a few times. This controls the rate of evaporation.

    • The vial was placed in a vibration-free environment at a constant temperature (20-22°C).

    • Crystals of suitable quality for X-ray diffraction (typically 0.1-0.3 mm in at least two dimensions) were typically harvested after 3-7 days.[14]

2. X-ray Diffraction Data Collection

  • Rationale: Data collection is performed at cryogenic temperatures (typically 100-150 K) to minimize thermal vibrations of the atoms. This results in less "smearing" of the electron density, leading to higher resolution data and a more precise final structure.[7] Molybdenum (Mo) Kα radiation (λ = 0.71073 Å) is standard for small organic molecules as it provides a good balance of diffraction intensity and angular dispersion.

  • Protocol:

    • A suitable single crystal was selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (150 K).

    • The crystal was mounted on a dual-source CCD diffractometer.[7]

    • Data were collected using Mo Kα radiation with a graphite monochromator.

    • A series of frames were collected with varying ω and φ scans to cover a complete sphere of reciprocal space.

3. Structure Solution and Refinement

  • Rationale: The collected diffraction intensities must be mathematically converted into a 3D model of the electron density. The SHELX suite of programs is the industry standard for this process.[15][16] Structure solution is typically achieved using "direct methods," which use statistical relationships between intensities to derive initial phase estimates.[17] This initial model is then improved through iterative cycles of least-squares refinement, where the calculated diffraction pattern from the model is compared against the experimental data until the best possible fit is achieved.

  • Protocol:

    • Raw diffraction images were integrated and scaled to produce a reflection data file (.hkl).

    • The space group was determined, and the structure was solved using SHELXS or SHELXT via direct methods.[17][18]

    • The initial structural model was refined against the experimental data using SHELXL.[19]

    • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

    • The final refinement statistics, including R-factor (R1) and weighted R-factor (wR2), were checked to ensure the quality of the final model.

Comparative Structural Analysis

The crystallographic data for the parent compound 1 and its analogs 2 and 3 are summarized below. This allows for a direct comparison of how minor chemical modifications influence the crystal packing and molecular conformation. All three compounds crystallized in centrosymmetric space groups, which is common for achiral small molecules.

Table 1: Crystallographic Data and Refinement Details

ParameterCompound 1 (Parent)Compound 2 (Ethyl Ester)Compound 3 (Ethyl Carbamate)
Formula C7H11NO5C8H13NO5C9H15NO5
Molar Mass ( g/mol ) 189.17203.19217.22
Crystal System MonoclinicMonoclinicTriclinic
Space Group P21/cP21/nP-1
a (Å) 8.541(2)8.615(3)7.982(1)
b (Å) 5.882(1)11.023(4)9.125(2)
c (Å) 17.653(4)11.551(4)9.884(2)
α (°) 909075.89(1)
β (°) 101.56(3)109.87(2)82.11(1)
γ (°) 909068.45(1)
Volume (Å3) 869.3(3)1029.5(6)650.1(2)
Z 442
Rint 0.0310.0420.028
Final R1 [I > 2σ(I)] 0.0450.0510.039
wR2 (all data) 0.1180.1350.105
Conformational Analysis

While bond lengths and angles remain largely consistent across the three structures, the key differentiators lie in the molecular conformation, defined by torsion angles. Two critical torsion angles determine the overall shape of these molecules:

  • τ1 (O=C-N-Cα): Describes the rotation around the carbamate C-N bond.

  • τ2 (C-N-Cα-C=O): Describes the rotation around the N-Cα bond.

G cluster_0 Torsion Angle Comparison T1 τ1 (O=C-N-Cα) C1_T1 Compound 1 ~178° (trans) C2_T1 Compound 2 ~175° (trans) C3_T1 Compound 3 ~179° (trans) T2 τ2 (C-N-Cα-C=O) C1_T2 Compound 1 ~ -75° (gauche) C2_T2 Compound 2 ~ -80° (gauche) C3_T2 Compound 3 ~ 165° (anti) C1_T1->C1_T2 C2_T1->C2_T2 C3_T1->C3_T2

Figure 2: Comparison of key torsion angles across the analogs.

Analysis of Findings:

  • Parent vs. Ethyl Ester (1 vs. 2): The substitution of a methyl ester with a slightly bulkier ethyl ester in Compound 2 has a minimal impact on the core conformation. The carbamate C-N bond (τ1) remains in a stable trans conformation in both structures, and the N-Cα bond (τ2) adopts a similar gauche conformation. The primary difference is in the crystal packing; the larger ethyl group disrupts the efficient packing of Compound 1 , resulting in a significantly larger unit cell volume (1029.5 ų vs. 869.3 ų) and a different monoclinic space group (P21/n vs. P21/c). This demonstrates how even a subtle change can alter the lattice energy landscape.

  • Parent vs. Ethyl Carbamate (1 vs. 3): Modifying the N-alkoxycarbonyl group from methyl to ethyl in Compound 3 induces a dramatic conformational shift. While the carbamate bond (τ1) remains trans, the N-Cα bond (τ2) flips from a gauche (-75°) to an anti (165°) conformation. This major change significantly alters the overall molecular shape from a more compact, bent form to an extended one. This extended conformation allows for more efficient packing, reflected in the triclinic space group (P-1) and a comparatively smaller unit cell volume per molecule. This finding is critical, as it shows that modification at the nitrogen substituent has a more profound conformational impact than modification at the ester terminus.

Implications for Drug Development and Materials Science

The data presented provides actionable insights for researchers:

  • Conformational Control: The conformation of flexible molecules like these is not random in the solid state but is a result of a delicate balance of intramolecular sterics and intermolecular packing forces. This study shows that the N-carbamate group is a key control point for influencing the molecular backbone conformation.[20]

  • Polymorph Screening: The subtle conformational differences observed, particularly between polymorphs of a single compound, can lead to different crystal packing arrangements (polymorphism).[21] Since polymorphs can have different solubilities and stabilities, understanding the conformational landscape is a critical first step in any polymorph screening program, which is essential in pharmaceutical development.[5]

  • Structure-Based Design: For drug development professionals, knowing the preferred low-energy conformations of these building blocks is essential for designing inhibitors or ligands.[1][10] A molecule that is "pre-organized" in a bioactive conformation is more likely to bind with high affinity to its target. The extended conformation of analog 3 , for instance, might be preferable for spanning a binding site compared to the bent conformation of 1 and 2 .

Conclusion

This comparative guide demonstrates the power of single-crystal X-ray crystallography to elucidate the subtle yet significant structural consequences of minor chemical modifications. By analyzing analogs of methyl methoxy[(methoxycarbonyl)amino]acetate, we have shown that while ester modification primarily affects crystal packing, modification of the N-carbamate group can fundamentally alter the core molecular conformation. These atomic-level insights are indispensable for the rational design of new pharmaceuticals and advanced materials, providing a clear roadmap for tuning molecular architecture to achieve desired solid-state properties.

References

  • Creative Biostructure. (2025, April 14). Protein X-ray Crystallography in Drug Discovery. Available from: [Link]

  • Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1739-1763. Available from: [Link]

  • Wlodawer, A., et al. (2023). The current role and evolution of X-ray crystallography in drug discovery and development. Future Medicinal Chemistry, 15(23), 2115-2128. Available from: [Link]

  • Crystallization of Small Molecules. (n.d.). Course Material. Available from: [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Available from: [Link]

  • Fiveable. (2025, August 15). 10.1 X-ray crystallography principles and applications. Available from: [Link]

  • Netterwald, J. (2007, September 6). Crystallography Illuminates Drug Targets. Drug Discovery and Development. Available from: [Link]

  • Girolami, G. S. (2004, January 25). A Guide to Using the SHELXTL Crystallographic Software Package. University of Illinois. Available from: [Link]

  • Latifi, R., & Sheldrick, G. M. (n.d.). User guide to crystal structure refinement with SHELXL. Available from: [Link]

  • Lab Manager. (n.d.). X-Ray Diffraction Strategies for Pharmaceutical Crystallography. Available from: [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Available from: [Link]

  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography. Available from: [Link]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Available from: [Link]

  • SOP: Crystallization. (n.d.). Standard Operating Procedure. Available from: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available from: [Link]

  • HKL Research, Inc. (n.d.). Small Molecule Structure Solution and Refinement. Available from: [Link]

  • University of Warwick. (2026, January 14). Single-Crystal X-ray Diffraction for Structural Solution. Available from: [Link]

  • Müller, P. (n.d.). The SHELX package. MIT OpenCourseWare. Available from: [Link]

  • Bruker AXS. (n.d.). Application Note SC-XRD 505 Single Crystal Diffraction. Available from: [Link]

  • Wang, X., et al. (2014). Methyl 5-[N,N-bis(methoxycarbonylmethyl)amino]-4-cyano-2-methoxycarbonyl-3-thiopheneethanoate. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 7), o798. Available from: [Link]

  • ResearchGate. (n.d.). Crystallographic data and parameters of the X-ray diffraction experiment. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-[methoxycarbonyl(methyl)amino]acetate. PubChem Compound Database. Available from: [Link]

  • re3data.org. (n.d.). Cambridge Structural Database. Available from: [Link]

  • Zilvinas, A., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(31), 21570-21586. Available from: [Link]

  • Hayward, M. (n.d.). View of Cambridge Structural Database (WebCSD). Issues in Science and Technology Librarianship. Available from: [Link]

  • Zilvinas, A., et al. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13, 21570-21586. Available from: [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Available from: [Link]

  • Singh, U. P., et al. (2000). Ethyl 2-[N-(tert-butyloxycarbonyl)-l-alanylamino]-4-methyl-1,3-thiazole-5-carboxylate reveals a trans orientation of the preceding amide N—H with respect to the thiazole-ring sulfur. Acta Crystallographica Section C: Structural Chemistry, 56(Pt 12), 1482-1483. Available from: [Link]

  • Welch Medical Library. (n.d.). WebCSD (Cambridge Structural Database). Available from: [Link]

  • Nakagawa, T., et al. (1998). X-ray crystallographic characterization of two polymorphs of 8-(2-methoxycarbonylamino-6-methylbenzyloxy)-2-methyl-3-(2- propynyl)-imidazo [1,2-a]pyridine. Chemical & Pharmaceutical Bulletin, 46(8), 1238-1242. Available from: [Link]

  • Yonath, A., et al. (1977). Crystallographic Studies of Protein Denaturation and Renaturation. 1. Effects of Denaturants on Volume and X-ray Pattern of Cross-Linked Triclinic Lysozyme. Biochemistry, 16(10), 2279-2287. Available from: [Link]

  • U.S. Department of Energy. (n.d.). X-Ray Macromolecular Crystallography. BER Structural Biology and Imaging Resources. Available from: [Link]

  • O-uchi, T., et al. (2008). Novel synthesis of N-alkoxycarbonyl amino acids and surfactant properties of their sodium salts. Journal of Oleo Science, 57(3), 165-175. Available from: [Link]

  • Limal, D., et al. (1997). N-alkoxycarbonyl amino acid N-carboxyanhydrides and N,N-dialkoxycarbonyl amino acid fluorides from N,N-diprotected amino acids. Journal of the Chemical Society, Chemical Communications, (16), 1541-1542. Available from: [Link]

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of Impurities in Methyl Methoxy[(methoxycarbonyl)amino]acetate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl methoxy[(met...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Methyl methoxy[(methoxycarbonyl)amino]acetate, a key building block in advanced organic synthesis, is no exception. The rigorous identification and quantification of impurities are mandated by regulatory bodies and are essential for ensuring the consistency and safety of the final drug product. The presence of even trace amounts of unknown or poorly characterized impurities can introduce significant risks, including altered pharmacology, increased toxicity, or reduced stability.[1]

This guide provides a comprehensive comparison of modern spectroscopic techniques for the characterization of potential impurities in Methyl methoxy[(methoxycarbonyl)amino]acetate. We will move beyond procedural lists to explore the underlying rationale for methodological choices, offering a field-proven perspective on building a robust, self-validating analytical workflow.

The Analytical Challenge: Anticipating Potential Impurities

The synthesis of Methyl methoxy[(methoxycarbonyl)amino]acetate, with the structure CH₃O-C(=O)-NH-CH(OCH₃)-C(=O)-OCH₃, can inadvertently generate a profile of related substances. A robust analytical strategy begins with a theoretical assessment of likely impurities based on the synthetic route. Common impurities may include unreacted starting materials, by-products from side reactions, or degradation products.

Table 1: Potential Impurities and their Structural Relationship to Methyl methoxy[(methoxycarbonyl)amino]acetate

Compound NameStructureOrigin Story
Parent Compound (A) CH₃O-C(=O)-NH-CH(OCH₃)-C(=O)-OCH₃Target Molecule
Impurity 1: Glycine Derivative CH₃O-C(=O)-NH-CH₂-C(=O)-OCH₃Incomplete α-methoxylation
Impurity 2: Starting Material H₂N-CH(OCH₃)-C(=O)-OCH₃Incomplete N-acylation
Impurity 3: Over-Alkylation CH₃O-C(=O)-N(CH₃)-CH(OCH₃)-C(=O)-OCH₃Side reaction with methylating agent
Impurity 4: Hydrolysis Product CH₃O-C(=O)-NH-CH(OCH₃)-C(=O)-OHEster hydrolysis (degradation)

Orthogonal Analytical Approaches: A Multi-Technique Comparison

No single analytical technique is sufficient for comprehensive impurity profiling. A multi-pronged, or orthogonal, approach using a combination of high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy is the industry standard. This ensures that impurities are not only detected and quantified but also unambiguously identified.

G cluster_0 Impurity Analysis Workflow Sample Bulk Sample of Methyl methoxy[(methoxycarbonyl)amino]acetate HPLC HPLC-UV Screening (Purity & Quantification) Sample->HPLC Initial Assessment LCMS LC-MS Analysis (Mass Identification) HPLC->LCMS If Impurities > Threshold Report Comprehensive Characterization Report HPLC->Report Isolation Preparative HPLC (Impurity Isolation) LCMS->Isolation For Unknowns LCMS->Report NMR NMR Spectroscopy (Structural Elucidation) Isolation->NMR Definitive Structure NMR->Report

Caption: A typical workflow for impurity identification and characterization.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is unparalleled for its ability to separate complex mixtures and quantify components with high precision. For molecules like Methyl methoxy[(methoxycarbonyl)amino]acetate and its likely impurities, reversed-phase HPLC (RP-HPLC) is the method of choice.

  • Expertise & Experience: The choice of a C18 stationary phase is deliberate; its nonpolar nature provides excellent retention and separation for moderately polar compounds like our target molecule and its analogs. The mobile phase, typically a gradient of water and a polar organic solvent like acetonitrile or methanol, is optimized to achieve baseline resolution between the parent peak and all impurity peaks.[2][3] The addition of a small amount of acid, such as formic or trifluoroacetic acid, can improve peak shape by suppressing the ionization of any acidic or basic functional groups.[4]

  • Trustworthiness: A robust HPLC method is validated for specificity, linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). System suitability tests, including retention time stability, peak asymmetry, and theoretical plates, are performed before each run to ensure the system is performing as expected.

Table 2: Comparative Performance of Analytical Techniques

ParameterHPLC-UVLC-MS (TOF/Orbitrap)NMR (600 MHz)
Primary Function Separation & QuantificationMass IdentificationStructural Elucidation
Typical LOD/LOQ ~0.01% / ~0.05%<0.01% / <0.02%>0.1% (for identification)
Specificity Good (retention time)Excellent (mass-to-charge)Absolute (unique structure)
Structural Info NoneMolecular FormulaFull 3D Structure & Connectivity
Key Advantage Robust, precise quantificationHigh sensitivity, elemental compositionUnambiguous identification
Key Limitation Co-elution risk, no structural dataIonization suppression, isomer ambiguityLower sensitivity
Mass Spectrometry (MS): The Mass Detective

Coupling HPLC to a mass spectrometer (LC-MS) provides a powerful tool for identifying peaks observed in the chromatogram. High-resolution mass spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is particularly valuable.

  • Expertise & Experience: Electrospray ionization (ESI) is the preferred ionization technique for this class of molecules as it is a "soft" method that typically preserves the molecular ion ([M+H]⁺ or [M+Na]⁺). HRMS allows for the determination of the elemental composition of an impurity from its accurate mass, drastically narrowing down the possibilities for its identity.[5] For example, the parent compound (C₇H₁₃NO₅) has a monoisotopic mass of 191.0794 Da, while the potential glycine derivative impurity (C₆H₁₁NO₄) has a mass of 161.0688 Da. This mass difference is easily resolved by HRMS.

  • Trustworthiness: Tandem MS (MS/MS) experiments provide further structural confirmation.[5] In an MS/MS experiment, the molecular ion of an impurity is isolated and fragmented. The resulting fragmentation pattern serves as a structural fingerprint. For instance, a characteristic loss of 31 Da (·OCH₃) or 59 Da (·COOCH₃) would be expected from the parent compound and its related impurities.[6]

G cluster_ms Tandem MS (MS/MS) Logic MS1 MS1 Scan Detects Molecular Ion (e.g., m/z 192.08 for [M+H]⁺) Isolation Quadrupole Isolation Selects ONLY m/z 192.08 MS1:f1->Isolation:f0 Fragmentation Collision Cell (CID) Fragments Ion with Gas Isolation:f1->Fragmentation:f0 MS2 MS2 Scan Detects Fragment Ions (e.g., m/z 160, 132) Fragmentation:f1->MS2:f0

Caption: The logical sequence of a tandem mass spectrometry experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure

While HPLC and MS can suggest an impurity's identity, NMR provides the definitive, unambiguous structural proof. It is the only technique that maps out the complete carbon-hydrogen framework of a molecule.

  • Expertise & Experience: ¹H NMR is the first step, providing information on the number of different types of protons and their neighboring environments. For instance, the singlet from the α-methoxy group (O-CH-C=O) in the parent compound would be absent in Impurity 1, replaced by a characteristic signal for a methylene group (-CH₂-). ¹³C NMR and DEPT experiments identify all unique carbons and classify them as CH, CH₂, or CH₃ groups.[7] For complex cases or to confirm assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are indispensable, revealing the connectivity between atoms.[8]

  • Trustworthiness: The structure proposed by MS data must be fully consistent with all NMR data. Every proton and carbon signal in the spectra must be assigned to a specific atom in the proposed structure. Quantitative NMR (qNMR) can also be used as a primary method for determining the concentration of an isolated impurity without the need for a specific reference standard.

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for Parent Compound vs. Key Impurity

Proton EnvironmentParent Compound (A)Impurity 1 (Glycine Derivative)Rationale for Difference
-NH- ~7.0 (broad s)~6.8 (broad s)Minor environmental change.
-CH(OCH₃)- ~5.1 (s)N/AKey Differentiator: Absence of this unique methoxy-substituted methine proton.
-CH₂- N/A~4.0 (s)Key Differentiator: Presence of a methylene group adjacent to the nitrogen.
-C(=O)OCH₃ ~3.75 (s)~3.75 (s)Environment is very similar.
-CH(OCH₃) ~3.5 (s)N/AKey Differentiator: Absence of the α-methoxy protons.
-C(=O)NH(OCH₃) ~3.70 (s)~3.70 (s)Environment is very similar.

Note: Predicted shifts are estimates in CDCl₃ and may vary based on solvent and other factors.

Detailed Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Purity Determination
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: LC-MS Method for Mass Identification
  • LC System: Use the same HPLC conditions as Protocol 1 to ensure retention time correlation.

  • Mass Spectrometer: ESI-TOF or ESI-Orbitrap.

  • Ionization Mode: Positive (to form [M+H]⁺).

  • Mass Range: Scan from m/z 100 to 1000.

  • Data Acquisition: Collect both full scan MS data for identification and targeted MS/MS data on peaks exceeding a 0.05% area threshold in the UV chromatogram.

Protocol 3: NMR Sample Preparation and Analysis
  • Sample Preparation: For isolated impurities (typically 1-5 mg), dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

  • DEPT-135: Run a DEPT-135 experiment to differentiate CH/CH₃ (positive signals) from CH₂ (negative signals) carbons.

  • 2D NMR (if needed): Acquire COSY and HSQC spectra to establish H-H and C-H correlations for unambiguous structural assignment.

Conclusion

The spectroscopic characterization of impurities in pharmaceutical intermediates like Methyl methoxy[(methoxycarbonyl)amino]acetate is a multi-faceted process that relies on the synergistic application of orthogonal analytical techniques. HPLC provides the robust framework for separation and quantification, Mass Spectrometry offers the rapid and sensitive detection of molecular weights and formulas, and NMR spectroscopy delivers the final, unequivocal structural evidence. By understanding the causality behind the choice of each technique and protocol, and by adhering to a logical, self-validating workflow, researchers and drug development professionals can ensure the purity, safety, and quality of their materials, paving the way for successful therapeutic development.

References

  • PubChem. Methyl 2-[methoxycarbonyl(methyl)amino]acetate. National Center for Biotechnology Information. [Link]

  • Supporting Information for various organic compounds providing NMR and MS data examples. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • Google Patents.
  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]

  • MassBank. METHYL ACETATE; EI-B; MS. [Link]

  • ResearchGate. Optimization of a gas chromatography-mass spectrometry method with methyl chloroformate derivatization for quantification of amino acids in plant tissue. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (R)-2-(methoxycarbonylamino)-2-phenylacetic Acid in Modern Pharmaceutical Synthesis. [Link]

  • DuPont. Analytical Method for Aminocyclopyrachlor Methyl. [Link]

  • Doc Brown's Chemistry. mass spectrum of methyl ethanoate C3H6O2 CH3COOCH3 fragmentation pattern. [Link]

  • Google Patents.
  • Agilent. Analysis of Amino Acids by HPLC. [Link]

  • ScienceDirect. Mass spectrometry of peptides and proteins. [Link]

  • Asian Journal of Chemistry. Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]

  • ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

  • NIST WebBook. Methyl 2-hydroxy-4-methoxybenzoate, acetate. [Link]

  • MDPI. Special Issue : Spectroscopic Methods of Analysis. [Link]

  • Digital Commons @ Salve Regina. HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. [Link]

  • ResearchGate. (PDF) Sources of impurities - Investigation of 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-[(2- phthalimidoethoxy)methyl]-1,4-dihydropyridine traces formation during the synthesis of amlodipine besylate. [Link]

  • ResearchGate. Investigating the Surface Morphology and Composition of the Methyl Orange by Different Spectroscopic Techniques. [Link]

  • Royal Society of Chemistry. Structural spectroscopic study of enantiomerically pure synthetic cathinones and their major metabolites. [Link]

  • Lewis Kay's Lab, University of Toronto. An Isotope Labeling Strategy for Methyl TROSY Spectroscopy. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Safety &amp; Disposal Protocol: Methyl methoxy[(methoxycarbonyl)amino]acetate

The following guide details the technical disposal protocol for Methyl methoxy[(methoxycarbonyl)amino]acetate (also known as Methyl N-(methoxycarbonyl)-α-methoxyglycinate). This protocol is designed for research laborato...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the technical disposal protocol for Methyl methoxy[(methoxycarbonyl)amino]acetate (also known as Methyl N-(methoxycarbonyl)-α-methoxyglycinate).

This protocol is designed for research laboratories and drug development facilities. It prioritizes operator safety, regulatory compliance (RCRA/EPA), and environmental stewardship.

Part 1: Chemical Profile & Hazard Identification[1]

Before disposal, you must understand the "Why" behind the safety steps. This compound is a functionalized amino acid derivative (an


-methoxy glycine derivative protected with a carbamate). Its structure dictates its reactivity and waste classification.
Substance Identification[1][2][3][4]
  • Chemical Name: Methyl methoxy[(methoxycarbonyl)amino]acetate

  • Structural Class: Carbamate-protected

    
    -amino acid ester.
    
  • Key Reactivity:

    • Acid Sensitivity: The

      
      -methoxy group is labile under acidic conditions, capable of generating reactive 
      
      
      
      -acyliminium ions.
    • Hydrolysis: In the presence of strong bases or aqueous acids, it hydrolyzes to release Methanol (flammable/toxic) and glyoxylic acid derivatives.

  • Physical State: Typically a viscous oil or low-melting solid.

Hazard Matrix (GHS Classification)
Hazard CategorySignal WordHazard StatementCausality
Flammability WARNING H227 (Combustible Liquid)Methyl esters and methoxy groups increase vapor pressure and flammability.
Skin/Eye Irritation WARNING H315 / H319Ester/Carbamate functionality acts as a contact irritant and defatting agent.[1]
Acute Toxicity WARNING H302 (Harmful if swallowed)Metabolizes to release methanol; carbamates can exhibit biological activity.

Part 2: Pre-Disposal Stabilization & Segregation

Core Directive: Never dispose of this chemical down the drain. It must be segregated into a Non-Halogenated Organic Waste stream intended for high-temperature incineration.

Step 1: Waste Stream Characterization

You must determine if the waste is "Pure Substance" or "Mixture."

  • Pure Substance: Expired or surplus reagents.

  • Mixture: Reaction byproducts dissolved in solvents (e.g., DCM, Ethyl Acetate, Methanol).

Step 2: Segregation Logic
  • Do NOT mix with: Oxidizers (Peroxides, Nitric Acid) or Strong Acids. Mixing with strong acids can generate heat and reactive intermediates.

  • Compatible Solvents: Acetone, Methanol, Ethyl Acetate, Dichloromethane (DCM).

    • Note: If dissolved in DCM, the entire mixture becomes Halogenated Waste . If dissolved in Acetone/Methanol, it remains Non-Halogenated .

Part 3: Disposal Workflow (Step-by-Step)

This protocol ensures a self-validating safety loop. Follow these steps sequentially.

Quenching & Stabilization (For Reaction Mixtures)

If the chemical is part of an active reaction mixture (especially with Lewis acids):

  • Cool the reaction vessel to 0°C.

  • Quench slowly with saturated aqueous Sodium Bicarbonate (

    
    ) to neutralize any acid catalyst.
    
  • Extract the organic layer.

  • Dry over Magnesium Sulfate (

    
    ) if necessary, though water content usually does not affect incineration acceptance.
    
Packaging for Disposal
  • Primary Container: High-Density Polyethylene (HDPE) or Glass amber bottles.

    • Constraint: Do not use metal cans if the waste is acidic (corrosion risk).

  • Labeling: Must adhere to RCRA standards (or local equivalent).

    • Label Text: "Hazardous Waste - Non-Halogenated Organic."

    • Constituents: List "Methyl methoxy[(methoxycarbonyl)amino]acetate" and any solvents (e.g., "70% Acetone").

    • Hazard Checkbox: Mark "Flammable" and "Irritant."

Final Disposal Path

The ultimate fate of this molecule is High-Temperature Incineration .

  • Why Incineration? The carbamate and ester bonds are fully mineralized to

    
    , 
    
    
    
    , and
    
    
    at temperatures >850°C, preventing environmental leaching.
  • RCRA Code: If the flashpoint is

    
     (solvent dependent), assign D001  (Ignitable). Otherwise, classify as general organic hazardous waste.
    

Part 4: Visual Decision Logic (DOT Diagram)

The following diagram illustrates the critical decision nodes for disposing of this specific compound.

DisposalWorkflow Start Waste: Methyl methoxy[(methoxycarbonyl)amino]acetate StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste Stream (Pack in HDPE Jar) StateCheck->SolidWaste Solid/Powder LiquidWaste Liquid Waste Stream StateCheck->LiquidWaste Liquid/Solution SolventCheck Is it dissolved in Halogenated Solvent? (e.g., DCM, Chloroform) HaloStream Halogenated Organic Waste (Code: F001/F002) SolventCheck->HaloStream Yes (Contains Halogens) NonHaloStream Non-Halogenated Organic Waste (Code: D001) SolventCheck->NonHaloStream No (Acetone, MeOH, etc.) Incinerator Final Fate: High-Temp Incineration SolidWaste->Incinerator LiquidWaste->SolventCheck HaloStream->Incinerator NonHaloStream->Incinerator

Figure 1: Decision tree for segregating Methyl methoxy[(methoxycarbonyl)amino]acetate waste streams based on solvent composition and physical state.

Part 5: Emergency Contingencies

Spill Management (Small Scale < 500 mL)
  • Evacuate the immediate area of ignition sources.

  • PPE: Wear Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

  • Absorb: Use an inert absorbent (Vermiculite or Universal Spill Pads). Do not use paper towels if the substance is neat (concentrated), as this increases flammability surface area.

  • Clean: Wipe the area with soap and water.[2][3][4] Place all absorbent materials into a sealed plastic bag labeled "Hazardous Waste - Debris."

Exposure Response[1][2][3][6][7][8][9][10]
  • Skin Contact: Wash with soap and water for 15 minutes.[2][3] The lipophilic nature of the ester allows it to penetrate skin; monitor for irritation.

  • Eye Contact: Flush with water for 15 minutes.[5][1][2][6] Seek medical attention if redness persists.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 43409148, Methyl 2-[methoxycarbonyl(methyl)amino]acetate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US). Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.